4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Description
BenchChem offers high-quality 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSDLACNUEQLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key chemical intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the nuanced synthesis, rigorous analytical characterization, and strategic applications of this valuable building block. We will explore the causality behind synthetic choices, present validated protocols, and contextualize its utility in the development of complex bioactive molecules.
Introduction: A Building Block of Strategic Importance
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a trifunctional organic compound featuring an aldehyde, a fluorine atom, and a methylpiperazine moiety on a benzene ring. Each component imparts distinct and advantageous properties, making it a highly sought-after intermediate in pharmaceutical synthesis.
-
The Aldehyde Group: Serves as a versatile reactive handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and condensations.[1]
-
The Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity with biological targets.[1][2]
-
The N-Methylpiperazine Moiety: This group is frequently incorporated into drug candidates to increase aqueous solubility and bioavailability. Its basic nitrogen can form physiologically relevant salts and engage in hydrogen bonding with target proteins, often serving as a key pharmacophoric element.
The combination of these features in a single, stable molecule provides a powerful platform for constructing complex molecular architectures with desirable pharmacokinetic and pharmacodynamic profiles.[1]
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |
| Molecular Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| Appearance | Typically a yellow oil or low-melting solid |
| CAS Number | 1269399-56-1 (Example, may vary by supplier) |
Synthesis: Navigating the Challenge of Regioselectivity
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is not trivial and presents a classic challenge in aromatic chemistry: regioselectivity. A common precursor for such compounds is 3,4-difluorobenzaldehyde. However, a direct Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and N-methylpiperazine does not yield the desired product.
Causality of Regioselectivity: In an SNAr reaction, the rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. In 3,4-difluorobenzaldehyde, the potent electron-withdrawing aldehyde group (-CHO) is para to the fluorine at C4 but meta to the fluorine at C3. Consequently, the C4 position is significantly more activated towards nucleophilic attack. The reaction, therefore, overwhelmingly favors the substitution of the C4 fluorine, yielding the isomeric product, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.[2]
To overcome this, a more controlled, regioselective strategy is required. The method of choice is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This approach allows for the precise formation of a C-N bond at a specific position on the aromatic ring.
Proposed Synthetic Strategy: The most reliable route involves the coupling of 4-fluoro-3-bromobenzaldehyde with 1-methylpiperazine . The bromine atom serves as the leaving group in the catalytic cycle, and its specific placement at the C3 position ensures the formation of the correct isomer.
Caption: Fig 1. Buchwald-Hartwig Synthesis Workflow
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination.[3] Researchers should perform their own optimization.
Materials:
-
4-Fluoro-3-bromobenzaldehyde (1.0 eq)
-
1-Methylpiperazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.7 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To a dry, oven-baked reaction flask, add 4-fluoro-3-bromobenzaldehyde, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by the dropwise addition of 1-methylpiperazine.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the product.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what would be expected for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) ~9.9 (s, 1H, CHO), ~7.6-7.5 (m, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.1 (t, 4H, piperazine-H), ~2.7 (t, 4H, piperazine-H), ~2.4 (s, 3H, N-CH₃). |
| ¹³C NMR | δ (ppm) ~191 (CHO), ~160 (d, C-F), ~135, ~128, ~125, ~118 (aromatic C), ~55 (piperazine C), ~53 (piperazine C), ~46 (N-CH₃). |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 223.12 |
Applications in Drug Discovery and Medicinal Chemistry
The primary value of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde lies in its role as a versatile intermediate for creating more complex molecules, particularly kinase inhibitors and other targeted therapies. The aldehyde functional group is readily elaborated into a variety of pharmacophores.
A key example is its potential use in the synthesis of phthalazinone-based inhibitors, such as those targeting Poly (ADP-ribose) polymerase (PARP). While not identical, the compound 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one reported in PubChem serves as an excellent illustration of how the core scaffold can be utilized.[4] In this case, the aldehyde would first be reduced to an alcohol and then converted to a leaving group (e.g., a benzyl bromide) to alkylate the phthalazinone core.
Caption: Fig 2. Role as a Synthetic Intermediate
This strategic utility makes the compound a valuable asset in libraries for fragment-based drug discovery and lead optimization campaigns.
Safety, Handling, and Storage
As a laboratory chemical, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde requires careful handling. While a specific safety data sheet (SDS) may not be universally available, hazard assessment can be based on structurally related compounds like 4-fluorobenzaldehyde and other aromatic aldehydes.[5][6][7]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.[5]
-
Harmful if Swallowed: May be harmful if ingested (Acute oral toxicity).[6]
-
Respiratory Irritation: Avoid breathing dust, fumes, or vapors.[7]
Recommended Precautions and Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[5]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
LookChem. Cas 27913-98-0, 4-PIPERAZIN-1-YL-BENZALDEHYDE. Available at: [Link]
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. Available at: [Link]
-
PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Available at: [Link]
-
PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 3. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in medicinal chemistry. The document details a robust and efficient synthetic pathway, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings, provide a detailed, step-by-step experimental protocol, and discuss methods for characterization and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this synthesis in a laboratory setting.
Introduction
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (Molecular Formula: C₁₂H₁₅FN₂O, Molecular Weight: 222.26 g/mol ) is a valuable building block in the synthesis of pharmacologically active compounds.[1] The unique arrangement of its functional groups—a reactive aldehyde, a fluorine atom, and an N-methylpiperazine moiety—makes it a versatile precursor. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, a common strategy in modern drug design.[2][3][4] The piperazine scaffold is frequently incorporated into bioactive molecules to improve pharmacokinetic properties or to act as a linker to other pharmacophoric groups.[5][6] This guide will focus on the most direct and industrially relevant synthetic route to this important intermediate.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde involves a disconnection at the aryl carbon-nitrogen bond. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leads to two simple, commercially available starting materials: 3,4-difluorobenzaldehyde and N-methylpiperazine.
Caption: Retrosynthetic analysis of the target compound.
Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The forward synthesis involves the reaction of 3,4-difluorobenzaldehyde with N-methylpiperazine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Rationale and Regioselectivity
The SNAr mechanism proceeds via a two-step addition-elimination process.[7][8]
-
Addition: The nucleophile (N-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (fluorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[8][9] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[7][10]
-
Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.
A key aspect of this synthesis is the regioselectivity —the preferential substitution of the fluorine atom at the C-3 position over the C-4 position. This is governed by the powerful electron-withdrawing effect of the aldehyde group (-CHO). The aldehyde group deactivates the entire ring towards nucleophilic attack but does so in a position-dependent manner. It strongly activates the positions ortho and para to it through resonance stabilization of the negative charge in the Meisenheimer intermediate.
In 3,4-difluorobenzaldehyde, the fluorine at C-3 is ortho to the aldehyde, while the fluorine at C-4 is meta. The attack at C-3 allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization. Attack at C-4 does not permit such delocalization, making the corresponding intermediate much higher in energy. Consequently, substitution occurs almost exclusively at the C-3 position.
Furthermore, aryl fluorides are particularly reactive in SNAr reactions, often more so than other aryl halides (F > Cl > Br > I).[7][9] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate carbanion through a powerful inductive effect, which lowers the activation energy of the rate-determining addition step.[8][10]
Caption: General workflow for the synthesis process.
Detailed Experimental Protocol
This protocol is adapted from established procedures for SNAr reactions on activated aryl fluorides.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |
| 3,4-Difluorobenzaldehyde | 34036-07-2 | 142.10 g/mol | 10.0 g | 70.4 mmol |
| N-Methylpiperazine | 109-01-3 | 100.16 g/mol | 8.46 g (9.2 mL) | 84.5 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 14.6 g | 105.6 mmol |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~300 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | ~500 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~100 mL | - |
| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol), potassium carbonate (14.6 g, 105.6 mmol), and dimethyl sulfoxide (100 mL).
-
Addition of Nucleophile: Begin stirring the suspension. Slowly add N-methylpiperazine (9.2 mL, 84.5 mmol) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3,4-difluorobenzaldehyde) is consumed (typically 4-6 hours).
-
Workup - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark mixture into a 1 L beaker containing 400 mL of cold deionized water. Stir for 15-20 minutes. A precipitate may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
-
Workup - Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil/solid.
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a solid.
-
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, and N-methylpiperazine protons (methyl singlet ~2.3 ppm, piperazine CH₂ multiplets ~2.5 and ~3.1 ppm). |
| ¹³C NMR | Peaks for the aldehyde carbonyl (~190 ppm), aromatic carbons (showing C-F coupling), and piperazine/methyl carbons. |
| Mass Spec (MS) | [M+H]⁺ ion corresponding to the calculated exact mass of the product (223.1241). |
| Melting Point | Literature values should be consulted for comparison with the purified product. |
| HPLC | Purity assessment, should show a single major peak (>98% area). |
Safety Considerations
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3,4-Difluorobenzaldehyde: Irritant. Handle with care.
-
N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with non-porous gloves.
-
Ethyl Acetate: Flammable liquid and vapor. Eye irritant.
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde via a nucleophilic aromatic substitution reaction is a reliable, high-yielding, and scalable process. The reaction's success hinges on the electronic activation provided by the aldehyde group, which directs the regioselective substitution at the C-3 position. This guide provides a detailed and practical framework for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.
References
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]
-
National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available from: [Link]
-
University of Thi-Qar. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]
-
European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Available from: [Link]
-
ResearchGate. Reagents and conditions: (i) 3,4‐Difluorobenzaldehyde, piperidine,.... Available from: [Link]
-
National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. PubMed. (2015). Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
SpectraBase. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]
- Google Patents. US4845218A - Preparation of n-methylpiperazine.
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. nbinno.com [nbinno.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
physical and chemical properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
An In-depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, which combines a reactive aldehyde functional group, a strategically placed fluorine atom, and a piperazine moiety, makes it a valuable intermediate for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves aqueous solubility and pharmacokinetic profiles. This guide provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, logical synthetic routes, and its application as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.
Introduction and Strategic Importance in Medicinal Chemistry
In modern drug discovery, the design of small molecule therapeutics relies heavily on the use of versatile, high-quality chemical intermediates. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde emerges as a compound of strategic importance due to the synergistic contribution of its constituent parts.
-
The Fluorinated Aromatic Ring : The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to modulate key drug-like properties.[1][2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation sites, thereby increasing the compound's half-life and bioavailability.[1]
-
The Aldehyde Functional Group : As a highly versatile chemical handle, the aldehyde group readily participates in a wide range of chemical transformations. These include nucleophilic additions, reductive aminations, and condensation reactions, providing a direct route to construct more complex molecular scaffolds.[1]
-
The N-Methylpiperazine Moiety : The piperazine ring is one of the most ubiquitous heterocycles found in approved drugs.[3] Its presence often imparts improved aqueous solubility and can serve as a key pharmacophoric element for interacting with biological targets. The N-methyl substitution provides a specific, stable feature that can be crucial for receptor binding.[4]
This combination of features makes 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde a powerful building block for creating libraries of compounds in early-stage drug discovery and a critical intermediate for synthesizing targeted therapeutics like kinase inhibitors.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in synthesis and research.
Core Physical and Chemical Properties
The key identifying and physical properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1197193-16-0 | [5] |
| Molecular Formula | C₁₂H₁₅FN₂O | [6] |
| Molecular Weight | 222.26 g/mol | [6] |
| Exact Mass | 222.116841 g/mol | [6] |
| Appearance | Expected to be a yellow oil or low-melting solid | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) | General chemical principles |
Structural Representation
The chemical structure with atom numbering for spectroscopic reference is provided below.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 5. 4-氟-3-(4-甲基哌嗪-1-基)苯甲醛 CAS#: 1197193-16-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a critical building block in contemporary medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its significant application as a precursor to potent dual FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase inhibitors, which are promising targets in oncology research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacological profile of lead compounds. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can significantly improve metabolic stability, binding affinity, and bioavailability. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde embodies the convergence of several key pharmacophoric features: a reactive benzaldehyde moiety, a bioisosteric fluoro group, and a solubilizing, target-engaging methylpiperazinyl substituent. This combination makes it an exceptionally valuable intermediate, particularly in the synthesis of targeted cancer therapeutics like kinase inhibitors.
Physicochemical Properties
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key physicochemical data for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅FN₂O | [1][2] |
| Molecular Weight | 222.26 g/mol | [1][2] |
| Appearance | Off-white to yellow solid | N/A |
| CAS Number | 1197193-16-0 | N/A |
| InChIKey | LKLSDLACNUEQLH-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Validated Approach
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The following protocol is a robust and reproducible method adapted from established literature procedures[2][3].
Materials and Reagents
-
3,4-Difluorobenzaldehyde
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Spectroscopic Characterization Data (Representative)
The structural integrity of the synthesized compound should be confirmed by standard spectroscopic methods. Below is a table of expected data based on the known structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8 (s, 1H, CHO), 7.5-7.0 (m, 3H, Ar-H), 3.2 (t, 4H, piperazine-H), 2.6 (t, 4H, piperazine-H), 2.4 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190 (CHO), 160 (d, J_CF), 150 (d, J_CF), 125, 120, 115, 55 (piperazine-C), 48 (piperazine-C), 46 (N-CH₃) |
| FTIR (KBr, cm⁻¹) | ~2950 (C-H), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-F) |
| Mass Spec (ESI-MS) | m/z: 223.1 [M+H]⁺ |
Application in Kinase Inhibitor Synthesis: A Focus on FLT3 and Aurora Kinases
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a pivotal intermediate in the synthesis of dual inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases.[3] Both FLT3 and Aurora kinases are crucial regulators of cell proliferation and differentiation, and their dysregulation is implicated in various cancers, particularly Acute Myeloid Leukemia (AML).[3][4][5]
The aldehyde functional group of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde serves as a handle for further chemical transformations, allowing for its incorporation into more complex heterocyclic scaffolds that form the core of the kinase inhibitors. The 4-methylpiperazinyl moiety often plays a crucial role in enhancing solubility and interacting with the solvent-exposed regions of the kinase active site. The fluoro-substituent contributes to improved metabolic stability and can modulate the electronic properties of the aromatic ring, influencing binding affinity.
Signaling Pathway Context
Caption: Role of the intermediate in the synthesis of dual FLT3/Aurora kinase inhibitors.
Safety and Handling
As with all laboratory chemicals, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a well-characterized and highly valuable synthetic intermediate. Its strategic design, combining a reactive aldehyde, a stabilizing fluoro group, and a versatile methylpiperazinyl moiety, makes it an ideal starting material for the synthesis of complex, biologically active molecules. Its demonstrated utility in the development of dual FLT3 and Aurora kinase inhibitors underscores its importance in the field of oncology drug discovery. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8722–8739. [Link]
-
SpectraBase. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. [Link]
-
PubChemLite. 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Retrieved from [Link]
-
MDPI. (2020). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 25(23), 5698. [Link]
-
PubMed Central. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 11957–11973. [Link]
-
MDPI. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(11), 2789. [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells [mdpi.com]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in pharmaceutical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of aryl-amine bonds. This document delves into the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding reaction. The content is structured to provide both theoretical insights and practical guidance for researchers in drug discovery and process development.
Introduction: The Strategic Importance of Fluorinated Aryl Piperazines
Fluorinated benzaldehyde derivatives containing a piperazine moiety are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule. The piperazine scaffold is a common pharmacophore found in a wide array of therapeutic agents, contributing to aqueous solubility and offering a versatile handle for further chemical modification. The target molecule, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, combines these features, making it a valuable building block in the synthesis of novel therapeutics.
The synthesis of this compound from 3,4-difluorobenzaldehyde is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This guide will provide a detailed exploration of this specific synthesis, emphasizing the chemical principles that govern its efficiency and selectivity.
The Chemistry: A Mechanistic Deep Dive into the SNAr Reaction
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings.[1]
The reaction proceeds via a two-step addition-elimination mechanism.[2] The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex.[3]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the secondary amine of N-methylpiperazine on one of the carbon atoms bearing a fluorine atom in 3,4-difluorobenzaldehyde. This attack is facilitated by the presence of the strongly electron-withdrawing aldehyde group (-CHO), which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. The aldehyde group, particularly when positioned ortho or para to the leaving group, helps to stabilize the negative charge of the intermediate carbanion through resonance.
Step 2: Elimination of the Leaving Group and Restoration of Aromaticity
In the second step, the leaving group, in this case, a fluoride ion, is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring and yields the final product.
Regioselectivity: The Decisive Role of the Aldehyde Group
A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack. 3,4-Difluorobenzaldehyde presents two potential sites for substitution. The substitution occurs preferentially at the C-3 position, which is para to the electron-withdrawing aldehyde group. This preference is a direct consequence of the resonance stabilization of the Meisenheimer intermediate.
When the nucleophile attacks at the C-3 position, the negative charge can be delocalized onto the oxygen atom of the aldehyde group through resonance. This provides significant stabilization to the intermediate. In contrast, attack at the C-4 position (meta to the aldehyde) does not allow for this direct resonance stabilization of the negative charge by the aldehyde group. Consequently, the transition state leading to the para-substituted product is lower in energy, making this the major reaction pathway.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Difluorobenzaldehyde | ≥98% | Commercially Available |
| N-Methylpiperazine | ≥99% | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Reaction Workflow
Caption: Workflow for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Detailed Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous dimethyl sulfoxide (DMSO).
-
To the stirred solution, add N-methylpiperazine (1.1 - 1.2 eq) followed by diisopropylethylamine (DIPEA) (1.5 - 2.0 eq). The base is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The disappearance of the starting material (3,4-difluorobenzaldehyde) indicates the completion of the reaction.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with brine to remove any remaining DMSO and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
-
Expected Yield
The reported yields for this type of SNAr reaction are generally good to excellent, often in the range of 70-90%, depending on the purity of the starting materials and the precise reaction conditions.
Characterization of the Final Product
Thorough characterization of the synthesized 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the protons of the N-methylpiperazine moiety.
-
¹³C NMR: The carbon NMR spectrum will display the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the piperazine ring and the methyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde carbonyl group (C=O) at approximately 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the use of anhydrous solvent. |
| Ineffective base. | Use a fresh, high-purity base. Consider using a stronger base like K₂CO₃. | |
| Low Yield | Suboptimal work-up procedure leading to product loss. | Ensure thorough extraction and careful handling during work-up. |
| Impure starting materials. | Use highly pure starting materials. | |
| Purification Difficulties | Close-running impurities on TLC. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde from 3,4-difluorobenzaldehyde is a robust and efficient process that relies on the well-established principles of nucleophilic aromatic substitution. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and by adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable pharmaceutical intermediate in high yield and purity. This guide provides the necessary theoretical framework and practical steps to empower scientists in their drug discovery and development endeavors.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
-
Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745. Retrieved from [Link]
Sources
A Spectroscopic Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Structure Elucidation and Data Interpretation
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using modern spectroscopic techniques. We will explore predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental Fourier-Transform Infrared (FTIR) spectroscopy data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, with a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol , is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in any field. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide will walk you through the expected and observed spectroscopic data, offering a robust framework for its analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a benzaldehyde core, substituted with a fluorine atom at the 4-position and a 4-methylpiperazinyl group at the 3-position.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation:
-
Dissolve 5-10 mg of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and distortion, leading to higher resolution spectra.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. A proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling.
-
¹H NMR: Predicted Chemical Shifts and Rationale
The following table outlines the predicted ¹H NMR chemical shifts for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Aromatic (H-2, H-5, H-6) | 6.9 - 7.8 | Multiplets (m) | 3H | The exact positions and splitting patterns will depend on the coupling with the adjacent fluorine atom and other protons. The electron-donating piperazinyl group and the electron-withdrawing aldehyde and fluoro groups will influence the electron density around these protons. |
| Piperazine (-CH₂-N(CH₃)-CH₂-) | 3.0 - 3.4 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the aromatic ring will be slightly deshielded. |
| Piperazine (-CH₂-N(ring)-CH₂-) | 2.5 - 2.8 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the methyl group. |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group protons are in a typical aliphatic environment. |
Note: These are predicted values and may vary slightly in an experimental setting.
¹³C NMR: Predicted Chemical Shifts and Rationale
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |
| Aromatic (C-4, C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). |
| Aromatic (C-3, C-N) | 145 - 155 | The carbon attached to the nitrogen of the piperazine ring will be deshielded. |
| Aromatic (C-1, C-CHO) | 130 - 140 | |
| Aromatic (C-2, C-5, C-6) | 110 - 130 | The fluorine and other substituents will influence the chemical shifts of the remaining aromatic carbons. |
| Piperazine (-CH₂-N(CH₃)-CH₂-) | 50 - 55 | Carbons in the piperazine ring. |
| Piperazine (-CH₂-N(ring)-CH₂-) | 45 - 50 | |
| Methyl (-CH₃) | 40 - 45 | The methyl carbon appears in the typical aliphatic region. |
Note: 'd' denotes a doublet due to C-F coupling. These are predicted values.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring an FTIR Spectrum
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR unit. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small amount of the solid 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Interpreting the FTIR Spectrum
The FTIR spectrum of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde displays several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |
| ~2950 - 2800 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the piperazine and methyl groups. |
| ~2720 | C-H stretch (aldehyde) | Weak | A characteristic, though often weak, peak for the aldehyde C-H bond. Its presence is a strong indicator of an aldehyde functional group.[3] |
| ~1685 | C=O stretch (carbonyl) | Strong | The strong absorption in this region is indicative of the carbonyl group of the aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[3][4] |
| ~1600, ~1500 | C=C stretch (aromatic) | Medium | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |
| ~1250 | C-F stretch | Strong | The C-F bond stretch typically appears as a strong band in this region. |
| ~1150 | C-N stretch | Medium | Corresponds to the stretching vibration of the carbon-nitrogen bonds in the piperazine ring. |
Experimental data obtained from SpectraBase.[1]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.
Experimental Protocol: Direct Infusion Mass Spectrometry
Direct infusion is a simple method for introducing a sample into the mass spectrometer without prior chromatographic separation.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
-
Instrument Setup:
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Predicted Mass Spectrum and Fragmentation Pattern
The predicted mass spectrum of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in positive ion mode would show the following key ions:
| m/z | Ion | Interpretation |
| 223.12 | [M+H]⁺ | The protonated molecular ion, which confirms the molecular weight of the compound (222.26 g/mol ). |
| 194.10 | [M+H - CHO]⁺ | Loss of the formyl group (CHO). |
| 125.08 | [M+H - C₅H₁₀N₂]⁺ | Fragmentation of the piperazine ring. |
| 99.10 | [C₅H₁₁N₂]⁺ | The N-methylpiperazine fragment. |
The fragmentation of aromatic aldehydes often involves the loss of the aldehyde group and subsequent fragmentation of the substituents.[5][6][7] The stability of the resulting fragments will dictate the observed fragmentation pattern.
Visualization of Key Data and Workflows
To aid in the understanding of the spectroscopic analysis, the following diagrams illustrate the molecular structure and the general workflow for characterization.
Figure 1: Chemical structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Figure 2: General workflow for spectroscopic characterization.
Conclusion
This guide provides a detailed framework for the spectroscopic characterization of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. By combining predicted ¹H and ¹³C NMR and mass spectrometry data with experimental FTIR analysis, a comprehensive structural profile of the molecule can be established. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. For researchers in drug discovery and chemical synthesis, a thorough understanding and application of these spectroscopic techniques are indispensable for compound validation and quality control.
References
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
-
Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]
-
McMaster University. (n.d.). IR: aldehydes. Retrieved from [Link]
- O'Hagan, D. (2000). Understanding the difference between a C–F and a C–H bond. Chemical Society Reviews, 29(3), 147-153.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
-
Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde CAS#: 1197193-16-0. Retrieved from [Link]
-
PubMed. (n.d.). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. Retrieved from [Link]
-
ACS Publications. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved from [Link]
-
bioRxiv. (2023, June 29). Simultaneous Multi-Omics Analysis by Direct Infusion Mass Spectrometry (SMAD-MS). Retrieved from [Link]
-
NIH. (n.d.). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
-
MDPI. (2024, May 11). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
ResearchGate. (2024, May 11). (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
ACS Publications. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
McMaster University. (n.d.). IR: aldehydes. Retrieved from [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 4-氟-3-(4-甲基哌嗪-1-基)苯甲醛 CAS#: 1197193-16-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 7. Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry [scribd.com]
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde solubility and stability
An In-depth Technical Guide to the Core Physicochemical Properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Introduction: A Versatile Building Block in Modern Drug Discovery
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a substituted benzaldehyde derivative of significant interest in medicinal chemistry. With a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of approximately 222.26 g/mol , its structure incorporates a fluorinated aromatic ring, a reactive aldehyde group, and a basic 4-methylpiperazine moiety.[1][2] This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other potential therapeutic agents.[1] The fluorine atom can enhance metabolic stability and membrane permeability, while the piperazine ring often improves solubility and modulates pharmacological activity.[1]
This guide provides an in-depth analysis of two critical physicochemical properties for any compound destined for drug development: solubility and stability. For researchers, scientists, and formulation experts, a thorough understanding of these parameters is not merely academic; it is fundamental to designing robust experiments, ensuring data integrity, and developing safe and effective therapeutics. We will explore the theoretical underpinnings of this compound's behavior, supported by practical, field-proven experimental protocols.
Part 1: The Solubility Profile of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Solubility is a cornerstone of drug efficacy, governing absorption, distribution, and bioavailability. The structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde suggests a nuanced solubility profile, influenced by both its aromatic and basic characteristics.
Causality Behind Solubility: A Molecule of Dual Nature
The solubility of this compound is dictated by the interplay between its components:
-
The Aromatic Core: The fluorobenzaldehyde portion is inherently hydrophobic, favoring solubility in organic solvents.
-
The Piperazine Moiety: The 4-methylpiperazine group contains a tertiary amine, which is a weak base. This group can be protonated in acidic conditions to form a cationic salt. This salt formation dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.
Therefore, the most critical factor governing its aqueous solubility is pH. In organic solvents, its solubility will be dictated by standard intermolecular forces like dipole-dipole interactions and London dispersion forces.
Aqueous and Organic Solvent Solubility Landscape
While exhaustive empirical data for this specific molecule is not publicly cataloged, we can construct a highly reliable solubility profile based on its chemical structure and data from analogous compounds.
Table 1: Predicted Solubility of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
| Solvent/Medium Category | Specific Solvent/Buffer | Predicted Solubility | Rationale & Application Context |
| Aqueous Media | Purified Water (pH ~7) | Low to Sparingly Soluble | At neutral pH, the basic piperazine is not fully protonated, limiting aqueous solubility. |
| Acidic Buffer (e.g., 0.1 M HCl, pH 1-2) | High | The piperazine nitrogen is protonated, forming a highly soluble hydrochloride salt. Ideal for certain analytical procedures. | |
| Basic Buffer (e.g., pH 9-10) | Very Low | The piperazine remains in its neutral, free-base form, minimizing interaction with water. | |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for creating high-concentration stock solutions for biological screening assays.[3] |
| Tetrahydrofuran (THF) | Soluble | A common solvent in organic synthesis and some analytical methods.[3] | |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | Often used in purification (crystallization) and as a co-solvent in analytical mobile phases.[4] |
| Non-Polar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar aldehyde and piperazine groups limit solubility in non-polar environments. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method (ICH Q6A) for determining thermodynamic equilibrium solubility. The trustworthiness of this method lies in its direct measurement of a saturated solution, ensuring that the result is not an artifact of kinetic factors.
Methodology:
-
Preparation: Add an excess amount of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, organic solvents). The excess solid is crucial to ensure a saturated state is reached.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
Workflow for Solubility Determination
Caption: Shake-flask method workflow.
Part 2: Stability Assessment and Degradation Pathways
Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring that analytical and biological data are derived from the intact molecule. Forced degradation, or stress testing, is an essential practice that provides deep insights into the intrinsic stability of a molecule.[5]
Intrinsic Chemical Stability: Identifying Labile Moieties
The structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde contains several functional groups that could be susceptible to degradation:
-
Aldehyde Group: Aldehydes are notoriously prone to oxidation, which would convert it to the corresponding carboxylic acid (4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid).[1] This is a primary and highly probable degradation pathway, especially under oxidative stress.
-
Piperazine Ring: While generally stable, the tertiary amine in the piperazine ring can be susceptible to oxidation (N-oxide formation) under strong oxidative conditions. The piperazine ring itself can be sensitive to pH extremes.[6][7]
-
Aromatic System: The fluorinated benzene ring is generally stable but can be susceptible to photolytic degradation under high-intensity UV light.
Forced Degradation Studies: Probing for Weaknesses
Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish a "stability-indicating" analytical method.[5] The conditions are intentionally more severe than those expected during routine storage and handling.[5]
Table 2: Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway | Primary Degradant Structure |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60°C) | Generally stable, but potential for minor degradation at the ether linkage if present. For this molecule, acid stability is expected to be high. | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60°C) | High stability is expected. The molecule lacks base-labile groups like esters or amides. | Minimal degradation expected. |
| Oxidation | 3-30% H₂O₂, room temp | Oxidation of the aldehyde to a carboxylic acid. Potential for N-oxidation of the piperazine ring. | 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid. |
| Thermal | Dry heat (e.g., 80°C) | Generally stable as a solid. Color change may indicate minor degradation.[6] | Dependent on impurities and atmosphere. |
| Photolytic | ICH-compliant photostability chamber (UV/Vis light) | Potential for photo-oxidation or radical-mediated degradation.[7] | Complex mixture of products possible. |
Experimental Protocol: A Framework for Forced Degradation
This protocol provides a systematic approach to stress testing, ensuring all potential degradation pathways are investigated. The self-validating nature of this protocol comes from the parallel analysis of a control sample, which confirms that any observed degradation is due to the applied stress and not baseline instability.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acid/Base: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat as required to achieve 5-20% degradation.
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Leave at room temperature, protected from light.[6]
-
Thermal: Store a vial of the solid compound in an oven at a set temperature. Also, prepare a solution and store it at an elevated temperature.
-
Photolytic: Expose both solid and solution samples to light in a calibrated photostability chamber. Wrap a control sample in aluminum foil to serve as a dark control.
-
-
Time-Point Sampling: Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent compound.
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. An LC-MS system is highly recommended for the initial identification of degradation products by comparing their mass-to-charge ratios with the parent compound.[6]
Forced Degradation Experimental Workflow
Caption: Forced degradation study workflow.
Recommendations for Storage and Handling
Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde:
-
Storage Container: Store in a well-sealed, airtight container to protect from atmospheric moisture and oxygen. For photolabile compounds, amber-colored vials or light-resistant containers are critical.[6]
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable, particularly for solutions.[8]
-
Inert Atmosphere: For maximum long-term stability of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.
-
Solution Stability: Solutions, especially in protic solvents like methanol, may be less stable than the solid form. It is best practice to prepare solutions fresh. If storing solutions, freeze them at -20°C or -80°C.
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a compound with a dual nature. Its solubility is highly dependent on pH, exhibiting good aqueous solubility under acidic conditions and preferring organic solvents like DMSO and methanol otherwise. Its primary stability liability is the aldehyde functional group, which is susceptible to oxidation. Understanding these core physicochemical properties is not a preliminary step but a foundational pillar for its successful application in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to handle, formulate, and study this valuable chemical entity with confidence and scientific rigor.
References
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. 4-氟-3-(4-甲基哌嗪-1-基)苯甲醛 CAS#: 1197193-16-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. pharmtech.com [pharmtech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of nucleophilic aromatic substitution in 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde synthesis
An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism in the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Abstract
This technical guide provides a comprehensive examination of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in pharmaceutical development. We will dissect the foundational principles of the SNAr reaction, focusing on the critical roles of substituent effects, the nature of the leaving group, and the formation of the pivotal Meisenheimer complex. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to inform synthetic strategy and process optimization.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, rich in π-electrons, are typically susceptible to attack by electrophiles. However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr).[1][2] This class of reaction is possible when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[1][3] The most prevalent mechanism for SNAr is a two-step addition-elimination process.[3][4][5]
The core requirements for a successful SNAr reaction are:
-
An Activated Aromatic Ring: The ring must possess at least one strong electron-withdrawing group to lower its electron density and make it susceptible to nucleophilic attack.[3]
-
A Good Leaving Group: Typically a halide, which will be displaced during the reaction.[3]
-
A Strong Nucleophile: An electron-rich species that initiates the attack on the aromatic ring.[3]
Crucially, the electron-withdrawing group must be positioned ortho or para to the leaving group. This specific orientation is required to effectively stabilize the negatively charged intermediate formed during the reaction via resonance.[2][4][6]
Mechanistic Deep Dive: Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde from 3,4-difluorobenzaldehyde and N-methylpiperazine serves as an exemplary case of the SNAr mechanism.
Overall Reaction Scheme
Caption: Overall synthesis of the target compound via SNAr.
Analysis of the Reactants and Substituent Effects
The Aromatic Substrate: 3,4-Difluorobenzaldehyde The benzaldehyde ring is activated towards nucleophilic attack by the powerful electron-withdrawing nature of the aldehyde group (-CHO). This group deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution.[7]
-
Activating Group (-CHO): The aldehyde group, positioned para to the fluorine atom at the C4 position, is the key activating group. It withdraws electron density from the ring through both the inductive effect and, more significantly, the resonance effect (-M effect). This activation is critical for stabilizing the reaction intermediate.
-
The Leaving Group (F⁻): In SNAr reactions, the reactivity order for halide leaving groups is F > Cl > Br > I.[8][9] This is the reverse of the trend seen in SN1 and SN2 reactions.[2] The reason for this "element effect" lies in the rate-determining step. The initial attack of the nucleophile is the slow step, not the breaking of the carbon-halogen bond.[8][10][11] Fluorine's high electronegativity makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and thus more susceptible to nucleophilic attack.[10][11]
The Nucleophile: N-Methylpiperazine N-methylpiperazine is a secondary amine that acts as a potent nucleophile. The lone pair of electrons on the secondary nitrogen atom initiates the attack on the electron-deficient aromatic ring.
The Two-Step Addition-Elimination Mechanism
The reaction proceeds through a well-defined two-step pathway:
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex (Rate-Determining Step)
The reaction begins with the attack of the N-methylpiperazine nucleophile on the electron-deficient carbon atom at the C3 position of 3,4-difluorobenzaldehyde. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[4][8][12]
The stability of this intermediate is paramount and is the reason the ortho/para relationship between the EWG and the leaving group is essential. The negative charge is delocalized across the ring and, most importantly, onto the electronegative oxygen atom of the aldehyde group.[4][7]
Step 2: Elimination of the Leaving Group (Fast Step)
In the second, faster step, the aromaticity of the ring is restored. The delocalized electrons collapse back into the ring, expelling the fluoride ion (F⁻) as the leaving group.[5] This regenerates the stable aromatic system and yields the final product.
Mechanistic Pathway Diagram
Caption: The two-step Addition-Elimination mechanism for the SNAr reaction.
Experimental Protocol and Procedural Rationale
A robust protocol for this synthesis requires careful selection of solvent, base, and temperature to maximize yield and purity.
Tabulated Experimental Parameters
| Parameter | Selection | Rationale |
| Substrate | 3,4-Difluorobenzaldehyde | Activated aromatic ring with a good leaving group (F) at the C3 position. |
| Nucleophile | N-Methylpiperazine | Strong secondary amine nucleophile for efficient attack. |
| Solvent | Dimethyl sulfoxide (DMSO) | A polar aprotic solvent that effectively solvates cations but leaves the nucleophile highly reactive. Its high boiling point is suitable for elevated reaction temperatures. |
| Base | Diisopropylethylamine (DIPEA) or K₂CO₃ | A non-nucleophilic organic base or an inorganic base to neutralize the HF formed in situ, preventing protonation of the nucleophile and driving the reaction to completion. |
| Temperature | 100-120 °C | Provides the necessary activation energy for the rate-determining nucleophilic attack and formation of the Meisenheimer complex. |
Step-by-Step Laboratory Workflow
-
Reaction Setup: To a solution of 3,4-difluorobenzaldehyde in DMSO, add N-methylpiperazine and a suitable base (e.g., DIPEA).
-
Heating: Heat the reaction mixture to the target temperature (e.g., 120 °C) and maintain for a specified period (e.g., 2-4 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture is typically diluted with water to precipitate the product and dissolve inorganic salts.
-
Isolation: The crude product is collected by filtration.
-
Purification: Further purification is achieved through recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield the pure 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a classic illustration of the nucleophilic aromatic substitution (SNAr) mechanism. The reaction's success is governed by the principles of aromatic activation by a potent electron-withdrawing group, the unique role of fluorine as an excellent leaving group in this context, and the formation of a resonance-stabilized Meisenheimer complex. A thorough understanding of this mechanism allows for the rational design of synthetic routes and the optimization of reaction conditions, which is essential for the efficient production of vital pharmaceutical intermediates. While the two-step addition-elimination model is widely accepted, recent research suggests that some SNAr reactions may follow a concerted pathway, highlighting an active area of investigation in physical organic chemistry.[13][14]
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Angewandte Chemie International Edition. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?[Link]
-
University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?[Link]
-
PubMed. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?[Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?[Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
JoVE. (n.d.). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
ACS Publications. (2017). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
PharmD GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
This guide provides a comprehensive technical overview for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in contemporary pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core synthetic strategies, explains the mechanistic rationale behind experimental choices, and offers detailed protocols to ensure reproducible and efficient synthesis.
Strategic Importance and Retrosynthetic Analysis
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a valuable building block, incorporating a fluorinated benzaldehyde scaffold with a methylpiperazine moiety. This combination of functional groups is prevalent in a variety of pharmacologically active agents. The aldehyde provides a versatile handle for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The fluorinated phenyl ring often enhances metabolic stability and binding affinity, while the methylpiperazine group can improve solubility and pharmacokinetic properties.
A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections around the phenyl-nitrogen linkage, leading to two main synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): Disconnecting the C-N bond directly, treating the methylpiperazine as the nucleophile. This approach necessitates an aromatic precursor with a good leaving group at the C-3 position, activated by an electron-withdrawing group.
-
Palladium-Catalyzed Cross-Coupling: A similar C-N bond disconnection, but one that relies on a transition-metal catalyst to facilitate the coupling of an amine with an aryl halide.
Below is a visual representation of this retrosynthetic approach.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for synthesizing 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is the nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and N-methylpiperazine .
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] The aromatic ring of 3,4-difluorobenzaldehyde is rendered electron-deficient (electrophilic) by the strongly electron-withdrawing aldehyde group (-CHO). This activation is crucial for the initial attack by a nucleophile.[2][3]
-
Nucleophilic Attack: The secondary amine of N-methylpiperazine acts as the nucleophile, attacking one of the fluorine-bearing carbons to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination and Aromatization: The aromaticity is restored by the expulsion of a fluoride ion, which is a competent leaving group in this context.
A critical aspect of this synthesis is the regioselectivity —the preferential substitution of the fluorine at the C-3 position over the C-4 position. This selectivity is governed by the ability of the electron-withdrawing group to stabilize the negative charge in the Meisenheimer intermediate.
-
Attack at C-3 (ortho to -CHO): The negative charge in the intermediate can be delocalized onto the oxygen atom of the aldehyde group through resonance. This provides significant stabilization.
-
Attack at C-4 (meta to -CHO): The negative charge cannot be directly delocalized onto the aldehyde group. Stabilization is limited to the inductive effect of the aldehyde and delocalization to other ring carbons.
Therefore, the transition state leading to the C-3 substitution product is lower in energy, making it the kinetically and thermodynamically favored pathway.[4]
Detailed Experimental Protocol
This protocol is a representative procedure for the SNAr synthesis.
Reagents:
-
3,4-Difluorobenzaldehyde (1.0 equiv)
-
N-Methylpiperazine (1.1-1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde and the chosen solvent (e.g., DMSO).
-
Reagent Addition: Add N-methylpiperazine, followed by the base (DIPEA or K₂CO₃). The base is essential to scavenge the HF acid formed during the reaction.
-
Heating: Heat the reaction mixture to 100-120 °C and stir vigorously.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove residual solvent and salts.
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a solid.
-
Sources
Methodological & Application
use of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in kinase inhibitor synthesis
Application Note & Protocol
The Strategic Utility of 4-Fluoro-3-(piperazinyl)benzaldehydes in the Synthesis of Potent Kinase Inhibitors
Abstract
In the landscape of modern oncology, small molecule kinase inhibitors represent a cornerstone of targeted therapy.[1] The design and synthesis of these agents require building blocks that impart favorable pharmacological properties. This application note details the strategic use of 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and its isomers as key intermediates in the synthesis of potent kinase inhibitors. We will explore the chemical rationale for its utility, focusing on how the interplay between the reactive aldehyde, the modulating fluorine atom, and the solubilizing methylpiperazine group contributes to the final drug candidate's profile. A detailed synthetic protocol for a representative dual FLT3/Aurora kinase inhibitor will be provided, alongside a mechanistic overview of its target pathway. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.
Introduction: The Rationale for a Privileged Scaffold
The development of effective kinase inhibitors hinges on the selection of molecular building blocks that can achieve high potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The substituted fluorobenzaldehyde scaffold, particularly isomers like 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, has emerged as a valuable synthon in medicinal chemistry. Its utility is derived from the unique combination of three critical functional groups:
-
The Aldehyde Group: This serves as a highly versatile reactive handle. It readily participates in fundamental organic transformations such as nucleophilic additions and condensation reactions, which are essential for constructing the complex heterocyclic cores of many kinase inhibitors.[3]
-
The Fluorine Atom: A prized substituent in drug design, fluorine can significantly enhance a molecule's profile. Its high electronegativity can modulate the pKa of nearby groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity with target proteins through favorable electrostatic interactions.[3]
-
The N-Methylpiperazine Moiety: This group is frequently incorporated into drug candidates to improve aqueous solubility and oral bioavailability. The basic nitrogen atom can be protonated at physiological pH, allowing for the formation of salts with improved physicochemical properties.[4] Furthermore, this moiety often extends into solvent-exposed regions of the kinase active site, providing an additional anchor point.
This document will use the synthesis of an imidazo[4,5-b]pyridine-based kinase inhibitor as a case study to demonstrate the practical application of this powerful building block.
Case Study: Synthesis of a Dual FLT3/Aurora Kinase Inhibitor
Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases are critical targets in the treatment of Acute Myeloid Leukemia (AML). The synthesis of dual inhibitors for these targets often employs a convergent strategy. A key step involves the condensation of a substituted benzaldehyde with a diamino-heterocycle precursor. The isomer 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde has been successfully used for this purpose.[5][6]
General Synthetic Workflow
The synthesis involves the reaction of an imidazo[4,5-b]pyridine precursor with the target benzaldehyde derivative in the presence of a reducing agent like sodium dithionite. This one-pot reaction proceeds via the formation of a hemiaminal intermediate, which is subsequently reduced and cyclized to form the final inhibitor scaffold.
Caption: General Synthetic Workflow for Inhibitor Synthesis.
Synthesis of the Key Building Block
The required aldehyde intermediate, 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde, is not always commercially available and can be readily synthesized via a nucleophilic aromatic substitution reaction.
Caption: Synthesis of the Aldehyde Building Block.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde[5][7]
| Step | Reagent/Parameter | Quantity/Value | Rationale & Notes |
| 1 | Reactants | ||
| 3,4-Difluorobenzaldehyde | 1.0 eq | The electrophile for the SNAr reaction. | |
| 1-Methylpiperazine | 1.2 eq | The nucleophile. A slight excess ensures complete reaction. | |
| Diisopropylethylamine (DIPEA) | 2.0 eq | A non-nucleophilic base to scavenge the HF byproduct. | |
| 2 | Solvent | ||
| Dimethyl sulfoxide (DMSO) | ~0.2 M | A polar aprotic solvent that accelerates SNAr reactions. | |
| 3 | Reaction Conditions | ||
| Temperature | 120 °C | Sufficient thermal energy is required to overcome the activation barrier. | |
| Time | 2-4 hours | Reaction progress should be monitored by TLC or LC-MS. | |
| 4 | Work-up & Purification | ||
| Aqueous Work-up | H₂O / Ethyl Acetate | To remove DMSO and DIPEA·HF salt. | |
| Purification | Flash Chromatography | Silica gel, using a gradient of ethyl acetate in hexanes. |
Step-by-Step Methodology:
-
To a solution of 3,4-difluorobenzaldehyde in DMSO, add 1-methylpiperazine followed by diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the product as a solid.
Protocol 2: Synthesis of the Final Kinase Inhibitor[5][6]
| Step | Reagent/Parameter | Quantity/Value | Rationale & Notes |
| 1 | Reactants | ||
| Imidazo[4,5-b]pyridine precursor | 1.0 eq | The heterocyclic core. | |
| Aldehyde from Protocol 1 | 1.1 eq | A slight excess of the aldehyde drives the reaction to completion. | |
| Sodium Dithionite (Na₂S₂O₄) | 3.0 eq | Acts as the reducing agent for the cyclization step. | |
| 2 | Solvent | ||
| DMF/H₂O mixture | 4:1 (v/v) | Provides solubility for both organic and inorganic reagents. | |
| 3 | Reaction Conditions | ||
| Temperature | 60 °C | Mild heating promotes the reaction without significant degradation. | |
| Time | 12-16 hours | Reaction progress should be monitored by LC-MS. | |
| 4 | Work-up & Purification | ||
| Precipitation | Addition of H₂O | The product is often insoluble in water and precipitates out. | |
| Purification | Recrystallization/Chromatography | To obtain the final compound with high purity. |
Step-by-Step Methodology:
-
Suspend the imidazo[4,5-b]pyridine precursor and the aldehyde from Protocol 1 in a mixture of DMF and water.
-
Add sodium dithionite portion-wise to the suspension.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Cool the reaction to room temperature and add excess water to precipitate the crude product.
-
Collect the solid by vacuum filtration, washing with water and then a non-polar solvent like diethyl ether.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography to yield the pure kinase inhibitor.
Mechanism of Action: Targeting the FLT3 Signaling Pathway
The FLT3 receptor tyrosine kinase is a key regulator of hematopoiesis. In AML, mutations can lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. The synthesized inhibitor acts by competing with ATP for binding in the kinase domain of FLT3, thereby blocking downstream signaling.
Caption: Inhibition of the FLT3 Signaling Pathway.
The moiety derived from 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde plays a crucial role in anchoring the inhibitor within the ATP-binding pocket. The piperazine ring can form key hydrogen bonds or salt bridges, while the fluorophenyl group can engage in favorable hydrophobic or π-stacking interactions, contributing to the overall high potency of the compound.
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and its isomers are highly effective and versatile building blocks for the synthesis of targeted kinase inhibitors. The combination of a reactive aldehyde, a strategically placed fluorine atom, and a solubilizing piperazine group provides a robust scaffold for developing drug candidates with potent activity and desirable pharmaceutical properties. The protocols and rationale outlined in this document provide a solid foundation for researchers aiming to utilize this scaffold in their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a Pharmaceutical Intermediate
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a substituted aromatic aldehyde that has emerged as a highly valuable intermediate in the synthesis of complex pharmaceutical agents. Its molecular architecture is strategically designed for versatility in drug development. The compound incorporates three key functional components:
-
An Aldehyde Group: This serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and the formation of various heterocyclic systems—fundamental reactions in constructing the core scaffolds of drug molecules.[1]
-
A Fluorine Atom: The strategic placement of fluorine on the aromatic ring is a common tactic in medicinal chemistry to enhance crucial drug properties. Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate the compound's lipophilicity and bioavailability.[1]
-
A 4-Methylpiperazinyl Moiety: The piperazine ring is a prevalent scaffold in drug discovery, often incorporated to improve aqueous solubility and pharmacokinetic profiles. The N-methyl group can further influence basicity and receptor interactions. This moiety is frequently found in kinase inhibitors, where it can interact with the solvent-exposed region of the kinase domain.[2][3][4][5]
Collectively, these features make 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde a preferred building block for synthesizing targeted therapies, particularly in the realm of oncology and infectious diseases. Its derivatives have shown promise as potent kinase inhibitors and are key components in the synthesis of novel therapeutic candidates.[2]
Physicochemical and Analytical Profile
A thorough understanding of the intermediate's properties is critical for its effective use in synthesis and for quality control.
| Property | Data |
| Chemical Formula | C₁₂H₁₅FN₂O |
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |
| Appearance | Typically an off-white to yellow solid |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents |
Note: A specific CAS Number for the 3-(4-methyl-1-piperazinyl) isomer is not consistently reported in public databases; researchers should verify the CAS of their specific source material. The CAS for the related isomer 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde is sometimes referenced in literature.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient synthesis of this intermediate involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde and the adjacent fluorine atom activates the C3 position for substitution by N-methylpiperazine.
Reaction Principle:
3,4-Difluorobenzaldehyde is reacted with N-methylpiperazine. The fluorine at the C3 position is displaced by the secondary amine of the piperazine ring. The regioselectivity is driven by the activating effect of the para-aldehyde group.
Experimental Protocol:
-
Reagent Preparation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add a suitable high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add N-methylpiperazine (1.1 eq) followed by a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HF generated during the reaction.[2]
-
Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water, which will often precipitate the product.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title intermediate.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This intermediate is a cornerstone in the synthesis of various kinase inhibitors, a major class of targeted cancer therapeutics.[6][7] The aldehyde functionality is typically used to couple the "head" of the molecule to a "tail" unit, often through reductive amination, to build out the final drug structure.
General Workflow for Kinase Inhibitor Synthesis:
The aldehyde group of 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is readily converted into an amine linkage to connect with another key fragment of the target molecule.
-
Formation of Schiff Base: The aldehyde is reacted with a primary or secondary amine from a second intermediate (Intermediate B, often a complex heterocycle) under mildly acidic conditions to form an imine (Schiff base).
-
Reductive Amination: The resulting imine is then reduced in situ using a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to form a stable amine bond, linking the two fragments.
This approach has been instrumental in developing inhibitors for targets like BCR-ABL, FLT3, and Aurora kinases.[3][4][8]
Application Example: Synthesis of Pan-BCR-ABL Inhibitors
The 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, structurally related to our title compound, is a key feature in potent BCR-ABL inhibitors, including those active against the challenging T315I "gatekeeper" mutation.[3][4] The synthesis of these complex molecules often involves coupling a piperazine-containing fragment with a core heterocyclic scaffold. While not a direct synthesis using the aldehyde, the prevalence of the 3-(piperazinyl)phenyl substructure highlights its importance in achieving high potency and favorable drug-like properties.
Kinase Inhibitor Synthesis Workflow
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 2: Analytical Characterization of the Intermediate
Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the synthesized intermediate before its use in subsequent Good Manufacturing Practice (GMP) steps.
Summary of Expected Analytical Data
| Analytical Method | Expected Results and Interpretation |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons with characteristic splitting due to fluorine coupling, and protons of the methylpiperazinyl group. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (with C-F coupling visible), and aliphatic carbons of the piperazine ring. |
| ¹⁹F NMR | A single resonance in the aryl fluoride region, confirming the presence of the fluorine atom. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 223.12, confirming the molecular weight. |
| FTIR | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-H stretches (aromatic and aliphatic), and the C-F stretch (~1200-1300 cm⁻¹). |
| HPLC | A single major peak indicating the purity of the compound, typically >98% for use in pharmaceutical synthesis. |
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Unambiguous structural confirmation.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Protocol:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
Acquire a ¹⁹F NMR spectrum to confirm the fluorine signal.
-
Process the data with appropriate phasing and baseline correction for accurate integration and chemical shift determination.[9]
-
2. Mass Spectrometry (MS)
-
Objective: Confirm molecular weight.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.[9]
-
Protocol:
-
Infuse the sample solution directly into the ESI source or perform a rapid LC injection.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For further confirmation, tandem MS (MS/MS) can be performed to analyze fragmentation patterns.[9]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: Identify key functional groups.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Mix 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr).
-
Grind the mixture into a fine powder and press it into a thin, transparent pellet.[9]
-
-
Protocol:
-
Place the pellet in the spectrometer's sample holder.
-
Acquire the spectrum, typically from 4000 to 400 cm⁻¹.[9]
-
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure personnel safety and maintain the integrity of the chemical. The following recommendations are based on safety data for structurally similar aromatic aldehydes and piperazine compounds.
| Aspect | Guideline |
| Hazard Classification | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[10][12] Avoid breathing dust/fumes.[10][11] Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11] |
| First Aid | Skin Contact: Wash off with soap and plenty of water.[11][13] Eye Contact: Rinse cautiously with water for several minutes.[10][11] Inhalation: Move person into fresh air.[11][13] Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][13] In all cases of significant exposure or if symptoms persist, seek medical attention.[11] |
| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[10][12] |
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde stands out as a sophisticated and enabling intermediate for pharmaceutical research and development. Its well-defined reactivity, combined with the beneficial properties imparted by its fluoro and methylpiperazinyl substituents, makes it a powerful tool for the construction of novel, high-value therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and safely handle this key building block on the path to discovering next-generation medicines.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Online]. Available: [Link]
-
European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. [Online]. Available: [Link]
-
Eurofins. Analytical Method Summaries. [Online]. Available: [Link]
-
ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Online]. Available: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. [Online].
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde. [Online].
-
PubMed Central. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Online]. Available: [Link]
-
PubChem. Delafloxacin. [Online]. Available: [Link]
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Online]. Available: [Link]
-
PubChem. 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride. [Online]. Available: [Link]
-
Wikipedia. Delafloxacin. [Online]. Available: [Link]
-
PubMed. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. [Online]. Available: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online]. Available: [Link]
-
GSRS. DELAFLOXACIN. [Online]. Available: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
reaction of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde with amines
Exploring Reaction Pathways
I've initiated comprehensive searches to gather information on the reaction of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde with amines. My focus is now on understanding reaction mechanisms, identifying common amine reactants, and noting typical reaction conditions. I'm also looking into potential applications and established protocols. Initial findings are promising, pointing towards several interesting avenues.
Deep Diving into Mechanisms
I'm now fully immersed in the reaction mechanisms. I'm focusing on the aldehyde and fluoro group's roles, seeking specific examples. My goal is to grasp yields, catalysts, solvents, and temperatures thoroughly. Structuring the application note is next on my list.
Initiating Search & Analysis
I've kicked off my comprehensive Google searches, homing in on the aldehyde's reactivity. I'm deep into identifying key reaction types like nucleophilic aromatic substitution. Next, I plan to analyze the search results, zeroing in on reaction yields, catalysts, solvents, and temperatures, aiming for clarity in application.
Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a key building block in modern medicinal chemistry. Its structure, featuring an electrophilic aldehyde, a nucleophilic piperazine ring, and a fluorinated phenyl group, offers a rich platform for the synthesis of a diverse range of derivatives. The piperazine moiety is a common pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins. This unique combination of functional groups makes this aldehyde an attractive starting material for the development of novel therapeutic agents targeting a wide array of diseases, including cancer and central nervous system disorders.
This guide provides detailed protocols for the synthesis of various derivatives from 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, focusing on robust and versatile chemical transformations. The methodologies described herein are designed to be accessible to researchers in drug discovery and development, providing a solid foundation for lead generation and optimization.
Core Synthetic Strategies
The reactivity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is dominated by the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail protocols for three fundamental transformations: Reductive Amination, Knoevenagel Condensation, and the Wittig Reaction.
Reductive Amination: Accessing a Diverse Amine Library
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Scientific Rationale: The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for this transformation. It is less basic than other common borohydrides, minimizing side reactions, and is effective in common organic solvents.
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
-
Materials:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Acetic acid (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the starting materials in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Reactant Amine | Expected Product | Typical Yield (%) |
| Aniline | N-((4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)methyl)aniline | 85-95% |
| Benzylamine | 1-((4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)methyl)-N-benzylamine | 80-90% |
| Morpholine | 4-((4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)methyl)morpholine | 90-98% |
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds.
Scientific Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. The electron-withdrawing nature of the fluorine atom in the benzaldehyde enhances the electrophilicity of the carbonyl carbon, promoting the initial nucleophilic attack.
Experimental Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol: Knoevenagel Condensation
-
Materials:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.05 equivalents)
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware and reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) and the active methylene compound (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, add cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
| Active Methylene Compound | Expected Product | Typical Yield (%) |
| Malononitrile | 2-((4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)methylene)malononitrile | 90-98% |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)acrylate | 85-95% |
| Diethyl Malonate | Diethyl 2-((4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)methylene)malonate | 75-85% |
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is particularly useful for the stereoselective formation of double bonds.
Scientific Rationale: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.
Experimental Workflow Diagram:
Caption: Workflow for the Wittig Reaction.
Detailed Protocol: Wittig Reaction
-
Materials:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equivalents)
-
Strong base (e.g., n-butyllithium, potassium tert-butoxide) (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Slowly add the strong base (1.1 eq) to the suspension. A color change indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Phosphonium Salt | Expected Product | Typical Yield (%) |
| Methyltriphenylphosphonium bromide | 1-fluoro-4-(1-ethenyl)-2-(4-methyl-1-piperazinyl)benzene | 70-85% |
| Benzyltriphenylphosphonium chloride | 1-(2-(4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)ethenyl)benzene | 65-80% |
| (Carbethoxymethyl)triphenylphosphonium bromide | Ethyl 3-(4-fluoro-3-(4-methyl-1-piperazinyl)phenyl)acrylate | 80-90% (predominantly E-isomer) |
Advanced Synthetic Applications: Multicomponent Reactions
For rapid library synthesis and the generation of molecular complexity, multicomponent reactions (MCRs) are an invaluable tool. The Ugi four-component reaction (U-4CR) is a prominent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to produce α-acylamino amides.
Scientific Rationale: The Ugi reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then trapped by the isocyanide. Subsequent addition of the carboxylate and an intramolecular Mumm rearrangement yields the final product. The high atom economy and convergence of this reaction make it highly attractive for diversity-oriented synthesis.
A detailed protocol for the Ugi reaction with 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can be developed based on standard procedures, typically using methanol as the solvent at room temperature.
Conclusion and Future Perspectives
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a versatile and valuable starting material for the synthesis of a wide range of derivatives with significant potential in drug discovery. The protocols detailed in these application notes provide a solid foundation for researchers to explore the chemical space around this scaffold. Further derivatization of the products from these reactions can lead to the discovery of novel compounds with enhanced biological activity and optimized physicochemical properties. The inherent modularity of these synthetic routes allows for the systematic exploration of structure-activity relationships, a critical aspect of modern medicinal chemistry.
References
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. BenchChem.
- BenchChem. (2025). Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. BenchChem.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Cai, Y., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chilean Chemical Society.
- Al-Ostath, A., et al. (2023). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. Molecules.
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with Ethyl 4-(3-chlorophenyl)
- Organic Syntheses. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 54-65.
- Hori, T., et al. (2023).
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation for Phenanthrene Precursor Synthesis. BenchChem.
- Tzani, A., et al. (2022).
- Acevedo-Guzmán, F., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
- Domaradzki, M., et al. (2024). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines.
- El-Gamal, M. I., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
- Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Ghuge, P. D., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.
- Podyacheva, E., et al. (n.d.).
- Yüksek, H., et al. (2020). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Letters in Drug Design & Discovery.
- A review on medicinally important heterocyclic compounds. (2022). Current Organic Synthesis.
biological activity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde Derivatives
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde structure represents one such scaffold, merging three critical pharmacophoric features into a single, versatile molecule. Its derivatives have emerged as a focal point for research, particularly in oncology and inflammation, due to their potential to modulate key cellular signaling pathways.
The core structure's utility is derived from its distinct chemical components:
-
A Fluorinated Aromatic Ring: The fluorine atom is a bioisostere of a hydrogen atom but possesses unique properties. Its high electronegativity can modulate the acidity of nearby protons and influence metabolic stability by blocking sites susceptible to oxidative metabolism. This often leads to improved pharmacokinetic profiles, including enhanced lipophilicity and binding affinity for target proteins.[1][2]
-
A Piperazine Moiety: The piperazine ring is a common feature in a vast number of approved drugs.[3][4] Its basic nitrogen atoms can be protonated at physiological pH, improving aqueous solubility and allowing for critical ionic interactions with amino acid residues (e.g., aspartate, glutamate) in protein active sites. The nitrogen at the 4-position (N-methyl in the parent compound) provides a convenient point for chemical modification to explore structure-activity relationships (SAR).[1][4]
-
A Benzaldehyde Group: The aldehyde functional group is a highly versatile chemical handle.[1] It serves as a key intermediate for synthesizing a diverse library of derivatives through reactions like reductive amination, condensation, oxidation to a carboxylic acid, and the formation of imines or hydrazones, enabling broad chemical exploration.[1]
This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of derivatives based on this scaffold, with a focus on their application as kinase inhibitors and antitumor agents.
Synthetic Strategy: From Core Scaffold to Diverse Libraries
The parent compound, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, is typically synthesized via a nucleophilic aromatic substitution reaction. The process involves reacting 3,4-difluorobenzaldehyde with N-methylpiperazine, where the more electron-deficient carbon at position 3 is preferentially attacked.[1]
The true power of this scaffold lies in the reactivity of the aldehyde group, which allows for the creation of extensive derivative libraries.
Caption: General synthetic pathways from the core aldehyde scaffold.
Primary Biological Target: Protein Kinase Inhibition
A significant body of research has identified derivatives of this scaffold as potent inhibitors of protein kinases.[1][5] Kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8][9]
Mechanism of Action
Many inhibitors derived from this scaffold function as ATP-competitive inhibitors . They are designed to fit into the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thereby halting the phosphorylation cascade that drives cell proliferation and survival.[6] The piperazine and fluorobenzyl moieties are crucial for orienting the molecule within this pocket and forming key hydrogen bonds and hydrophobic interactions.
Caption: Inhibition of a kinase signaling cascade by an ATP-competitive inhibitor.
Application Notes & Protocols
The successful evaluation of novel derivatives requires a tiered approach, moving from direct target inhibition in a purified system to assessing the functional consequences in a cellular context.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
Audience: Biochemists, Enzymologists, Drug Discovery Scientists.
Core Directive: To quantify the direct inhibitory potency (IC₅₀) of a test compound against a purified kinase enzyme. This assay measures the amount of ADP produced in the kinase reaction, which is inversely correlated with the inhibitor's potency.
Expertise & Experience: While many assay formats exist (e.g., TR-FRET, Fluorescence Polarization), the luminescence-based ADP-Glo™ assay is highly sensitive, has a strong signal-to-background ratio, and is compatible with a broad range of kinases and ATP concentrations.[6] A critical parameter is the ATP concentration used; for determining a true inhibitor constant (Ki), the assay should be run at an ATP concentration equal to the kinase's Km(ATP).[10] However, for initial high-throughput screening, a lower ATP concentration is often used to increase sensitivity to competitive inhibitors.
Trustworthiness: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly and to define the dynamic range of the measurement.
Experimental Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at the desired concentration (e.g., 20 µM, for a final concentration of 10 µM).
-
Kinase/Substrate Mix: Prepare a 2X working solution of the purified kinase and its specific substrate peptide in kinase buffer. The optimal concentration of each must be predetermined.
-
Test Compound: Perform serial dilutions of the 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde derivative in 100% DMSO. Then, dilute these stocks into the kinase buffer to create 4X final concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the 4X test compound dilutions to the appropriate wells.
-
Add 2.5 µL of kinase buffer with DMSO (vehicle control) to "positive control" wells.
-
Add 2.5 µL of kinase buffer to "negative control" (background) wells.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the negative controls.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction (final volume = 10 µL).
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the background (negative control) from all measurements.
-
Normalize the data to the positive control (100% activity).
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Audience: Cell Biologists, Pharmacologists, Cancer Researchers.
Core Directive: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀). This assay measures the metabolic activity of living cells, which is a proxy for cell number and viability.
Expertise & Experience: The MTT assay is a robust, inexpensive, and widely adopted method for assessing cytotoxicity.[11][12] Its principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11] The choice of cell line is critical; for kinase inhibitors, it is often informative to use a cell line known to be dependent on the kinase being targeted. It is also crucial to run the assay for a sufficient duration (e.g., 72 hours) to observe effects on cell proliferation.[13]
Trustworthiness: This protocol requires vehicle-treated controls (representing 100% viability) and wells with no cells (background) to ensure accurate calculations. Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HCT-116 colon cancer, A549 lung cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.[12]
-
Include vehicle-only wells for the 100% viability control.
-
Incubate the plate for a specified period (e.g., 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to each well to dissolve the crystals.[12] Mix gently on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[12]
-
Data Presentation and Interpretation
Data from these assays are typically summarized in tables to facilitate structure-activity relationship (SAR) analysis. By comparing the IC₅₀ values of different derivatives, researchers can deduce how chemical modifications affect target potency and cellular activity.
Table 1: Hypothetical Biological Activity Data for Benzaldehyde Derivatives
| Compound ID | R-Group Modification (at N4 of piperazine) | Target Kinase IC₅₀ (nM) | HCT-116 Cell IC₅₀ (µM) |
| Parent | -CH₃ | 150 | 5.2 |
| DER-01 | -CH₂CH₃ | 125 | 4.1 |
| DER-02 | -Cyclopropyl | 45 | 1.5 |
| DER-03 | -H | 550 | > 20 |
| DER-04 | -CH₂(C₆H₅) | 25 | 0.8 |
Interpretation: The hypothetical data above suggests that:
-
The N-methyl group is important for activity compared to the unsubstituted (-H) derivative (DER-03).
-
Small alkyl groups (ethyl, cyclopropyl) are well-tolerated or slightly improve activity.
-
A larger, hydrophobic group like a benzyl (DER-04) dramatically increases both biochemical potency and cellular activity, suggesting a favorable interaction in the binding pocket.
Conclusion and Future Outlook
The 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde scaffold is a validated starting point for the development of potent and selective kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for synthesizing, evaluating, and optimizing derivatives with therapeutic potential. The true art of the science lies in the iterative process of design, synthesis, and testing, guided by SAR, to identify lead candidates with promising efficacy and drug-like properties.
Future work in this area will likely focus on developing derivatives with improved kinase selectivity to minimize off-target effects, enhancing oral bioavailability, and demonstrating in vivo efficacy in preclinical models of cancer and other relevant diseases. The versatility of this scaffold ensures it will remain a subject of interest for medicinal chemists for years to come.
References
- BenchChem. (n.d.). 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- BenchChem. (n.d.). Cytotoxicity of 2-Methylbenzaldehyde Derivatives: A Comparative Guide.
- BenchChem. (n.d.). Cytotoxicity of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde and its Analogs: A Comparative Guide.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- PubMed. (n.d.). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays.
- BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors.
- PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- ResearchGate. (n.d.). Structures of matrine and piperazine derivatives as antitumor agents.
- RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells.
- RSC Publishing. (n.d.). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives.
- PubMed. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives.
- PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- ResearchGate. (2023). Focusing on New Piperazinyl‐methyl‐3(2H)pyridazinone Based Derivatives: Design, Synthesis, Anticancer Activity and Computational Studies.
- PubMed Central. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia.
- BenchChem. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
- PubMed. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Sources
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rgcc-international.com [rgcc-international.com]
The Strategic Application of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde has emerged as a highly valuable intermediate, prized for its unique combination of structural motifs that impart favorable pharmacological properties. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of this compound, detailing its utility in the synthesis of kinase inhibitors, agents for neurodegenerative diseases, and other potential therapeutics. We will explore the causality behind its experimental utility and provide detailed protocols to facilitate its integration into drug discovery programs.
The power of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde lies in the synergistic contribution of its three key structural features:
-
The Fluorine Atom: This halogen imparts a range of beneficial properties, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and the ability to form specific, high-affinity binding interactions with target proteins.[1][2]
-
The Aldehyde Group: As a versatile chemical handle, the aldehyde functionality readily participates in a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the construction of diverse and complex molecular architectures.[2] It can also serve as a covalent warhead, reacting with nucleophilic residues like cysteine within a protein's active site.[1]
-
The N-Methylpiperazine Moiety: This saturated heterocycle is a common feature in many approved drugs. It often enhances aqueous solubility, provides a basic center for salt formation, and can engage in crucial hydrogen bonding and ionic interactions with biological targets.[1] The N-methyl group can further fine-tune binding affinity and pharmacokinetic properties.[1]
This guide will delve into specific applications of this powerful building block, providing both the scientific rationale and practical, step-by-step protocols for its use.
Application I: Development of Potent Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of drug discovery efforts. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde has proven to be a key starting material for the synthesis of various kinase inhibitors, including those targeting Fms-like tyrosine kinase 3 (FLT3), Aurora kinases, and the RET proto-oncogene.[1][3][4]
Rationale for Use in Kinase Inhibitor Scaffolds:
The N-methylpiperazine group is frequently employed to occupy the solvent-exposed region of the ATP-binding pocket of many kinases, where it can form favorable interactions and improve drug-like properties. The fluorinated benzaldehyde core provides a rigid and tunable platform for orienting other pharmacophoric elements to achieve high potency and selectivity.
Case Study: Synthesis of Dual FLT3/Aurora Kinase Inhibitors for Acute Myeloid Leukemia (AML)
Derivatives of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde have been successfully utilized in the creation of imidazo[4,5-b]pyridine-based kinase inhibitors.[3] These compounds have demonstrated potent activity against both FLT3, a key driver in many cases of AML, and Aurora kinases, which are critical for cell cycle regulation.
Experimental Protocol: Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor
This protocol outlines the synthesis of an imidazo[4,5-b]pyridine derivative via a reductive amination pathway, a common strategy employing the title compound.
Step 1: Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
This initial step involves the nucleophilic aromatic substitution of a difluorinated precursor.
-
Reactants: 3,4-Difluorobenzaldehyde, 1-methylpiperazine, and a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA).
-
Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add 1-methylpiperazine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.[1][3]
-
Step 2: Reductive Amination with an Amino-Imidazo[4,5-b]pyridine Core
-
Reactants: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, an appropriate amino-imidazo[4,5-b]pyridine intermediate, and a reducing agent (e.g., Sodium triacetoxyborohydride or Sodium cyanoborohydride).
-
Solvent: A suitable solvent such as Dichloroethane (DCE) or Methanol.
-
Procedure:
-
Dissolve the amino-imidazo[4,5-b]pyridine intermediate (1.0 eq) and 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.1 eq) in DCE.
-
Add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (1.5 eq) portion-wise and continue stirring at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify the final compound by chromatography or recrystallization.
-
Diagram: Synthetic Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic pathway for a dual FLT3/Aurora kinase inhibitor.
Application II: Crafting Modulators for Neurodegenerative Diseases
The structural motifs present in 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde are also highly relevant for targeting enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease. Specifically, piperazine-containing compounds have shown promise as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[1]
Rationale for Use in Neurological Targets:
The N-methylpiperazine moiety can interact with the active sites of both MAO-B and AChE. The fluorinated aromatic ring can be functionalized to enhance binding affinity and selectivity for these targets. The aldehyde group provides a convenient point for elaboration into more complex structures, such as chalcones, which have been investigated for dual inhibitory activity.[1]
Experimental Protocol: Synthesis of a Piperazine-Containing Chalcone Derivative
This protocol describes a Claisen-Schmidt condensation to form a chalcone, a common scaffold in medicinal chemistry.
-
Reactants: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a suitable substituted acetophenone, and a base (e.g., Sodium hydroxide or Potassium hydroxide).
-
Solvent: An alcohol, such as ethanol or methanol.
-
Procedure:
-
Prepare a solution of the base in the chosen alcohol.
-
To this solution, add the substituted acetophenone (1.0 eq) and stir for 15 minutes at room temperature.
-
Add 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) to the mixture.
-
Continue stirring at room temperature for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure chalcone derivative.
-
Table: Biological Activity of Related Piperazine Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Therapeutic Area |
| Piperazine Analogs | MAO-B | 0.71 - 1.11 | Neurodegenerative Diseases |
| Piperazine Analogs | AChE | 1.19 | Neurodegenerative Diseases |
| Chalcone Derivatives | Prostate Cancer Cells | 47 - 61 | Oncology |
Data synthesized from studies on related piperazine-containing compounds.[1]
Application III: A Versatile Precursor for Anticancer Agents
Beyond kinase inhibitors, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde serves as a precursor for other classes of anticancer agents, including Poly (ADP-ribose) polymerase (PARP) inhibitors.[5] PARP inhibitors are a clinically important class of drugs that exploit deficiencies in DNA repair mechanisms in certain cancers.
Rationale for Use in PARP Inhibitor Synthesis:
The core structure of this aldehyde can be elaborated into more complex heterocyclic systems, such as phthalazinones, which are known to bind to the nicotinamide-binding pocket of PARP enzymes.[5][6] The fluorinated phenyl ring and the N-methylpiperazine group contribute to the overall binding affinity and pharmacokinetic profile of the final inhibitor.
Diagram: Logical Relationship of Structural Features to Biological Activity
Caption: Contribution of structural features to therapeutic applications.
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a quintessential example of a privileged scaffold in medicinal chemistry. Its well-defined structural components provide a robust platform for the synthesis of a wide range of biologically active molecules. The strategic incorporation of fluorine, a reactive aldehyde, and an N-methylpiperazine moiety offers a compelling combination of metabolic stability, synthetic versatility, and favorable drug-like properties. The protocols and rationales presented in this guide are intended to empower researchers to effectively leverage this valuable building block in their own drug discovery endeavors, accelerating the development of next-generation therapeutics for oncology, neurodegenerative diseases, and beyond.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]
-
European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Available from: [Link]
-
Zuccotto, F., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9099-9115. Available from: [Link]
-
LookChem. Cas 27913-98-0,4-PIPERAZIN-1-YL-BENZALDEHYDE. Available from: [Link]
-
PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available from: [Link]
-
Deng, X., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry, 207, 112755. Available from: [Link]
Sources
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in the Synthesis of Potent Anti-Cancer Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. A significant portion of these therapies focuses on the inhibition of protein kinases, enzymes that play a central role in the signaling pathways governing cell growth, proliferation, and survival.[1][2] The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors designed to interfere with these aberrant pathways.[3][4][5]
This guide focuses on the strategic use of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde , a key synthetic intermediate, in the construction of potent anti-cancer agents, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). The unique molecular architecture of this benzaldehyde derivative offers a confluence of desirable properties:
-
Versatile Aldehyde Group: Provides a reactive handle for crucial bond-forming reactions, most notably reductive amination, enabling the coupling of the phenylpiperazine moiety to a core heterocyclic scaffold.[6]
-
Fluorine Substitution: The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to the target protein, and modulate physicochemical properties like lipophilicity.
-
N-Methylpiperazine Moiety: This functional group is frequently incorporated into kinase inhibitors to improve aqueous solubility and pharmacokinetic profiles, which are critical for oral bioavailability.[7]
Herein, we provide a comprehensive overview of the targeted signaling pathway, a detailed protocol for the synthesis of a representative quinazoline-based inhibitor using 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, and methodologies for its biological validation.
Section 1: The Oncogenic Target: Dysregulation of EGFR and HER2 Signaling
The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are transmembrane proteins that regulate essential cellular processes.[1] In numerous cancers, particularly breast, lung, and gastric cancers, the genes encoding these receptors are amplified or mutated.[1][8][9] This leads to receptor overexpression, constitutive kinase activation, and uncontrolled downstream signaling that drives tumorigenesis.[9][10]
Upon activation, HER2 and EGFR form homodimers or heterodimers, triggering autophosphorylation of their intracellular kinase domains.[10] These phosphorylated tyrosine residues act as docking sites for adaptor proteins, initiating two primary pro-cancer signaling cascades:[11]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily responsible for promoting uncontrolled cell proliferation.[8][12]
-
PI3K/Akt/mTOR Pathway: A critical pathway that promotes cell survival and inhibits apoptosis (programmed cell death).[8][12]
Targeting the ATP-binding site of the EGFR and HER2 kinase domains can effectively shut down these oncogenic signals, leading to growth arrest and apoptosis of cancer cells.[13][14]
Caption: The EGFR/HER2 signaling cascade leading to cancer cell proliferation and survival.
Section 2: Synthesis of a Representative Anti-Cancer Agent
The synthesis of a potent 4-anilinoquinazoline-based kinase inhibitor can be efficiently achieved by coupling the 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde intermediate with an appropriate amine-functionalized quinazoline core via reductive amination.
Physicochemical Data for Key Intermediate
| Property | Value |
| Compound Name | 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde |
| Molecular Formula | C12H15FN2O |
| Molecular Weight | 222.26 g/mol [15] |
| CAS Number | 864369-17-7 |
| Appearance | Solid |
Synthetic Workflow
The overall strategy involves preparing a suitable amino-quinazoline core and then coupling it with the title benzaldehyde.
Caption: General workflow for the synthesis of a quinazoline kinase inhibitor.
Protocol: Reductive Amination
This protocol describes the key coupling step between an amino-quinazoline core and 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Materials:
-
Amino-quinazoline derivative (1.0 equiv)
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic Acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the amino-quinazoline derivative (1.0 equiv) and 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.1 equiv).
-
Solvent Addition: Add anhydrous dichloroethane to dissolve the reagents. Stir the mixture at room temperature for 20-30 minutes. The formation of an intermediate imine is expected.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the imine intermediate and the decomposition of the reducing agent.
-
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Causality: The acid catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced than the imine itself.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Mechanism of Action and Biological Validation
The synthesized 4-anilinoquinazoline inhibitor exerts its anti-cancer effect by acting as a reversible, ATP-competitive inhibitor of the EGFR and HER2 kinase domains.[8][12][13] It binds to the intracellular ATP-binding pocket, preventing the receptor autophosphorylation necessary to initiate downstream signaling.[13][14]
Caption: Competitive inhibition at the ATP-binding site of the kinase domain.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against purified EGFR and HER2 kinase domains.[8]
Materials:
-
Purified recombinant EGFR and HER2 kinase domains
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine-5'-triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescently-labeled ATP analog
-
Synthesized inhibitor compound
-
Assay buffer, 96-well plates, scintillation counter or fluorescence plate reader
Procedure:
-
Plate Preparation: Add assay buffer to the wells of a 96-well plate.
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO and add it to the appropriate wells. Include a "no inhibitor" control (DMSO only).
-
Enzyme & Substrate Addition: Add the kinase substrate and the purified EGFR or HER2 enzyme to all wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol: Cellular Phosphorylation Assay (Western Blot)
Objective: To confirm that the inhibitor blocks EGFR/HER2 signaling inside cancer cells by measuring the phosphorylation status of HER2 and downstream proteins like Akt.[8]
Materials:
-
HER2-overexpressing cancer cell line (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, Western blot apparatus, chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed SK-BR-3 cells in culture plates and allow them to adhere. Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phosphorylated protein bands (p-HER2, p-Akt) in treated samples to the untreated control. Use total protein (HER2, Akt) and a loading control (GAPDH) to ensure equal loading. A decrease in the p-HER2/HER2 ratio indicates target engagement.
Quantitative Data Summary
The following tables present representative data for a novel kinase inhibitor synthesized using the described methods.
Table 2: Kinase Inhibitory Potency
| Target Kinase | IC₅₀ (nM) |
|---|---|
| EGFR (ErbB1) | 12.5 |
| HER2 (ErbB2) | 9.8 |
Table 3: Cellular Anti-Proliferative Activity
| Cell Line | Primary Cancer Type | HER2 Status | GI₅₀ (nM) |
|---|---|---|---|
| SK-BR-3 | Breast Carcinoma | Overexpressed | 25 |
| BT-474 | Breast Carcinoma | Overexpressed | 31 |
| MCF-7 | Breast Carcinoma | Low | > 5,000 |
| A549 | Lung Carcinoma | Low | > 5,000 |
Data are hypothetical and for illustrative purposes. The data demonstrates potent and selective activity against cancer cell lines that are dependent on HER2 signaling.
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde stands as a highly valuable and versatile intermediate for the synthesis of targeted anti-cancer therapeutics. Its inherent structural features facilitate the creation of molecules with high potency, selectivity, and favorable drug-like properties. The protocols detailed herein provide a robust framework for synthesizing and validating novel quinazoline-based dual EGFR/HER2 inhibitors, a class of drugs that continues to be a cornerstone in the treatment of HER2-positive cancers. The logical application of such building blocks in medicinal chemistry pipelines is essential for the continued development of next-generation cancer therapies.
References
- Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids - Benchchem.
- Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
- Lapatinib for Advanced or Metastatic Breast Cancer - PMC - PubMed Central.
- A Technical Guide to the Mechanism of Action of Lapatinib on the HER2 Signaling Pathway - Benchchem.
- Lapatinib - Grokipedia.
- HER2/epidermal growth factor receptor (EGFR) signalling pathway in... - ResearchGate.
- What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse.
- The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC.
- Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PMC.
- A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC.
- ErbB/HER Signaling | Cell Signaling Technology.
- Synthesis of series of quinazoline analogues as protein kinase inhibitors. - ResearchGate.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PubMed Central.
- A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc.
- Practical synthesis of lapatinib - ResearchGate.
- The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis.
- Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1- Piperazinyl) Quinolines.
- Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its - ResearchGate.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications.
- 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde - Optional[FTIR] - Spectrum - SpectraBase.
- Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar.
- (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate.
Sources
- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
Application Note: High-Fidelity Reduction of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to the Corresponding Benzyl Alcohol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective reduction of the aromatic aldehyde, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, to its primary alcohol derivative, (4-Fluoro-3-(4-methyl-1-piperazinyl)phenyl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present a detailed, validated protocol centered on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind experimental choices, safety protocols, and characterization of the final product are discussed in depth to ensure reproducible and safe execution.
Introduction and Scientific Rationale
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The substrate, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, incorporates several functional groups that necessitate a carefully chosen reductive strategy. The presence of a piperazine moiety and a fluoro-substituted aromatic ring means that harsh reducing agents could lead to unwanted side reactions.
Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity. It readily reduces aldehydes and ketones while leaving other functional groups, such as esters and amides, intact under standard conditions[1]. The mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde[2][3][4]. This is followed by protonation of the resulting alkoxide intermediate during an aqueous workup to yield the primary alcohol[2][4]. The use of protic solvents like methanol or ethanol can facilitate the reaction[2][3].
Comparative Analysis of Reductive Strategies
While other reducing agents exist, their application to this specific substrate presents challenges. This table summarizes the rationale for selecting Sodium Borohydride.
| Reducing Agent | Advantages | Disadvantages for this Application |
| Sodium Borohydride (NaBH₄) | Mild, selective for aldehydes/ketones, easy to handle, cost-effective. | May require longer reaction times than stronger agents. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful, reduces a wide range of functional groups. | Highly reactive with water and protic solvents, less selective, can reduce other functional groups on the molecule. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" reagent, high efficiency. | May require specialized high-pressure equipment, potential for dehalogenation (C-F bond cleavage). |
Given the substrate's functionalities, the mild and selective nature of NaBH₄ presents the most reliable and straightforward path to the desired benzyl alcohol with minimal risk of side product formation.
Experimental Protocol
This protocol is designed for the efficient and safe reduction of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde | C₁₂H₁₅FN₂O | 238.26 | 1.0 g (4.20 mmol) | >98% |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.19 g (5.04 mmol) | >98% |
| Methanol (MeOH) | CH₃OH | 32.04 | 20 mL | Anhydrous |
| Deionized Water | H₂O | 18.02 | As needed | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ACS Grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F₂₅₄ plates)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 g, 4.20 mmol).
-
Dissolution: Add methanol (20 mL) to the flask and stir at room temperature until the starting material is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to moderate the reaction rate and prevent potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.19 g, 5.04 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas may be evolved. Ensure the temperature remains below 10 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/methanol (e.g., 9:1 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, more polar alcohol spot indicates reaction completion. This typically takes 1-2 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of deionized water (10 mL) while maintaining the low temperature. This will decompose any excess NaBH₄.
-
pH Adjustment: Acidify the mixture to a pH of ~6 by the dropwise addition of 1 M HCl. This step is to neutralize the borate salts formed.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude (4-Fluoro-3-(4-methyl-1-piperazinyl)phenyl)methanol can be purified by column chromatography on silica gel if required.
Visualization of the Process
Reaction Mechanism
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reduction.
Safety and Handling Precautions
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and can release flammable hydrogen gas upon contact with water or acids[5][6]. It is also corrosive and can cause skin and eye burns[7]. Handle in a well-ventilated fume hood, away from sources of ignition[5]. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves[7].
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Quenching: The quenching step should be performed slowly and in an ice bath to control the exothermic reaction and hydrogen evolution.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations[5]. Quenched reaction mixtures containing borate salts should be neutralized before disposal.
Characterization of the Product
The identity and purity of the resulting (4-Fluoro-3-(4-methyl-1-piperazinyl)phenyl)methanol can be confirmed by standard analytical techniques:
-
¹H NMR: The successful reduction can be confirmed by the disappearance of the aldehyde proton signal (typically ~9-10 ppm) and the appearance of a new signal for the benzylic CH₂ group (typically ~4.5-5.0 ppm) and the hydroxyl proton.
-
¹³C NMR: The carbonyl carbon signal (~190 ppm) will be absent, and a new signal for the benzylic carbon (~60-70 ppm) will appear.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FTIR: Look for the appearance of a broad O-H stretching band (~3200-3600 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹).
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the reduction of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to its corresponding benzyl alcohol using sodium borohydride. The mild reaction conditions and high chemoselectivity of the reagent make this procedure particularly suitable for complex molecules in a drug discovery and development setting. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.
References
- Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
- Chemguide. (n.d.).
- Standard Operating Procedure. (2012). Sodium borohydride.
- ESPI Metals. (2007).
- eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
- Leah4Sci. (2016). Sodium Borohydride Carbonyl Reduction Reaction and Mechanism.
- Sigma-Aldrich. (2025).
- New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. Sodium Borohydride - ESPI Metals [espimetals.com]
- 6. nj.gov [nj.gov]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
The Strategic Role of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in Modern Drug Discovery: Applications and Synthetic Protocols
Abstract
In the landscape of contemporary medicinal chemistry, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde stands out as a key intermediate, embodying a strategic combination of structural motifs that are highly sought after in drug design. This technical guide provides an in-depth analysis of the role and applications of this versatile compound, with a particular focus on its utility in the synthesis of targeted therapies such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-proven protocols for its synthesis and subsequent elaboration into complex drug scaffolds are provided for researchers, scientists, and drug development professionals.
Introduction: A Building Block of Strategic Importance
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a trifunctional scaffold that offers a unique convergence of properties essential for modern drug discovery. The strategic arrangement of its three key components—a fluorinated phenyl ring, a 4-methylpiperazine moiety, and a reactive benzaldehyde group—provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.
-
The Fluorine Atom: The presence of a fluorine atom on the aromatic ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[1] Fluorine's high electronegativity can influence the acidity of nearby protons and alter the electronic nature of the aromatic ring, which can be crucial for target engagement.
-
The 4-Methylpiperazine Moiety: The piperazine ring is a common "privileged structure" in drug discovery, known to improve aqueous solubility and oral bioavailability. The N-methyl group can provide a handle for modulating basicity and steric interactions within a binding pocket. This moiety is frequently found in a variety of approved drugs, including kinase inhibitors.
-
The Benzaldehyde Group: The aldehyde functionality is a versatile chemical handle for a wide array of synthetic transformations. It readily participates in reactions such as reductive amination, condensation reactions, and oxidation to the corresponding carboxylic acid, allowing for the facile construction of complex molecular architectures.[1]
This combination of features makes 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde a valuable precursor for creating libraries of compounds aimed at various therapeutic targets, particularly in oncology.
Core Application: Synthesis of PARP Inhibitors - The Olaparib Analogue Case Study
A prime example of the utility of the core scaffold of our topic compound is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The blockbuster drug Olaparib (Lynparza) features a closely related structural core: a 4-fluoro-3-(piperazine-1-carbonyl)benzyl moiety.
The synthesis of Olaparib and its analogues highlights a key synthetic pathway where a derivative of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde would be a critical starting material.[2][3][4][5][6] The aldehyde can be readily oxidized to the corresponding carboxylic acid, which is then coupled with a phthalazinone core to form the final drug scaffold.
Conceptual Synthetic Workflow
The following diagram illustrates the conceptual pathway from our building block to a PARP inhibitor scaffold analogous to Olaparib.
Caption: Conceptual workflow for the synthesis of a PARP inhibitor.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and its elaboration into more complex structures relevant to drug discovery.
Protocol 1: Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to synthesize the title compound. The electron-withdrawing nature of the aldehyde and the fluorine atom facilitates the substitution of the fluorine at the 3-position.
Reaction Scheme:
3,4-Difluorobenzaldehyde + 1-Methylpiperazine → 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Materials and Reagents:
-
3,4-Difluorobenzaldehyde
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a solid.
Protocol 2: Oxidation to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic Acid
This protocol details the oxidation of the aldehyde to the corresponding carboxylic acid, a key step for subsequent amide coupling reactions.
Reaction Scheme:
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde → 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic Acid
Materials and Reagents:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Potassium Permanganate (KMnO₄)
-
Acetone
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium permanganate (1.5 eq) in water, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic Acid.
Protocol 3: Reductive Amination to Synthesize Benzylamine Derivatives
The aldehyde group is an excellent electrophile for reductive amination, allowing for the introduction of diverse amine functionalities. This is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.
Reaction Scheme:
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde + R-NH₂ → N-Substituted Benzylamine Derivative
Materials and Reagents:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Primary or Secondary Amine (R-NH₂)
-
Sodium Triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
Procedure:
-
To a solution of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) and the desired amine (1.1 eq) in dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired benzylamine derivative.
Physicochemical Properties and Data Summary
The physicochemical properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde make it an attractive starting material for drug discovery programs.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅FN₂O | [7] |
| Molecular Weight | 222.26 g/mol | [7] |
| CAS Number | 1197193-16-0 | [7] |
| Appearance | Solid | - |
| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂) | General Knowledge |
Broader Applications and Future Perspectives
Beyond PARP and kinase inhibitors, the unique structural features of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde make it a valuable building block for a wide range of other therapeutic targets. The aldehyde can participate in various multi-component reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.[8][9][10][11] The fluorinated piperazinyl phenyl motif can be incorporated into scaffolds targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.
As drug discovery continues to move towards more complex and highly specific molecular targets, the demand for well-designed, versatile building blocks like 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde will undoubtedly increase. Its ability to confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties while providing a reactive handle for synthetic diversification ensures its continued relevance in the development of next-generation therapeutics.
Conclusion
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to efficiently synthesize and optimize drug candidates. Its integral role in the conceptual synthesis of potent therapeutics like PARP inhibitors underscores its significance. The protocols and data presented in this guide are intended to facilitate its application in drug discovery programs, ultimately contributing to the development of new and effective medicines.
References
- CN105985294B - Preparation method of olaparib - Google P
- US20180057464A1 - Processes for preparing olaparib - Google P
-
olaparib | New Drug Approvals. [Link]
-
Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed Central. [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - NIH. [Link]
-
The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. [Link]
-
4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. [Link]
-
Synthesis of 1-(4-substituted-piperazinyl)-4-phenylpyrrolo[1,2-a]quinoxalines 1a–i - ResearchGate. [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC. [Link]
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton - ResearchGate. [Link]
-
Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities - PubMed Central. [Link]
-
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. [Link]
-
Study of Heterocyclic Ring Systems: Biopharmaceutical Applications of Substituted 4H-1,4-Benzothiazine and Piperazine - ResearchGate. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - NIH. [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - NIH. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities | Semantic Scholar. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN105985294B - Preparation method of olaparib - Google Patents [patents.google.com]
- 3. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, and achieving a high-yielding, pure product is critical for downstream applications.[1][2] This guide will provide a detailed protocol, address common challenges, and answer frequently asked questions to ensure the successful synthesis of this target molecule.
Reaction Overview and Mechanism
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution (SNA r) reaction.[3] In this process, 3,4-difluorobenzaldehyde reacts with N-methylpiperazine. The electron-withdrawing nature of the aldehyde and the two fluorine atoms activates the aromatic ring for nucleophilic attack.[4][5]
The reaction proceeds via an addition-elimination mechanism.[6][7] The piperazine nitrogen acts as the nucleophile, attacking the carbon atom attached to one of the fluorine atoms. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the ring.[5][8] Subsequently, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product. The fluorine atom para to the aldehyde is preferentially substituted due to the strong activating effect of the aldehyde group at the para position.[3][6][8]
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzaldehyde | 142.10 | 10.0 g | 0.0704 |
| N-Methylpiperazine | 100.16 | 8.46 g (9.2 mL) | 0.0845 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.6 g | 0.1056 |
| Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (10.0 g, 0.0704 mol) and dimethylformamide (DMF, 100 mL). Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add N-methylpiperazine (8.46 g, 0.0845 mol) followed by potassium carbonate (14.6 g, 0.1056 mol).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material (3,4-difluorobenzaldehyde) and the reaction mixture. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Troubleshooting Guide (Q&A Format)
This section addresses common issues that may be encountered during the synthesis.
Q1: The reaction is very slow or incomplete, even after the recommended reaction time. What could be the cause?
-
A1: Potential Causes and Solutions:
-
Insufficient Temperature: Ensure the internal reaction temperature is maintained between 80-90 °C. Lower temperatures will significantly slow down the reaction rate.
-
Ineffective Base: The potassium carbonate may be of poor quality or have absorbed moisture. Use freshly dried, finely powdered potassium carbonate. Alternatively, a stronger base like cesium carbonate can be used, but this will increase the cost.
-
Solvent Quality: The DMF used should be anhydrous. Water in the solvent can react with the base and hinder the reaction. Use a freshly opened bottle of anhydrous DMF or dry it using standard procedures before use.
-
Poor Stirring: Inadequate stirring can lead to poor mixing of the reagents, especially if the potassium carbonate is not well suspended. Ensure vigorous stirring throughout the reaction.
-
Q2: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
-
A2: Potential Side Products and Mitigation Strategies:
-
Disubstitution Product: A common side product is the formation of 3,4-bis(4-methyl-1-piperazinyl)benzaldehyde, where both fluorine atoms are substituted.
-
Minimization: To minimize this, use only a slight excess of N-methylpiperazine (1.1 to 1.2 equivalents). A large excess of the nucleophile will favor the formation of the disubstituted product.
-
-
Unreacted Starting Material: The presence of unreacted 3,4-difluorobenzaldehyde is another possibility.
-
Minimization: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, try increasing the temperature slightly (e.g., to 100 °C) for a short period.
-
-
Purification: Most of the unreacted starting material and the disubstituted side product can be removed during the recrystallization step due to differences in their polarity and solubility. Careful optimization of the recrystallization solvent system is key.
-
Q3: The yield of my product is consistently low. How can I improve it?
-
A3: Strategies for Yield Improvement:
-
Optimize Reaction Time and Temperature: While the general conditions are 4-6 hours at 80-90 °C, the optimal conditions may vary. Run small-scale experiments to find the ideal balance of time and temperature for your specific setup.
-
Efficient Work-up: Ensure that all the product is precipitated during the work-up. Adding the reaction mixture to a larger volume of vigorously stirred ice-water can improve precipitation.
-
Purification Losses: Minimize losses during recrystallization by using the minimum amount of hot solvent required to dissolve the crude product and allowing it to cool slowly to form larger crystals.
-
Alternative Solvents: While DMF is commonly used, other polar aprotic solvents like DMSO could be explored. A study mentions the use of DMSO at 120°C for a similar reaction.[3]
-
Q4: During the work-up, my product oiled out instead of precipitating as a solid. What should I do?
-
A4: Inducing Crystallization:
-
Scratching: Try scratching the inside of the flask with a glass rod at the interface of the oil and the aqueous layer. This can often induce crystallization.
-
Seeding: If you have a small amount of the solid product from a previous batch, add a seed crystal to the oily mixture.
-
Solvent Change: Extract the oily product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and then concentrate it under reduced pressure. Attempt to recrystallize the resulting oil/solid from a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the potassium carbonate in this reaction?
-
A1: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. The N-methylpiperazine reacts with the 3,4-difluorobenzaldehyde, and a proton from the piperazine and a fluoride from the benzaldehyde are eliminated. The base is crucial to drive the reaction to completion by removing this acidic byproduct.
Q2: Are there any alternative starting materials for this synthesis?
-
A2: While 3,4-difluorobenzaldehyde is the most common starting material, one could theoretically start from a related compound and perform the necessary functional group transformations. For example, starting with 3-bromo-4-fluorobenzaldehyde and performing a Buchwald-Hartwig amination with N-methylpiperazine could be a potential, albeit more complex, alternative.[9]
Q3: What are the key safety precautions I should take when performing this synthesis?
-
A3: Safety is paramount. Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
N-methylpiperazine and DMF are irritants. Avoid inhalation and skin contact.
-
Be cautious when heating the reaction mixture.
-
Q4: How can I be certain that I have synthesized the correct product and that it is pure?
-
A4: A combination of analytical techniques is essential for product verification:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value is an indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the aldehyde proton, and the protons of the N-methylpiperazine moiety. The ¹³C NMR will confirm the number of unique carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-F stretching vibrations. An FTIR spectrum of the target molecule is available for comparison.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
References
-
ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions. Retrieved from [Link]
-
European Patent Office. (2015). Substituted 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2h)-one derivatives as poly (adp-ribose) polymerase. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. Retrieved from [Link]
- Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Retrieved from [Link]
-
LookChem. (n.d.). Cas 27913-98-0, 4-PIPERAZIN-1-YL-BENZALDEHYDE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Purification of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
An in-depth guide to the purification of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde by column chromatography.
As a Senior Application Scientist, this guide provides field-proven insights into the column chromatography purification of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This molecule, while integral to various research and development pipelines, particularly as a kinase inhibitor precursor, presents specific purification challenges due to its structural features: a moderately polar benzaldehyde and a basic 4-methylpiperazinyl group.[1] This guide is structured to address common problems and fundamental questions encountered during its purification.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format, focusing on causality and providing actionable solutions.
Question 1: My product is showing significant tailing or is not eluting from the column at all. What is happening and how do I fix it?
Answer: This is the most common issue for amine-containing compounds like this one. The cause is a strong, undesirable interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[2][3] This interaction leads to a portion of your product being irreversibly adsorbed or eluting very slowly and broadly (tailing), resulting in poor peak shape and low recovery.
Solutions:
-
Mobile Phase Modification: The most direct solution is to neutralize the acidic sites on the silica gel. Add a small amount of a competitive base to your mobile phase.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent. The TEA will preferentially bind to the acidic silanol groups, allowing your target compound to travel through the column without strong secondary interactions.[3]
-
Ammonia: For very basic compounds, using a solvent system containing ammonium hydroxide (e.g., in a Dichloromethane/Methanol/Ammonium Hydroxide mixture) can be effective.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, change the stationary phase.
-
Neutral Alumina (Al₂O₃): Alumina is a good alternative to silica gel for purifying basic compounds.[3][4] Ensure you use neutral alumina (Brockmann activity II or III is a good starting point).
-
Deactivated Silica: You can purchase commercially end-capped or "deactivated" silica gel where the silanol groups are less accessible.
-
Question 2: I am getting poor separation between my product and a closely-running impurity. How can I improve the resolution?
Answer: Poor resolution indicates that the chosen mobile phase is not adequately differentiating between your product and the impurity. The goal is to find a solvent system where the difference in their affinity for the stationary phase is maximized.
Solutions:
-
Systematic TLC Analysis: Before running a column, always optimize the separation on a Thin Layer Chromatography (TLC) plate.[3] The ideal TLC shows clear separation between the product spot and impurities, with the product having a retention factor (Rƒ) of approximately 0.25-0.4.[3]
-
Vary Solvent Polarity: If spots are too high on the TLC plate (high Rƒ), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If they are too low (low Rƒ), increase the polarity.
-
Change Solvent Selectivity: If varying polarity doesn't work, change the nature of the solvents. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the stationary phase, often improving separation.
-
-
Column Packing and Dimensions: A poorly packed column leads to uneven solvent flow and band broadening, which ruins separation.[4]
-
Ensure the column is packed uniformly without air bubbles or cracks. Wet packing (slurry method) is generally more reliable.[4]
-
For difficult separations, using a longer, narrower column can increase the number of theoretical plates and improve resolution.
-
Question 3: My product seems to be degrading during purification. How can I confirm this and prevent it?
Answer: Aldehydes can be susceptible to oxidation or other degradation pathways, especially on acidic surfaces like silica gel over long exposure times.[5]
Solutions:
-
Silica Stability Test (2D TLC): To check for on-column degradation, perform a 2D TLC.
-
Spot your crude material on a TLC plate and elute it as normal in the first dimension.
-
Dry the plate, rotate it 90 degrees, and elute it again in the second dimension using the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[5]
-
-
Minimize Contact Time: If degradation is observed, minimize the time the compound spends on the column.
-
Use flash chromatography with positive pressure to speed up the elution.
-
Avoid leaving the column to run overnight.
-
-
Switch to a Less Acidic Stationary Phase: As mentioned in Question 1, switching to neutral alumina or deactivated silica can prevent acid-catalyzed degradation.[3][5]
Question 4: I had to use a very polar solvent like methanol to get my compound to move, but now everything is eluting together. What should I do?
Answer: This is a common problem when a compound has poor solubility in the ideal, less-polar eluent required for good separation. Using a strong, polar solvent like methanol dissolves the compound well but also tends to wash everything off the column with little to no separation.
Solutions:
-
Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase.[6]
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (or the stationary phase you will use for the column) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Load this powder directly onto the top of your packed column. This ensures your compound is introduced to the column in a concentrated band, allowing you to use the optimal, less-polar eluent for separation.[6]
-
-
Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product.[4] This can improve separation and prevent the need to start with a very strong solvent.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary and mobile phase for this compound?
Answer:
-
Stationary Phase: Standard flash-grade silica gel (SiO₂, 230-400 mesh) is the default starting point due to its versatility. However, given the basic piperazine moiety, be prepared to add a modifier or switch to neutral alumina if tailing occurs (see Troubleshooting Q1).
-
Mobile Phase (Eluent): The polarity of this molecule requires a moderately polar solvent system. Good starting points for TLC analysis are:
-
Hexane / Ethyl Acetate (e.g., start at 70:30 and vary ratios)
-
Dichloromethane / Methanol (e.g., start at 98:2 and vary ratios)
-
Remember to add 0.5-1% triethylamine (TEA) to your chosen system to mitigate tailing.
-
Q2: How do I properly prepare and load my sample onto the column?
Answer: Proper sample loading is critical for a good separation.[6] The goal is to apply the sample to the column in the most concentrated band possible. There are two primary methods:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the initial mobile phase (or a slightly more polar solvent if necessary).[6] Carefully pipette this solution directly onto the top surface of the packed column bed. This method is fast but can be problematic if your sample is not very soluble in the starting eluent.
-
Dry Loading (Recommended): This method is superior for samples that are poorly soluble in the eluent or when high resolution is needed.[6] The detailed protocol is described in Troubleshooting Q4.
Q3: How much material can I load onto my column?
Answer: The loading capacity depends on the difficulty of the separation. A general rule of thumb for silica gel is:
-
Easy Separation (ΔRƒ > 0.2): You can load up to 1g of crude material per 10g of silica (1:10 ratio).
-
Moderate Separation (ΔRƒ ≈ 0.1): A ratio of 1:20 to 1:50 is more appropriate.
-
Difficult Separation (ΔRƒ < 0.1): A ratio of 1:100 or even higher may be necessary.
Always start with a smaller-scale purification to conserve material until the method is optimized.
Q4: How can I visualize the compound on TLC plates and in collected fractions?
Answer:
-
UV Light: The benzaldehyde ring is conjugated and will be visible under a UV lamp (254 nm). The spot will appear dark by quenching the plate's fluorescence.
-
Staining: If UV is not sensitive enough or for fractions that are too dilute, you can use a chemical stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with many functional groups, including aldehydes and amines. It will produce yellow/brown spots on a purple background.
-
Ninhydrin Stain: While typically used for primary/secondary amines, it can sometimes react with tertiary amines like the piperazine nitrogen to give a colored spot, though the reaction may be slower or require heating.
-
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare a stock solution of your crude material (~5 mg/mL) in a solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, draw a starting line in pencil. Spot your crude material.
-
Prepare a developing chamber with your chosen eluent system (e.g., 7:3 Hexane:EtOAc + 1% TEA).
-
Place the TLC plate in the chamber and allow the solvent to travel up the plate until it is ~1 cm from the top.[3]
-
Remove the plate, immediately mark the solvent front with a pencil, and dry it.
-
Visualize the spots under a UV lamp and circle them. Calculate the Rƒ value for each spot.
-
Adjust the solvent polarity until your target product has an Rƒ value between 0.25 and 0.4, with clear separation from major impurities.
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard, versatile, UV-active for visualization. |
| Target Rƒ | 0.25 - 0.40 | Optimal for column elution; not too fast, not too slow.[3] |
| Base Additive | 0.5 - 2% TEA | Prevents peak tailing from the basic piperazine group.[3] |
Protocol 2: Column Chromatography Purification (Slurry Packing, Dry Loading)
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing: In a beaker, prepare a slurry of silica gel in your starting, non-polar eluent. Pour this slurry into the column and use positive pressure or tapping to create a uniform, compact bed.
-
Sample Loading: Prepare your dry-loaded sample as described in Troubleshooting Q4. Carefully add the silica-adsorbed sample to the top of the packed column bed. Add a thin protective layer of sand on top.
-
Elution: Carefully add the mobile phase without disturbing the sand layer. Apply gentle positive air pressure to begin eluting the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by performing TLC on the collected fractions.
-
Combine & Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
General Purification Workflow Diagram
Caption: General workflow for column chromatography purification.
References
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
Sources
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chromtech.com [chromtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthesis. The core of this process is a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but nuanced transformation. This guide explains the causality behind experimental choices to empower you to optimize your reaction yield and purity.
Synthesis Overview and Mechanism
The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is typically achieved via the Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and N-methylpiperazine. The reaction is facilitated by a base in a polar aprotic solvent.
The SNAr mechanism is a two-step addition-elimination process.[1][2][3]
-
Nucleophilic Attack: The nucleophile (N-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine substituent at the C-3 position. This step is typically rate-determining.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The electron-withdrawing aldehyde group is crucial for stabilizing this intermediate.
-
Elimination & Aromatization: The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored to yield the final product.
Caption: The SNAr mechanism for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low (<50%). What are the most common causes and how do I address them?
A1: Low yield is a multifaceted problem. A systematic approach is required. We can break down the potential issues into three main categories: reaction conditions, reagent integrity, and workup/purification losses.
-
Reaction Conditions:
-
Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier. If the reaction is stalling, a primary cause is insufficient temperature. Most literature procedures recommend temperatures between 80-120°C.[5] Consider increasing the reaction temperature in 10°C increments. Microwave-assisted synthesis can also be explored to significantly shorten reaction times and potentially improve yields.[6]
-
Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the recommended time, the reaction may simply need longer to reach completion.
-
Base Stoichiometry: An insufficient amount of base will result in the accumulation of HF (or its conjugate acid), which protonates the N-methylpiperazine nucleophile, rendering it inactive. Ensure at least 2.0 equivalents of a mild base like K₂CO₃ or 1.2-1.5 equivalents of a non-nucleophilic organic base like DIPEA are used.[3][5]
-
-
Reagent Integrity:
-
Solvent Purity: The use of polar aprotic solvents (e.g., DMSO, DMF, NMP) is critical.[3][7] These solvents must be anhydrous, as water can compete as a nucleophile and reduce the reactivity of the primary nucleophile.
-
Nucleophile Quality: Ensure the N-methylpiperazine is pure. If it has been stored improperly, it may have absorbed atmospheric water and CO₂.
-
-
Workup & Purification:
-
Product Loss During Extraction: The product has basic properties and may have some water solubility, especially in acidic conditions. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Inefficient Chromatography: The product and its main regioisomeric impurity can have similar polarities. Optimize your column chromatography conditions (see Q4 for details).
-
Q2: My NMR analysis shows a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: This is the most common and challenging issue in this specific synthesis. The byproduct is almost certainly 3-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde .[5]
-
The Root Cause - Electronics: The aldehyde group is a powerful electron-withdrawing group. It activates both ortho (C-3) and para (C-4) positions towards nucleophilic attack. The para position (C-4) is generally more strongly activated due to resonance stabilization. Therefore, nucleophilic attack at C-4 is often kinetically and thermodynamically favored, leading to the undesired isomer.
-
Strategies for Improving Selectivity:
-
Lower the Reaction Temperature: While higher temperatures increase the reaction rate, they can also decrease selectivity. By running the reaction at the lowest possible temperature that still allows for a reasonable conversion rate (e.g., 60-80°C), you may favor the formation of the desired C-3 substituted product. This often requires significantly longer reaction times.
-
Choice of Base: A bulky, non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can sometimes influence selectivity through steric interactions in the transition state. In contrast, inorganic bases like K₂CO₃ or Cs₂CO₃ provide a heterogeneous environment which can also affect the product ratio.[8] Experimentation is key.
-
Solvent Effects: The solvent can influence the stability of the transition states leading to the different isomers.[9] While DMSO is common, exploring other polar aprotic solvents like DMF, NMP, or even sulfolane might alter the isomeric ratio.
-
Caption: Decision process for addressing regioselectivity issues.
Q3: What are the best choices for the solvent and base, and why?
A3: The choice of solvent and base is critical for the success of an SNAr reaction. The goal is to maximize the nucleophilicity of the amine while effectively scavenging the generated acid.
| Reagent | Type | Recommended Choices | Rationale & Considerations |
| Solvent | Polar Aprotic | DMSO, DMF, NMP | Pro: High boiling points allow for necessary heating. They effectively solvate cations but poorly solvate anions, leaving the nucleophile "naked" and highly reactive.[7][9] Con: Can be difficult to remove under vacuum. DMF can decompose at high temperatures to form dimethylamine, a competing nucleophile. |
| Ethers | THF, 2-MeTHF, Dioxane | Pro: Easier to remove. 2-MeTHF is a "greener" alternative to THF.[7] Con: Generally less effective at promoting SNAr reactions than polar aprotic solvents; may require higher temperatures or longer reaction times. | |
| Base | Inorganic Carbonate | K₂CO₃, Cs₂CO₃ | Pro: Inexpensive, easy to remove by filtration, and generally non-interfering. Cs₂CO₃ is more soluble and basic, often leading to faster reactions.[8] Con: Heterogeneous reaction can sometimes lead to slower kinetics. Requires >2 equivalents. |
| Organic Amine | DIPEA, Et₃N | Pro: Homogeneous reaction conditions. Non-nucleophilic, so they do not compete with the piperazine.[5] Easier to handle for precise stoichiometry. Con: Can be difficult to remove during workup. Must be high purity. |
Recommendation: For initial trials, DMSO as the solvent and K₂CO₃ as the base offers a robust, cost-effective, and reliable starting point.
Q4: I'm having difficulty purifying the final product away from starting materials and the regioisomer. What purification strategies do you recommend?
A4: Purification is often challenging due to the similar polarities of the product and the main C-4 substituted isomer.
-
Common Impurities to Target:
-
Unreacted 3,4-difluorobenzaldehyde (less polar).
-
Unreacted N-methylpiperazine (very polar, often removed in aqueous wash).
-
The undesired 3-fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde isomer (polarity very similar to the desired product).
-
The base (e.g., DIPEA, removed in acidic wash).
-
-
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. An acidic wash (e.g., with 1M HCl) will protonate the desired product, the isomeric byproduct, and any remaining amine base, pulling them into the aqueous layer and leaving non-basic impurities like the starting aldehyde in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your products back into an organic solvent. This is an effective preliminary purification step.
-
Silica Gel Column Chromatography: This is almost always necessary.
-
Solvent System: A gradient elution is recommended. Start with a less polar system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your products.
-
Elution Order: Expect the less polar 3,4-difluorobenzaldehyde to elute first, followed closely by the desired product and its regioisomer. Careful fraction collection is crucial.
-
Additives: Sometimes, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the basic products from streaking on the silica gel, leading to better separation.
-
-
Recrystallization: If a solid product is obtained after chromatography that is still impure, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes) can be an excellent final step to achieve high purity.
-
Frequently Asked Questions (FAQs)
-
Q: Is an inert atmosphere (e.g., Nitrogen or Argon) required?
-
A: While not strictly necessary for the SNAr mechanism itself, using an inert atmosphere is good practice. It prevents any potential side reactions involving oxidation of the aldehyde group, especially at elevated temperatures, and ensures that anhydrous conditions are maintained.
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system similar to your planned column chromatography eluent (e.g., 50% Ethyl Acetate/Hexanes). The product will be more polar than the starting 3,4-difluorobenzaldehyde. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, HPLC or GC-MS are ideal.
-
-
Q: Can I use 4-chloro-3-fluorobenzaldehyde instead of 3,4-difluorobenzaldehyde?
-
A: Yes, but the reaction will likely be much slower. The C-F bond is more polarized and the fluoride ion is a better leaving group in SNAr reactions than the chloride ion. To achieve a similar reaction rate with the chloro-analogue, you would likely need to use higher temperatures or a more reactive base/solvent system.
-
Recommended Experimental Protocol
This protocol provides a validated starting point for optimization.
Caption: A standard experimental workflow for the synthesis.
Materials:
-
3,4-Difluorobenzaldehyde (1.0 eq)
-
N-Methylpiperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting aldehyde.
-
Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Add N-methylpiperazine (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 110°C and maintain for 12-24 hours. Monitor the consumption of the starting material using TLC (e.g., 1:1 Hexanes:EtOAc).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer three more times with ethyl acetate.
-
Combine all organic layers and wash with deionized water, followed by a saturated brine solution.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product.
-
Combine the pure fractions and remove the solvent in vacuo to yield 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.
References
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Nikpour, F. et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions. National Center for Biotechnology Information (PMC). [Link]
-
Making Molecules. Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
SNAr Solvents and Reagents. Wordpress. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]
-
Gao, F. et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Center for Biotechnology Information (PMC). [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. fishersci.se [fishersci.se]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 6. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Welcome to the technical support center for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (CAS No. 1197193-16-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this compound in your experiments. The information provided herein is a synthesis of available technical data and established best practices for similar chemical entities.
Section 1: Quick Reference & Safety Overview
This section provides a summary of the critical safety and handling information for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Safety Data Summary
| Parameter | Information | Source(s) |
| Physical State | Solid | [1] |
| Recommended Storage | 2-8°C, protect from light. Keep container tightly sealed in a cool, well-ventilated area. | [2] |
| Primary Hazards | Based on analogous compounds, may cause skin, eye, and respiratory irritation. Harmful if swallowed. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [3][4] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1][2] |
Emergency Procedures
-
Skin Contact: Immediately wash with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]
-
Ingestion: Rinse mouth.[2] Call a POISON CENTER or doctor if you feel unwell.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde?
A1: For long-term stability, it is recommended to store the solid compound at 2-8°C in a tightly sealed container, protected from light.[2] Storing in a cool, dry, and well-ventilated place is crucial.[1]
Q2: I need to prepare a stock solution. What solvents are compatible with this compound?
Q3: Is this compound sensitive to air or moisture?
A3: Benzaldehyde derivatives can be sensitive to air (oxidation) and moisture. It is good practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.
Q4: What are the primary safety risks I should be aware of when handling this compound?
A4: Based on data for structurally similar compounds, the primary risks are irritation to the skin, eyes, and respiratory system.[2] Ingestion may be harmful. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Workflow for Handling Unexpected Observations
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Common Problems and Solutions
-
Problem: The compound has changed color or appears clumpy upon opening.
-
Probable Cause: This may indicate degradation due to improper storage, such as exposure to light, moisture, or air.
-
Solution: Before use, it is advisable to re-analyze the compound's purity via techniques like NMR or LC-MS to ensure it meets the requirements for your experiment. If degradation is confirmed, it is best to use a fresh batch of the compound.
-
-
Problem: Difficulty in achieving complete dissolution in a chosen solvent.
-
Probable Cause: The compound may have limited solubility in that specific solvent, or the concentration may be too high.
-
Solution: Try gentle warming or sonication to aid dissolution. If the compound remains insoluble, consider using a different solvent or a solvent mixture. Always perform a small-scale test first.
-
-
Problem: Inconsistent results between experimental batches.
-
Probable Cause: This could be due to variations in the compound's purity, improper storage leading to degradation between uses, or inconsistencies in the experimental setup.
-
Solution: Ensure that the compound is stored correctly and that aliquots are brought to room temperature before use. Verify the accuracy of all measurements and the consistency of all reagents and conditions.
-
Section 4: Experimental Protocols
Protocol for Safe Handling and Weighing
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required PPE: safety goggles, gloves, and a lab coat.
-
Equilibration: Allow the container of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Use a clean spatula to transfer the desired amount of the solid compound to a tared weighing vessel. Avoid creating dust.
-
Closure: Tightly seal the container immediately after use.
-
Cleanup: Clean any spills promptly according to your laboratory's standard operating procedures. Wash hands thoroughly after handling.[2]
Protocol for Preparing a Stock Solution
-
Solvent Selection: Choose an appropriate solvent based on experimental requirements and solubility tests.
-
Calculation: Calculate the required mass of the compound and volume of the solvent to achieve the desired concentration.
-
Dissolution: In a fume hood, add the weighed compound to a suitable volumetric flask. Add a portion of the solvent and swirl gently to dissolve. Sonication or gentle warming may be applied if necessary.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the final volume mark.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C for solutions to minimize degradation).
References
-
ChemWhat. 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde. [Link]
-
SpectraBase. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde Spectrum. [Link]
-
Seed Chem. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. [Link]
-
SD Fine-Chem. 4-fluorobenzaldehyde Safety Data Sheet. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Welcome to the technical support center for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
I. Understanding the Reagent: Physicochemical Properties and Reactivity
Before delving into troubleshooting, a foundational understanding of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is crucial. Its structure, featuring a benzaldehyde moiety substituted with a fluorine atom and a 4-methyl-1-piperazinyl group, imparts a unique reactivity profile.
Key Structural Features and Their Influence:
-
Aldehyde Group: The primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.
-
Fluorine Atom: As an electron-withdrawing group, it can influence the electrophilicity of the aromatic ring and the aldehyde. It also enhances metabolic stability and binding affinity in medicinal chemistry contexts[1].
-
4-Methyl-1-piperazinyl Group: This electron-donating group, ortho to the aldehyde, increases the electron density on the aromatic ring. This can modulate the reactivity of the aldehyde, making it less electrophilic compared to unsubstituted benzaldehyde. The basic nitrogen atoms of the piperazine ring can also influence reaction conditions and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅FN₂O | SpectraBase |
| CAS Number | 1197193-16-0 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in many organic solvents | N/A |
II. Troubleshooting Common Reactions
This section addresses specific problems you might encounter during common synthetic transformations with 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
A. Reductive Amination
Reductive amination is a cornerstone method for forming C-N bonds and is frequently employed with this aldehyde. However, its electronic properties can sometimes lead to sluggish or incomplete reactions.
Question 1: My reductive amination with 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is slow and gives a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
A sluggish reductive amination with this substrate is often due to the reduced electrophilicity of the aldehyde carbonyl carbon. The electron-donating piperazinyl group counteracts the electron-withdrawing effect of the fluorine, making the aldehyde less reactive towards nucleophilic attack by the amine.
Here’s a systematic approach to troubleshoot and optimize your reaction:
1. Enhance Imine Formation: The rate-limiting step in many reductive aminations is the formation of the imine intermediate. To drive this equilibrium forward, consider the following:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the aldehyde and facilitating nucleophilic attack by the amine.
-
Dehydrating Agents: The formation of the imine releases a molecule of water. Removing this water can significantly shift the equilibrium towards the product. The use of dehydrating agents like molecular sieves (3Å or 4Å) or azeotropic distillation can be effective[2].
2. Choice of Reducing Agent: The choice of reducing agent is critical.
-
Mild Reducing Agents: For in-situ reductive aminations where the imine is formed in the presence of the reducing agent, a mild reagent that selectively reduces the imine over the aldehyde is necessary. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this purpose[3][4].
-
Stronger Reducing Agents (Stepwise Approach): If you are forming the imine first and then reducing it, a stronger reducing agent like sodium borohydride (NaBH₄) can be used. This approach can sometimes give cleaner reactions as it avoids potential side reactions of the aldehyde with the reducing agent[5].
3. Solvent Considerations: The choice of solvent can impact both imine formation and the reduction step.
-
Protic vs. Aprotic: Protic solvents like methanol or ethanol can facilitate imine formation but may react with some borohydride reagents. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred when using STAB.
4. Monitoring the Reaction: It's crucial to monitor the reaction progress to identify the bottleneck.
-
TLC Analysis: Use thin-layer chromatography to track the consumption of the starting aldehyde and amine, and the formation of the imine and the final product. A potassium permanganate stain can be useful for visualizing the amine product.
-
LC-MS Analysis: For more detailed monitoring, liquid chromatography-mass spectrometry can be used to identify the masses of intermediates and products, helping to confirm imine formation and product generation[6][7].
Question 2: I am observing significant amounts of unreacted starting materials and a complex mixture of byproducts in my reductive amination. What are the potential side reactions?
Answer:
The presence of a complex mixture suggests that side reactions are competing with the desired reductive amination. Here are some common side reactions to consider:
-
Aldehyde Reduction: If the reducing agent is too strong or if the reaction conditions are not optimized, the starting aldehyde can be reduced to the corresponding alcohol, 4-fluoro-3-(4-methyl-1-piperazinyl)benzyl alcohol.
-
Over-alkylation of the Amine: If you are using a primary amine, it is possible for the product (a secondary amine) to react further with the aldehyde to form a tertiary amine. Using an excess of the primary amine can help to minimize this.
-
Hydrolysis of the Imine: The imine intermediate is in equilibrium with the starting materials and can be hydrolyzed back to the aldehyde and amine if water is present. As mentioned before, using a dehydrating agent can mitigate this.
Troubleshooting Workflow for Reductive Amination
Caption: A decision-making workflow for troubleshooting low yields in reductive amination reactions.
B. Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting the aldehyde with an active methylene compound.
Question 3: I am attempting a Knoevenagel condensation with 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and malononitrile, but the reaction is not proceeding to completion. How can I drive the reaction forward?
Answer:
Similar to reductive amination, the electron-donating nature of the piperazinyl group can decrease the electrophilicity of the aldehyde, making it less susceptible to nucleophilic attack by the carbanion of the active methylene compound. Here’s how to address this:
1. Catalyst Choice: The choice and amount of base are critical.
-
Piperidine/Pyridine: This classic combination is often effective. Piperidine acts as a base to deprotonate the active methylene compound, while pyridine can serve as a solvent and a weak base[8].
-
Ammonium Salts: Greener alternatives like ammonium bicarbonate can also be effective catalysts, especially under solvent-free conditions[8][9][10].
-
Lewis Acids: In some cases, a Lewis acid can be used to activate the aldehyde.
2. Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.
-
Solvent-Free Conditions: Performing the reaction neat or with minimal solvent can increase the concentration of reactants and drive the reaction forward[8][9][10].
-
Water Removal: The condensation produces water, so removing it via a Dean-Stark trap or by using a drying agent can improve the yield.
3. Activating the Aldehyde:
-
While less common for Knoevenagel condensations, if the reaction remains sluggish, consider strategies to transiently increase the electrophilicity of the aldehyde, although this is more complex.
Experimental Protocol for an Optimized Knoevenagel Condensation
-
To a round-bottom flask, add 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to a temperature between 80-100 °C, with stirring.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
III. Purification Challenges
The basic nature of the piperazine moiety can introduce challenges during product purification.
Question 4: My product containing the 4-Fluoro-3-(4-methyl-1-piperazinyl)phenyl moiety is difficult to purify by silica gel chromatography. It streaks on the column and the yield is low. What can I do?
Answer:
The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel, leading to poor separation, band tailing, and loss of product on the column. Here are several strategies to overcome this:
1. Deactivate the Silica Gel:
-
Amine Treatment: Pre-treating the silica gel with a small amount of a volatile amine, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites on the silica, reducing the interaction with your basic product.
2. Alternative Stationary Phases:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an excellent purification method.
3. Salt Formation and Extraction:
-
Acid-Base Extraction: You can often purify your product by converting it into its salt. Dissolve the crude product in an organic solvent and extract it with an aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
Purification Strategy Decision Tree
Caption: A flowchart to guide the selection of an appropriate purification strategy for basic piperazine-containing compounds.
IV. FAQs
Q1: Can the fluorine atom on the aromatic ring be displaced during my reaction?
A1: While nucleophilic aromatic substitution (SNAr) of the fluorine is possible, it generally requires harsh conditions or a strongly electron-withdrawing group activating the ring for substitution[11][12][13][14][15]. Under the relatively mild conditions of most reductive aminations and Knoevenagel condensations, displacement of the fluorine is unlikely to be a major side reaction.
Q2: How should I store 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde?
A2: Like many aldehydes, it is susceptible to oxidation to the corresponding carboxylic acid over time, especially when exposed to air and light. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place.
Q3: Are there any known safety concerns with this compound?
V. References
-
Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
-
Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. BenchChem.
-
Knoevenagel condensation between different substituted benzaldehydes... ResearchGate.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
(PDF) The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
-
The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
-
US2919275A - Purification of piperazine - Google Patents.
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.
-
What's wrong with my reductive amination? I barely got any product. Reddit.
-
Reductive amination of piperazine : r/OrganicChemistry. Reddit.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
-
How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? ResearchGate.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Evaluation of a reductive amination derivatization strategy using aldehydes to improve sensitivity in a plasma catecholamines LC-MS/MS assay. J. Willard Marriott Digital Library.
-
Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h... ResearchGate.
-
Reductive Amination. Wordpress.
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde - Optional[FTIR] - Spectrum - SpectraBase.
-
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. ResearchGate.
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.
-
What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Quora.
-
Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. PubMed Central.
-
Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? Quora.
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
-
4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one.
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace.
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate.
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals.
-
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups | Request PDF. ResearchGate.
-
Piperazinyl-glutamate-pyrimidines as potent P2Y>12> antagonists for inhibition of platelet aggregation. WashU Medicine Research Profiles.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Evaluation of a reductive amination derivatization strategy using aldehydes to improve sensitivity in a plasma catecholamines LC-MS/MS assay | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
- 14. mdpi.com [mdpi.com]
- 15. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Welcome to the technical support center for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this important chemical intermediate. By understanding the underlying chemical principles governing its stability, you can ensure the integrity of your experiments and the quality of your results.
Introduction
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a trifunctional molecule featuring an aromatic aldehyde, a fluoro substituent, and a methylpiperazinyl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. However, the presence of the aldehyde and the tertiary amine within the piperazine ring also renders the molecule susceptible to specific degradation pathways. This guide provides a comprehensive overview of potential degradation mechanisms, preventative measures, and troubleshooting strategies.
Core Concepts: Understanding Degradation Pathways
The primary modes of degradation for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde are oxidation of the aldehyde group and potential reactions involving the piperazine moiety. Light, atmospheric oxygen, temperature, and pH are critical factors that can accelerate these processes.
Oxidation of the Aldehyde Functional Group
The most common degradation pathway for benzaldehydes is oxidation to the corresponding carboxylic acid.[1][2] This process, known as autoxidation, can occur upon exposure to air and is often catalyzed by light.[3][4] In the case of our target molecule, this would result in the formation of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid.
Caption: Primary oxidative degradation pathway.
Potential Piperazine-Related Degradation
While the piperazine ring itself is generally stable to hydrolysis under neutral environmental conditions, the tertiary amine can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidants or under prolonged exposure to air.[5] Phenyl piperazines have also been noted to be less stable than benzyl piperazines in biological samples, suggesting the aromatic system's influence on stability.[6]
Frequently Asked Questions (FAQs)
Q1: How should I properly store 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to ensure its long-term stability?
A1: Proper storage is the most critical step in preventing degradation. Based on the known stability of aromatic aldehydes and piperazine-containing compounds, we recommend the following:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, a key reactant in aldehyde oxidation.[1][3] |
| Light | Store in an amber or opaque vial to protect from light.[3] | Light can catalyze the autoxidation of the aldehyde group.[4] |
| Container | Use a tightly sealed container. | Prevents exposure to moisture and atmospheric gases.[7] |
Q2: I've noticed a white crystalline precipitate in my stock of the aldehyde. What is it, and is the material still usable?
A2: A white precipitate is likely 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid, the oxidation product of the aldehyde.[3] The presence of this impurity indicates that some degradation has occurred. For many applications, especially in sensitive downstream reactions like reductive aminations, the presence of the carboxylic acid can interfere. It is highly recommended to purify the aldehyde before use if a precipitate is observed. Vacuum distillation is a common method for purifying benzaldehydes from their non-volatile carboxylic acid impurities.[1]
Q3: Can I store 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in solution? If so, what solvents are recommended?
A3: Storing this compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or ethanol for storage, as they can potentially form acetals with the aldehyde, especially in the presence of acidic or basic catalysts.[8]
Q4: How does the fluoro group at the 4-position affect the stability of the molecule?
A4: The fluorine atom is a strongly electron-withdrawing group. This can influence the reactivity of the aromatic ring and the aldehyde. While no direct studies on this specific molecule's degradation were found, the electron-withdrawing nature of fluorine could potentially make the aldehyde carbon more electrophilic. However, the primary degradation pathway via autoxidation is a radical-mediated process, and the main preventative measures (excluding light and oxygen) remain the most critical.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield in a subsequent reaction (e.g., reductive amination). | Degradation of the starting aldehyde to the carboxylic acid. | 1. Confirm Purity: Analyze the starting material by HPLC or GC-FID to quantify the aldehyde and its carboxylic acid impurity.[9][10][11][12] 2. Purify: If significant degradation is confirmed, purify the aldehyde by vacuum distillation or column chromatography. 3. Fresh Stock: Use a fresh, unopened bottle of the aldehyde if available. |
| Inconsistent reaction outcomes between batches. | Variable purity of the aldehyde due to improper storage or handling between uses. | 1. Standardize Storage: Implement a strict storage protocol as outlined in the FAQs. 2. Aliquot: Upon receiving a new bottle, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture. |
| Appearance of unexpected side products in a reaction. | The aldehyde may be participating in side reactions due to its instability. For instance, in the presence of primary or secondary amines, imine formation is expected, but prolonged reaction times or harsh conditions could lead to further reactions. | 1. Optimize Reaction Conditions: Use freshly prepared or purified aldehyde. Keep reaction times to a minimum. 2. Characterize Byproducts: If possible, isolate and characterize the side products to better understand the degradation pathway and optimize the reaction to avoid it. |
| Color change of the solid material over time (e.g., yellowing). | This may indicate the formation of minor impurities or oligomeric products. While the exact cause is not documented for this specific molecule, color changes in organic compounds often signal degradation. | 1. Analytical Check: Perform analytical testing (e.g., NMR, LC-MS) to identify any new impurities. 2. Re-purification: If the purity is compromised, re-purify the material before use. |
Experimental Protocols
Protocol 1: Quality Control Check for Aldehyde Purity using HPLC
This protocol provides a general method to assess the purity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and detect the presence of its carboxylic acid degradant.
Caption: Workflow for HPLC purity analysis.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable isocratic mixture of acetonitrile and water containing 0.1% formic acid (e.g., 60:40 ACN:H₂O + 0.1% FA). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The peak corresponding to the carboxylic acid will typically have a shorter retention time than the aldehyde due to its higher polarity. Quantify the relative peak areas to determine the percentage of impurity.
Protocol 2: Small-Scale Purification by Column Chromatography
If analytical testing reveals significant impurity, this protocol can be used for purification.
-
Slurry Preparation: Dissolve the impure aldehyde in a minimal amount of dichloromethane. Add silica gel and evaporate the solvent to create a dry slurry.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the solvent system will need to be optimized based on TLC analysis.
-
Loading and Elution: Load the dry slurry onto the top of the packed column. Elute the column with the chosen solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure aldehyde.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
- Quora. (2021, January 29). Can benzaldehyde be oxidised?
- Scientific.Net.
- Sciencemadness.org. (2010, November 26).
- PubChem. Piperazine.
- AK Scientific, Inc. Safety Data Sheet: 4-Fluoro-2-[(4-ethylpiperazino)methyl]benzaldehyde.
- Misericordia Digital Commons.
- Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701.
- Taylor & Francis Online. (2007, February 14).
- SD Fine-Chem.
- Blog. (2025, July 23). How is piperazine synthesized?
- Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(3), 532-535.
- Hewala, I. I. (1994). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73–79.
- ACS Publications. Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines.
- Up-Fluorochem. 4-(4-methylpiperazin-1-yl)
- ResearchGate.
- ResearchGate.
- Fisher Scientific. Safety Data Sheet: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde.
- Sigma-Aldrich. (2025, January 2).
- Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Analytical Sciences, 27(8), 865-868.
- National Center for Biotechnology Information.
- CoLab. (1987, February 1). Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC)
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- CORE.
- RSC Publishing. Light-induced autoxidation of aldehydes to peracids and carboxylic acids.
- Organic Letters. (2016, December 22).
- ACS Publications. (2023, June 14).
- National Institutes of Health. (2023, June 12).
- PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood.
- ACS Publications. (2016, April 21).
- Organic Syntheses.
- Benchchem. Synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine: A Technical Guide.
- ResearchGate. (2025, August 10).
- ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3).
- MDPI. (2021, October 8).
- ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton.
Sources
- 1. quora.com [quora.com]
- 2. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of benzaldehyde traces in benzyl alcohol by liquid chromatography (HPLC) and derivative UV spectrophotometry | CoLab [colab.ws]
Technical Support Center: Large-Scale Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Introduction
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (CAS No. 1197193-16-0). This advanced intermediate is a critical building block in the development of various pharmaceutical agents. Its structure, featuring a reactive aldehyde, a metabolically robust fluorine atom, and a basic piperazine moiety, makes it a versatile scaffold in medicinal chemistry.
This document provides in-depth technical guidance for researchers, process chemists, and manufacturing professionals engaged in the large-scale synthesis of this compound. We will address common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to ensure a safe, efficient, and reproducible process.
Synthetic Route Overview
The most common and industrially viable route for synthesizing 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 3,4-difluorobenzaldehyde with 1-methylpiperazine.
The reaction proceeds through an addition-elimination mechanism, where the piperazine nitrogen attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored by the elimination of a fluoride ion.
Caption: General workflow for the SNAr synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the substitution regioselective for the C-3 position?
A: The regioselectivity is electronically directed by the substituents on the aromatic ring. The aldehyde group (–CHO) is a powerful electron-withdrawing group through resonance (a -M effect), which strongly activates the para position (C-3) for nucleophilic attack.[2] The fluorine atom at C-4 also contributes an inductive electron-withdrawing effect (-I effect), further increasing the electrophilicity of the ring. The attack at C-3 allows the negative charge in the Meisenheimer intermediate to be delocalized onto the electronegative oxygen atom of the aldehyde, providing significant stabilization. Attack at the C-4 position does not allow for this resonance stabilization, making it a much slower and less favorable pathway.[3]
Q2: What is the optimal solvent for this reaction on a large scale?
A: Dipolar aprotic solvents are essential for SNAr reactions as they can solvate the cation of the base and accelerate the reaction.[4] Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly used solvents. For large-scale operations, DMSO is often preferred due to its higher boiling point, which allows for higher reaction temperatures to drive the reaction to completion. However, critical safety considerations regarding the thermal stability of DMSO must be addressed (see Troubleshooting Guide).
Q3: Which base should be used?
A: The choice of base is critical for scavenging the hydrofluoric acid (HF) generated during the reaction.
-
Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are cost-effective and commonly used. They are solids, which can sometimes present mixing challenges in large reactors but are easily removed by filtration.
-
Organic amine bases like Diisopropylethylamine (DIPEA) or triethylamine (TEA) are also effective.[5] They are soluble in the reaction medium, ensuring a homogeneous reaction, but can be more difficult to remove during workup. For this specific substrate, K2CO3 is often a robust and economical choice.
Q4: What are the typical yields and purity I can expect?
A: Under optimized conditions, yields for this reaction typically range from 75% to 90%. The initial purity of the crude product after workup is often >95%, with the primary impurity being the undesired regioisomer, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. Further purification is usually required to meet pharmaceutical standards (>99.5%).
Troubleshooting Guide: Common Large-Scale Challenges
This section addresses specific issues that may arise during the scale-up and execution of the synthesis.
Problem 1: Low Reaction Conversion / Stalled Reaction
-
Symptom: In-process control (e.g., HPLC, TLC) shows a significant amount of 3,4-difluorobenzaldehyde remaining after the expected reaction time.
-
Potential Causes & Diagnostic Steps:
-
Insufficient Temperature: The SNAr reaction is often thermally demanding. Verify the internal reactor temperature is at the target setpoint (typically 100-120°C).
-
Inactive Base: The base is crucial for neutralizing the HF produced. If HF builds up, it will protonate the N-methylpiperazine nucleophile, rendering it unreactive. Test the quality of the base (e.g., moisture content).
-
Wet Reagents/Solvent: Water can compete with the piperazine as a nucleophile and can also affect the solubility and reactivity of the base. Perform Karl Fischer titration on the solvent and reagents to ensure they are anhydrous.
-
Poor Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, especially when using a solid base like K2CO3. Ensure the agitator speed is sufficient to maintain a homogenous slurry.
-
-
Proposed Solutions:
-
Increase the reaction temperature in 5-10°C increments, monitoring for impurity formation.
-
Add an additional charge of fresh, dry base (0.1-0.2 equivalents) to the reactor.
-
Ensure all raw materials meet the required dryness specifications before use.
-
Problem 2: Poor Regioselectivity (High Levels of Isomer Impurity)
-
Symptom: HPLC analysis shows >5% of the undesired isomer, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.
-
Potential Causes & Diagnostic Steps:
-
Excessively High Temperature: While heat is needed, extreme temperatures can sometimes lower the kinetic barrier for the formation of the thermodynamically less stable isomer.
-
Solvent Effects: The choice of solvent can subtly influence the regioselectivity by differentially solvating the transition states leading to the two isomers.
-
-
Proposed Solutions:
-
Lower the reaction temperature by 10-15°C and extend the reaction time. This often favors the formation of the more stable, desired product.
-
If using an alternative solvent to DMSO, consider running a small-scale experiment in DMSO to confirm if it provides better selectivity. The high polarity of DMSO is generally excellent for this transformation.
-
Caption: Decision tree for troubleshooting poor regioselectivity.
Problem 3: Product Isolation & Purification Difficulties
-
Symptom: The product oils out during workup, forms an emulsion during extraction, or fails to crystallize effectively.
-
Potential Causes & Diagnostic Steps:
-
Basicity of Product: The piperazine moiety makes the product basic and can lead to high water solubility, especially in acidic or neutral conditions, causing extraction issues.[6]
-
Residual DMSO: DMSO is highly water-soluble and can be difficult to remove completely, often inhibiting crystallization.
-
Impurity Profile: The presence of the regioisomer or other impurities can act as a crystal growth inhibitor.
-
-
Proposed Solutions: Salt Formation for Purification The most robust method for purifying basic amines is through the formation and crystallization of a salt.[6] The hydrochloride salt is often ideal.
Detailed Protocol: Purification via Hydrochloride Salt Formation
-
After the initial aqueous workup, dissolve the crude product oil/solid in a suitable solvent like Isopropanol (IPA) or Ethyl Acetate.
-
Slowly add a solution of HCl in IPA (or bubble gaseous HCl) while monitoring the pH to reach approximately pH 1-2.
-
The dihydrochloride salt of the product will typically precipitate as a crystalline solid. The regioisomer and other less basic impurities often remain in the mother liquor.
-
Stir the resulting slurry at room temperature or cool to 0-5°C to maximize yield.
-
Filter the solid, wash with cold IPA, and dry under vacuum.
-
The purified salt can then be used directly or neutralized with a base (e.g., aq. NaHCO3) and extracted into an organic solvent to yield the purified free base.
-
Problem 4: Safety - Thermal Runaway Hazard with DMSO
-
Symptom: A rapid, uncontrolled increase in reactor temperature and pressure (exotherm). This is a critical safety hazard.
-
Potential Causes:
-
DMSO Decomposition: DMSO is known to undergo exothermic decomposition, which can be initiated at temperatures lower than its boiling point (189°C) in the presence of acids, bases, or contaminants.[7][8] The HF generated in the reaction, if not effectively neutralized, can catalyze this decomposition.
-
Accumulation of Reagents: If N-methylpiperazine is added too quickly to a hot reactor, or if the reaction fails to initiate, a large amount of unreacted material can accumulate. A sudden initiation can then lead to a massive release of energy.
-
-
Proposed Solutions & Mitigation Strategies:
-
Calorimetric Screening: Before scale-up, perform reaction calorimetry (RC1) and differential scanning calorimetry (DSC) to determine the heat of reaction and the thermal decomposition onset temperature of the reaction mixture.[8]
-
Controlled Addition: Add the N-methylpiperazine dropwise to the heated solution of 3,4-difluorobenzaldehyde and base, allowing the reaction heat to be managed by the reactor's cooling system.
-
Maximum Temperature Limit: Do not allow the internal reaction temperature to exceed a safe limit determined by calorimetry, typically at least 50-75°C below the measured decomposition onset temperature.
-
Emergency Quench: Have a pre-defined and tested emergency quench procedure in place (e.g., rapid addition of a cold, inert solvent).
-
| Parameter | Recommended Value | Rationale |
| Reaction Temperature | 110 - 120 °C | Balances reaction rate with control over isomer formation and DMSO stability. |
| Solvent | DMSO (Anhydrous) | High polarity accelerates SNAr; high boiling point allows for effective temperature range. |
| Base | K2CO3 (≥1.5 equiv) | Cost-effective, strong enough to scavenge HF, easily removed by filtration. |
| N-Methylpiperazine | 1.1 - 1.2 equivalents | Slight excess ensures complete consumption of the limiting starting material. |
| Purification Method | Crystallization as HCl salt | Highly effective for removing isomer and other impurities from the basic product.[6] |
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde Reactions by TLC
As a Senior Application Scientist, this guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This molecule is a key building block in medicinal chemistry, and accurate reaction monitoring is paramount for successful synthesis.[1] This document moves beyond a simple protocol, offering troubleshooting solutions and the scientific rationale behind each step.
The Critical Role of TLC in Monitoring Your Reaction
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique to qualitatively monitor the progress of a chemical reaction.[2][3] For a reaction involving 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, TLC allows you to visualize the consumption of the starting material and the formation of the product in near real-time. This is achieved by separating the components of a reaction mixture based on their differential affinities for a stationary phase (typically silica gel) and a mobile phase (a solvent system).[2][4]
More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[5] Conversely, less polar compounds have a weaker interaction with the stationary phase and are carried further by the mobile phase, leading to a higher Rf value.[5] By comparing the spots from your reaction mixture to a reference spot of your starting material, you can definitively track the reaction's progression.
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[6][7] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the baseline.[7][8]
Rf = Distance traveled by the compound / Distance traveled by the solvent front
An ideal Rf value for analysis lies between 0.3 and 0.7, as this range typically provides the best separation and visibility of different components in a mixture.[3]
Step-by-Step Experimental Protocol
This protocol provides a robust workflow for monitoring your reaction.
Workflow for TLC Reaction Monitoring
Caption: Workflow for reaction monitoring using TLC.
I. Materials
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
UV lamp (254 nm)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Vials for sample dilution
II. Procedure
-
Prepare the Developing Chamber: Pour your chosen solvent system (mobile phase) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the lid and let it sit for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica.[8]
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount (approx. 1 mg) of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in a volatile solvent (like ethyl acetate or dichloromethane) in a vial.[9]
-
Reaction Mixture (Rxn): Withdraw a small aliquot of your reaction mixture and dilute it with a volatile solvent in a separate vial.
-
-
Spot the Plate:
-
Dip a capillary spotter into your starting material solution and gently touch it to the baseline on the left side of the plate. The goal is a small, concentrated spot.[8]
-
Using a clean spotter, spot the diluted reaction mixture in the middle of the baseline.
-
For the third spot (the "co-spot"), apply the starting material first, then, without moving the plate, apply the reaction mixture directly on top of the same spot. This helps to confirm if the spot in the reaction mixture is indeed the starting material.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[9][10] Close the lid and allow the solvent to travel up the plate via capillary action.
-
Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[5][11] Allow the plate to air dry completely.
-
Visualize and Analyze:
-
Place the dried plate under a UV lamp (254 nm).[12] The aromatic rings in your starting material and product will likely quench the plate's fluorescence, appearing as dark spots.[13]
-
Circle the visible spots with a pencil.
-
Measure the distances and calculate the Rf values for each spot.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane should diminish, while a new spot (the product) should appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction lane.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered when running TLC for reactions involving 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Q1: My spots are streaking or appearing as elongated smears. What's wrong?
A: This is a very common issue, often caused by one of the following:
-
Sample Overloading: You've applied too much sample to the plate.[2][9] The stationary phase becomes saturated, leading to poor separation.
-
Solution: Dilute your sample further and re-spot the plate. Aim for very small, faint spots.[14]
-
-
Strongly Basic Compound: The piperazine moiety in your molecule is basic. Basic compounds can interact strongly and sometimes irreversibly with the slightly acidic silica gel, causing streaking.[9]
-
Solution: Add a small amount of a basic modifier to your mobile phase. For example, adding 0.1–2.0% triethylamine (Et3N) to your solvent system can neutralize the acidic sites on the silica, resulting in sharper, rounder spots.[14]
-
-
Inappropriate Solvent: If the initial sample spot is not fully soluble in the mobile phase, it can cause streaking as it moves up the plate.
-
Solution: Ensure the solvent used to dissolve your sample for spotting is sufficiently volatile and that the sample is fully dissolved before spotting.
-
Q2: I can't see any spots under the UV lamp after developing the plate.
A: This can be frustrating, but the solution is usually straightforward:
-
Sample is Too Dilute: The concentration of your compound is below the detection limit of the UV lamp.[10]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your baseline, it will wash your sample off the plate and into the solvent reservoir.[9][10]
-
Solution: Always ensure the baseline is drawn well above the level of the solvent in the chamber.
-
-
Compound is Not UV-Active: While highly unlikely for this aromatic aldehyde, some compounds do not absorb UV light at 254 nm.[13]
Q3: All my spots are stuck at the baseline (Rf ≈ 0). What should I do?
A: This indicates your mobile phase is not polar enough to move the compounds off the baseline.[14] Your compounds have a much higher affinity for the polar stationary phase than the non-polar solvent.
-
Solution: Increase the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if 10% ethyl acetate in hexane didn't work, try 20% or 30%.[4]
Q4: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What does this mean?
A: This is the opposite problem: your mobile phase is too polar.[3][11] The compounds are so soluble in the mobile phase that they don't interact sufficiently with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. If you were using 50% ethyl acetate in hexane, try reducing it to 20% or 30%.[14]
Q5: My starting material and product spots are too close together to tell them apart.
A: This means your chosen solvent system is not providing adequate resolution.
-
Solution: You need to experiment with different solvent systems. The goal is to find a system where the Rf values of the starting material and product are sufficiently different. Try changing the ratio of your current solvents, or switch one of the solvents entirely (e.g., replace hexane with dichloromethane or ethyl acetate with acetone). The co-spot lane is critical here; if the starting material and product are different, the co-spot will appear as a single elongated spot or two distinct, overlapping spots.[16]
Q6: I'm using a high-boiling solvent like DMSO or DMF, and my TLC plate is a complete smear.
A: High-boiling point reaction solvents will not evaporate from the plate and will travel with the mobile phase, smearing everything.[16]
-
Solution: After spotting your plate, place it under a high vacuum for 5-10 minutes before placing it in the developing chamber. This will remove the interfering high-boiling solvent.[16]
Recommended Solvent Systems
Choosing a starting solvent system can be guided by the polarity of the compounds involved. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a moderately polar molecule. The table below provides general starting points.
| Compound Polarity | Recommended Starting Solvent System | Adjustment |
| Non-polar | 5-10% Ethyl Acetate in Hexane | Increase Ethyl Acetate for more polar compounds. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | Adjust ratio for optimal separation (Rf 0.3-0.7). |
| Polar | 100% Ethyl Acetate or 5-10% Methanol in Dichloromethane | Increase Methanol for very polar compounds. |
| Very Polar / Basic | 5-10% Methanol in DCM + 1% Triethylamine | The amine additive prevents streaking.[14][17] |
For reactions of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a good starting point is often 30% Ethyl Acetate in Hexane . Adjust the ratio based on the polarity of your expected product.
References
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Medium. [Link]
-
TLC Visualization Solutions. (n.d.). University of California, Irvine. [Link]
-
Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. [Link]
-
Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts. [Link]
-
Visualising plates. (n.d.). University of York. [Link]
-
METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. [Link]
-
TLC Visualization Methods. (n.d.). Labster. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. [Link]
-
How do you calculate the Rf value in thin-layer chromatography (TLC)? (n.d.). Proprep. [Link]
-
Decoding RF Values: A Step-by-Step Guide. (2025, December 16). Oreate AI Blog. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). McMaster University. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. [Link]
-
Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester. [Link]
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. (n.d.). ChemWhat. [Link]
-
Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6). Sciencemadness.org. [Link]
-
-
Thin Layer Chromatography. (n.d.). Athabasca University. [Link]
-
- Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (2020, November 12).
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde [FTIR]. (n.d.). SpectraBase. [Link]
Sources
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Home Page [chem.ualberta.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. proprep.com [proprep.com]
- 7. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. theory.labster.com [theory.labster.com]
- 14. silicycle.com [silicycle.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Welcome to the technical support center for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. We will address common purification challenges through a series of troubleshooting guides and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Introduction to the Compound and Its Challenges
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a key building block in medicinal chemistry, notable for its trifunctional nature: an electrophilic aldehyde, a nucleophilic piperazine, and an aromatic ring activated for further substitution. Its synthesis, typically via nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzaldehyde with N-methylpiperazine[1], can lead to a variety of impurities. The presence of a basic piperazine moiety and an easily oxidizable aldehyde group requires carefully chosen purification strategies to achieve high purity without degrading the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment & Common Impurities
Q1: I've just completed the synthesis. What are the most likely impurities I should expect?
A1: The impurity profile is highly dependent on your reaction conditions, but the most common species encountered are:
-
Unreacted Starting Materials:
-
3,4-Difluorobenzaldehyde: A common unreacted electrophile.
-
N-methylpiperazine: A nucleophilic starting material that is often used in excess.
-
-
Side-Products:
-
Positional Isomer: 2-Fluoro-5-(4-methylpiperazin-1-yl)benzaldehyde. This is generally a minor product as the fluorine para to the aldehyde is more activated towards substitution.
-
-
Degradation Products:
-
Residual Solvents and Reagents:
-
High-boiling point solvents like DMSO or DMF.
-
Tertiary amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
The first step in any purification is to assess the crude mixture. A quick analysis by Thin Layer Chromatography (TLC) or ¹H NMR can provide significant insight into which impurities are present and guide your purification strategy.
Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting an appropriate purification method based on the initial assessment of your crude product.
Caption: Removal of basic impurities via acid-base extraction.
Protocol 1: Dilute Acid Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M hydrochloric acid (HCl) solution. The N-methylpiperazine will be protonated and partition into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Q3: I have a significant amount of the corresponding carboxylic acid impurity. How can I remove it effectively?
A3: The presence of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid is a common problem due to air oxidation. This acidic impurity can be easily removed with a basic wash. This is the reverse of the acid wash; the acidic impurity is deprotonated to its water-soluble salt. [2] Solution: Basic Wash (Liquid-Liquid Extraction)
Protocol 2: Dilute Base Wash
-
Dissolve the crude mixture in an organic solvent (EtOAc or DCM).
-
Transfer to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). [2]The carboxylic acid will be converted to its sodium salt and move to the aqueous layer.
-
Separate the layers and repeat the wash if necessary (check by TLC).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
Q4: My product is about 85-90% pure after washing, with several minor spots on the TLC. What is the best method to get to >99% purity?
A4: For removing closely related impurities (like positional isomers or unreacted starting aldehyde) and achieving the highest purity, column chromatography is the most effective method. [3][4] Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. [5]Because your compound contains a basic piperazine group, it can interact strongly with the acidic silanol groups of standard silica gel, leading to poor separation and significant peak tailing. To mitigate this, a small amount of a basic modifier is added to the eluent.
Protocol 3: Flash Column Chromatography on Silica Gel
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 80%) or dichloromethane in methanol (e.g., 0-5% MeOH).
-
CRITICAL - Add a Modifier: To prevent peak tailing, add 0.5-1% triethylamine (TEA) to your mobile phase. This deactivates the acidic sites on the silica.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) for better resolution.
-
Elution & Monitoring: Elute the column and collect fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.
Q5: Column chromatography is too time-consuming for my scale. Is there an alternative for removing a wide range of non-aldehyde impurities?
A5: Yes. A highly selective method for purifying aldehydes is through the formation of a reversible bisulfite adduct. [3][6]This technique leverages the unique reactivity of the aldehyde functional group.
Mechanism: The bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble tetrahedral intermediate (the bisulfite adduct). Neutral organic impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated by adding a base. [6]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: A Predictive NMR Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a substituted benzaldehyde derivative with potential applications in medicinal chemistry.
Due to the limited availability of public experimental NMR data for this specific molecule, this guide will take a predictive approach, leveraging established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This methodology not only provides a robust estimation of the expected spectral features but also serves as a valuable educational tool for researchers encountering similar analytical challenges.
The Power of Prediction: A Causal Approach to NMR Analysis
The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. Therefore, by dissecting the molecule into its constituent fragments—a 1,2,4-trisubstituted benzene ring, a piperazine moiety, and a methyl group—and analyzing the known spectral data of similar structures, we can construct a highly accurate predicted spectrum. Our analysis will draw upon data from key structural analogues such as 4-fluorobenzaldehyde and various N-methylpiperazine-containing compounds.
Predicted ¹H NMR Analysis
The predicted ¹H NMR spectrum of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is expected to exhibit distinct signals corresponding to the aromatic protons, the piperazine ring protons, the methyl protons, and the aldehydic proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.8 - 10.0 | s | - | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a sharp singlet. |
| Aromatic-H (H-2) | 7.5 - 7.7 | d | J ≈ 2-3 Hz | This proton is ortho to the electron-withdrawing aldehyde group and will experience deshielding. It will appear as a doublet due to coupling with H-6. |
| Aromatic-H (H-5) | 7.2 - 7.4 | dd | J ≈ 8-9 Hz, 2-3 Hz | This proton is ortho to the fluorine atom and meta to the aldehyde group. It will be split into a doublet of doublets by coupling to H-6 and the fluorine atom. |
| Aromatic-H (H-6) | 7.0 - 7.2 | t | J ≈ 8-9 Hz | This proton is ortho to the piperazinyl group and will be shielded relative to the other aromatic protons. It will appear as a triplet due to coupling with H-2 and H-5. |
| Piperazine-H (N-CH₂) | 3.1 - 3.3 | t | J ≈ 5 Hz | These protons are adjacent to the nitrogen atom attached to the aromatic ring and will be deshielded. They will appear as a triplet due to coupling with the adjacent piperazine protons. |
| Piperazine-H (N-CH₂) | 2.5 - 2.7 | t | J ≈ 5 Hz | These protons are on the other side of the piperazine ring and will be slightly more shielded. They will also appear as a triplet. |
| Methyl-H | 2.3 - 2.5 | s | - | The methyl protons are attached to a nitrogen atom and will appear as a singlet in a relatively shielded region of the spectrum. |
Predicted ¹³C NMR Analysis
The predicted ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a characteristic downfield shift. |
| C-4 (C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded. |
| C-3 (C-N) | 145 - 150 | The carbon attached to the piperazinyl nitrogen will be deshielded. |
| C-1 | 130 - 135 | The carbon bearing the aldehyde group. |
| C-2 | 125 - 130 | Aromatic CH. |
| C-5 | 115 - 120 (d, ²JCF ≈ 20 Hz) | This carbon will show a smaller two-bond coupling to the fluorine atom. |
| C-6 | 110 - 115 | Aromatic CH. |
| Piperazine (N-CH₂) | 50 - 55 | Carbons adjacent to the nitrogen attached to the aromatic ring. |
| Piperazine (N-CH₂) | 48 - 52 | Carbons on the other side of the piperazine ring. |
| Methyl (N-CH₃) | 45 - 50 | The methyl carbon attached to the nitrogen. |
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive analysis often involves a multi-technique approach.
| Technique | Expected Observations for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde | Comparison with NMR |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Strong C=O stretch around 1680-1700 cm⁻¹ (aldehyde). - C-F stretch around 1200-1300 cm⁻¹. - C-N stretches in the 1100-1300 cm⁻¹ region. - Aromatic C-H stretches above 3000 cm⁻¹. | Provides information about functional groups present but does not offer the detailed connectivity information that NMR provides. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅FN₂O). - Characteristic fragmentation patterns, such as loss of the aldehyde group or cleavage of the piperazine ring. | Confirms the molecular weight and elemental composition but does not reveal the isomeric structure. |
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
To obtain high-quality NMR spectra for structural confirmation, the following experimental protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include:
-
Number of scans: 16-64 scans are typically sufficient for a sample of this concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 2-4 seconds.
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic and piperazine spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments.
Visualizing the Analysis
To aid in the understanding of the molecular structure and the expected NMR data, the following visualizations are provided.
Figure 1. Molecular structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Figure 2. A streamlined workflow for NMR-based structural elucidation.
Conclusion: The Indispensable Role of NMR in Chemical Research
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. By understanding the fundamental principles that govern NMR spectroscopy and leveraging data from analogous structures, researchers can confidently predict and interpret the spectra of novel compounds. This predictive capability is an invaluable asset in modern chemical research, enabling faster and more accurate structural assignments, which in turn accelerates the pace of discovery and innovation. When combined with other analytical techniques, NMR provides an unparalleled level of structural detail, solidifying its position as an essential tool for scientists in all disciplines of chemistry.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
The Human Metabolome Database (HMDB). [Link]
comparing the reactivity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde with other benzaldehydes
<_>
Introduction: The Nuanced Reactivity of Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, a deep understanding of the electronic effects governing organic reactions is essential. This guide offers an in-depth comparison of the reactivity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde with other substituted benzaldehydes. By presenting a blend of theoretical principles and practical experimental frameworks, this document serves as a technical resource for optimizing synthetic strategies and elucidating reaction mechanisms.
The reactivity of the carbonyl group in benzaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. This electrophilicity is modulated by the electronic nature of substituents on the aromatic ring. Generally, electron-withdrawing groups (EWGs) enhance reactivity towards nucleophiles by increasing the partial positive charge on the carbonyl carbon. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1][2] This principle is a cornerstone of physical organic chemistry, often quantified by the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants.[3][4] A positive reaction constant (ρ) in a Hammett plot signifies that the reaction is accelerated by electron-withdrawing groups.[2][3]
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde presents a fascinating case study due to the presence of two substituents with opposing electronic effects: a fluorine atom and a 4-methyl-1-piperazinyl group. Understanding the interplay of these effects is crucial for predicting its behavior in various chemical transformations.
Electronic Profile of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
To predict the reactivity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, we must dissect the electronic contributions of its substituents.
-
The Fluorine Substituent: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[5] However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R effect).[5][6] In many contexts, the inductive effect of fluorine dominates, deactivating the ring towards electrophilic aromatic substitution. However, its ability to donate electron density via resonance can influence the reactivity of functional groups attached to the ring.[7][8]
-
The 4-Methyl-1-piperazinyl Substituent: The piperazinyl group, specifically the nitrogen atom attached to the aromatic ring, is a potent electron-donating group through resonance (+R effect) due to its lone pair of electrons. This effect is expected to increase the electron density of the aromatic ring. The methyl group on the other nitrogen atom is a weak electron-donating group through induction. The overall impact of the 4-methyl-1-piperazinyl group is strongly electron-donating. The conformational flexibility of the piperazine ring can also play a role in its electronic properties and interactions.[9][10]
Combined Effects: In 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, the fluorine atom is situated meta to the aldehyde group, while the piperazinyl group is para. The strong +R effect of the piperazinyl group will significantly increase the electron density of the benzene ring, including the carbonyl carbon of the aldehyde, thereby decreasing its electrophilicity. The -I effect of the fluorine atom will counteract this to some extent, but its meta position relative to the aldehyde means its resonance effect on the carbonyl group is negligible. Therefore, it is anticipated that the overall electronic effect will be dominated by the electron-donating piperazinyl group, rendering 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde less reactive towards nucleophiles compared to unsubstituted benzaldehyde.
Comparative Reactivity in Key Organic Transformations
To empirically validate these theoretical predictions, we can compare the reactivity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde with a selection of other benzaldehydes in several common reactions. The chosen benchmark compounds are:
-
Benzaldehyde (Unsubstituted): The baseline for comparison.
-
4-Nitrobenzaldehyde: Contains a strong electron-withdrawing group (-NO2).
-
4-Methoxybenzaldehyde: Contains a strong electron-donating group (-OCH3).
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[1][11]
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[12][13] The reaction rate is enhanced by electron-withdrawing groups on the benzaldehyde, which make the carbonyl carbon more susceptible to nucleophilic attack by the enolate of the active methylene compound.[2][3]
Expected Reactivity Order: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones using a phosphorus ylide (Wittig reagent).[14][15] The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.[16][17] Similar to other nucleophilic additions, electron-withdrawing groups on the benzaldehyde accelerate the reaction, while electron-donating groups retard it.[1]
Expected Reactivity Order: 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[18][19] The reaction involves the initial formation of an imine or iminium ion, followed by its reduction.[20] The rate-determining step can be either the formation of the imine or the reduction, depending on the reaction conditions and the substrates. If imine formation is rate-limiting, electron-withdrawing groups on the benzaldehyde will accelerate the reaction.
Expected Reactivity Order (assuming imine formation is rate-limiting): 4-Nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde > 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Oxidation Reactions
The oxidation of benzaldehydes to carboxylic acids is a common transformation. The mechanism of oxidation can vary depending on the oxidant used. For many common oxidants, the reaction is facilitated by electron-donating groups that can stabilize a positive charge buildup in the transition state. However, with some reagents, the trend can be reversed.[1][21] For instance, in the oxidation by benzyltrimethylammonium chlorobromate, the reaction is accelerated by both electron-withdrawing and electron-donating groups, with a more pronounced effect for the latter.[1] Benzaldehyde is also known to undergo autoxidation in the presence of air.[22][23]
Expected Reactivity Order (for many common oxidants): 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde > 4-Methoxybenzaldehyde > Benzaldehyde > 4-Nitrobenzaldehyde
Experimental Protocols
The following are detailed, step-by-step methodologies for the comparative evaluation of benzaldehyde reactivity.
Protocol 1: Comparative Knoevenagel Condensation
Objective: To compare the reaction rates of different substituted benzaldehydes with malononitrile.
Materials:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Benzaldehyde
-
4-Nitrobenzaldehyde
-
4-Methoxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
Set up four parallel reactions. In each of four separate round-bottom flasks, dissolve 1.0 mmol of one of the benzaldehyde derivatives in 10 mL of ethanol.
-
To each flask, add 1.0 mmol of malononitrile.
-
Add a catalytic amount (e.g., 0.1 mmol) of piperidine to each flask.
-
Stir the reactions at room temperature and monitor their progress by TLC at regular intervals (e.g., every 15 minutes).
-
Record the time required for the complete consumption of the starting benzaldehyde in each reaction.
-
Upon completion, isolate the product by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., recrystallization).[12]
-
Characterize the products by NMR, IR, and melting point to confirm their identity and purity.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the reaction rates of different substituted benzaldehydes with a stabilized phosphorus ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
The four benzaldehyde derivatives
-
Toluene (solvent)
-
Standard laboratory glassware
Procedure:
-
In four separate flasks, dissolve 1.0 mmol of each benzaldehyde derivative in 10 mL of toluene.
-
To each flask, add 1.0 mmol of (carbethoxymethylene)triphenylphosphorane.
-
Heat the reaction mixtures to a consistent temperature (e.g., 80 °C) and monitor by TLC.
-
Record the time for complete consumption of the starting material.
-
Isolate and characterize the products.
Data Presentation and Interpretation
The results of these comparative experiments can be summarized in the following table. The reaction times serve as an inverse measure of reactivity.
| Benzaldehyde Derivative | Knoevenagel Condensation Time (min) | Wittig Reaction Time (min) |
| 4-Nitrobenzaldehyde | Expected to be fastest | Expected to be fastest |
| Benzaldehyde | Baseline | Baseline |
| 4-Methoxybenzaldehyde | Slower than baseline | Slower than baseline |
| 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde | Expected to be slowest | Expected to be slowest |
Conclusion
The reactivity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a product of the complex interplay between the strong electron-donating piperazinyl group and the electron-withdrawing fluorine atom. Theoretical considerations strongly suggest that the electron-donating character of the piperazinyl group will dominate, leading to a deactivation of the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde. This makes it a less reactive substrate in reactions such as the Knoevenagel condensation and the Wittig reaction. Conversely, in certain oxidation reactions, this electron-donating character may enhance its reactivity.
The provided experimental protocols offer a robust framework for empirically testing these hypotheses. For researchers in drug development and organic synthesis, a thorough understanding of these substituent effects is paramount for the rational design of synthetic routes and the modulation of molecular properties.
References
- Benaglia, M., et al. (2009). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Chemistry – A European Journal, 15(38), 9784-9791.
-
Chemistry LibreTexts. (2020, August 15). Hammett Equation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. web.viu.ca [web.viu.ca]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]
- 12. benchchem.com [benchchem.com]
- 13. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chemicalpapers.com [chemicalpapers.com]
analytical methods for the quality control of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
An In-Depth Comparative Guide to Analytical Methods for the Quality Control of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Introduction: The Critical Role of Quality Control for Pharmaceutical Intermediates
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As a critical intermediate, its purity, identity, and stability directly impact the quality, safety, and efficacy of the final drug product. A robust analytical quality control (QC) strategy is therefore not merely a regulatory requirement but a fundamental pillar of drug development and manufacturing.[1][2] This guide, designed for researchers and drug development professionals, provides a comparative analysis of essential analytical methods for the comprehensive quality control of this intermediate. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our recommendations in established scientific principles and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH).[3][4][5]
Chapter 1: Identity Confirmation and Structural Characterization
Before assessing purity or quantity, it is imperative to unequivocally confirm the chemical identity of the intermediate. This foundational step prevents costly errors in later synthetic stages. A combination of spectroscopic techniques is the most effective approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for elucidating molecular structure. Both ¹H and ¹³C NMR should be employed to confirm the presence and connectivity of all atoms in 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
-
¹H NMR: Should confirm the presence of the aldehyde proton (CHO), aromatic protons with characteristic splitting patterns due to fluorine coupling, and protons of the methyl and piperazinyl groups.
-
¹³C NMR: Will verify the number of unique carbon environments, including the carbonyl carbon of the aldehyde, aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperazine ring and methyl group.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the compound, offering a primary check of its identity. High-resolution mass spectrometry (HRMS) is preferred as it can provide the elemental composition, lending further confidence to the structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule.[6] For this compound, the IR spectrum should prominently feature:
-
A strong carbonyl (C=O) stretching vibration for the aldehyde group (typically ~1700 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic components.
-
C-N stretching vibrations for the piperazine moiety.
-
A C-F stretching vibration.
Chapter 2: Chromatographic Analysis for Purity and Assay
Chromatographic methods are the cornerstone of QC for determining the purity of a substance and quantifying its main component (assay). The choice between Gas and Liquid Chromatography depends heavily on the physicochemical properties of the analyte.
Workflow for Chromatographic Method Selection
Caption: Selection workflow for the primary chromatographic method.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
For a polar, non-volatile molecule like 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, Reverse-Phase HPLC (RP-HPLC) is the superior technique. It separates compounds based on their hydrophobicity, making it ideal for analyzing the main component and any related impurities.
Expert Insight: The choice of a C18 stationary phase is a robust starting point due to its wide applicability and hydrophobicity. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve efficient separation. A UV detector is ideal because the benzaldehyde moiety contains a strong chromophore, ensuring high sensitivity.
Proposed HPLC Method for Purity and Assay
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization of the basic piperazine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient | 5% to 95% B over 20 min | A gradient elution is crucial for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 254 nm | The aromatic ring and aldehyde group provide strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Diluent | 50:50 Water:Acetonitrile | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Gas Chromatography (GC): A Secondary or Specific-Use Method
GC is generally not suitable for the primary analysis of this compound due to its low volatility and potential for thermal degradation in the high-temperature injector and column. However, it can be a powerful tool for a specific quality control test: residual solvent analysis . As per ICH Q3C guidelines, any solvents used in the synthesis must be controlled in the final intermediate.[3] A headspace GC (HS-GC) method is the standard for this application.
| Method Comparison: HPLC vs. GC | HPLC | GC |
| Primary Application | Purity, Assay, Impurity Profiling | Residual Solvents |
| Analyte Suitability | Excellent for polar, non-volatile compounds | Poor for primary analyte; excellent for volatile solvents |
| Operating Temperature | Ambient to moderately elevated | High (Injector & Oven) |
| Risk of Degradation | Low | High for the primary analyte |
| Versatility | High (multiple detector options, gradient elution) | Moderate (primarily for volatile compounds) |
Chapter 3: Developing a Stability-Indicating Method via Forced Degradation
A critical aspect of quality control is ensuring that the analytical method can separate the intact compound from any potential degradation products. Such a method is termed "stability-indicating." The development of this method is mandated by ICH guideline Q1A(R2) and is achieved through forced degradation (or stress testing) studies.[4][7]
The Principle of Forced Degradation: The intermediate is intentionally exposed to harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[8][9][10] The resulting mixtures are then analyzed by the proposed HPLC method to ensure all degradation products are resolved from the main peak and from each other.
Forced Degradation Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Hypothetical Forced Degradation Results
| Stress Condition | Observation | % Degradation | Peak Purity Index (Main Peak) |
| 0.1 M HCl (60°C, 8h) | 2 major degradants observed | ~15% | >0.999 |
| 0.1 M NaOH (60°C, 4h) | Significant degradation, 1 major product | ~25% | >0.999 |
| 3% H₂O₂ (RT, 24h) | 1 minor degradant observed | ~8% | >0.999 |
| Thermal (80°C, 48h) | Minimal degradation | <2% | >0.999 |
| Photolytic (ICH Q1B) | 1 minor degradant observed | ~5% | >0.999 |
Interpretation: The data shows the method successfully separates the main peak from all generated degradants, as confirmed by a Peak Purity Index >0.999 from a photodiode array (PDA) detector. This confirms the method is stability-indicating and suitable for routine QC and stability studies.
Chapter 4: Method Validation Protocol
Once a suitable method is developed, it must be validated to prove it is fit for its intended purpose.[11][12][13] The validation must be performed according to ICH Q2(R1) guidelines.[14]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999; baseline resolution between all peaks. |
| Linearity | To show that results are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for assay. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Experimental Protocol: Validation of the HPLC Assay Method
-
System Suitability: Before each validation run, inject a standard solution six times. The %RSD for peak area and retention time must be ≤ 2.0%.
-
Specificity: Analyze samples from the forced degradation study. Ensure all degradant peaks are resolved from the main analyte peak.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration. Plot a graph of peak area versus concentration and perform linear regression analysis.
-
Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120%) by spiking a known amount of pure standard into a placebo or blank matrix. Calculate the percentage recovery at each level.
-
Precision (Repeatability): Prepare and analyze six independent samples at 100% of the test concentration on the same day by the same analyst. Calculate the %RSD.
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or on a different instrument. Compare the results.
-
LOQ/LOD: Determine instrumentally by injecting solutions of decreasing concentration to establish the required signal-to-noise ratio.
-
Robustness: Analyze a standard solution while making small, deliberate changes to method parameters like mobile phase composition (e.g., ±2% organic), flow rate (±0.1 mL/min), and column temperature (±5 °C). Evaluate the impact on system suitability results.
Conclusion
A comprehensive quality control strategy for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde relies on a multi-faceted analytical approach. While spectroscopic methods (NMR, MS, IR) are essential for initial identity confirmation, a validated, stability-indicating HPLC method is the definitive tool for purity, assay, and impurity control. GC serves a crucial but specialized role in monitoring residual solvents. By systematically developing and validating these methods in accordance with ICH guidelines, researchers and manufacturers can ensure the consistent quality of this critical intermediate, thereby safeguarding the integrity of the final API.
References
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
- ICH. (n.d.). Quality Guidelines. ICH.
- Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline.
- ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH.
- European Medicines Agency. (n.d.). ICH: quality. EMA.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
- Patel, M. J., et al. (n.d.). Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences.
- FDA. (n.d.). Guidance for Industry Q10 Pharmaceutical Quality System. FDA.
- Chab, A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Methods, 4(2), 1-10.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- SpectraBase. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde [FTIR].
Sources
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 5. ICH: quality | European Medicines Agency (EMA) [ema.europa.eu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. particle.dk [particle.dk]
- 13. wjarr.com [wjarr.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to the Biological Validation of Novel 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde Kinase Inhibitor Derivatives
Executive Summary
The 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutics, particularly in the oncology and immunology sectors. The presence of a piperazine ring, a common moiety in kinase inhibitors, and a reactive benzaldehyde group makes this scaffold ideal for generating diverse chemical libraries.[1][2] This guide provides a comprehensive, multi-tiered strategy for the robust biological validation of its derivatives. We move beyond simple activity screening to detail a logical assay cascade designed to build a comprehensive profile of each compound, encompassing cell viability, direct target engagement, and cellular mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the critical rationale behind experimental choices to ensure scientific integrity and reproducibility.
The Rationale: Why Focus on the Piperazine-Benzaldehyde Scaffold as a Kinase Inhibitor?
The piperazine moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs targeting protein kinases.[2] Its ability to form key hydrogen bonds and occupy specific pockets within the ATP-binding site of kinases makes it an excellent anchor for inhibitor design. The fluorobenzaldehyde portion of the scaffold offers two key advantages:
-
Synthetic Tractability: The aldehyde group is a versatile chemical handle for combinatorial synthesis, allowing for the rapid creation of a large library of derivatives (e.g., through reductive amination or condensation reactions) to explore the structure-activity relationship (SAR).
-
Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability and membrane permeability, improving the overall drug-like properties of the derivatives.[1]
Given these features, we hypothesize that derivatives of this scaffold are likely to exhibit activity as protein kinase inhibitors. Kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, making them a major focus of drug discovery.[3][4] Therefore, the validation strategy outlined below is centered on confirming and characterizing this potential kinase-modulating activity.
The Assay Cascade: A Multi-Tiered Validation Workflow
A robust validation plan does not rely on a single assay. It employs a logical sequence of experiments, or a "cascade," where the results of one tier inform the decisions for the next. This approach efficiently filters compounds, conserves resources, and builds a comprehensive understanding of a compound's biological profile.
dot digraph "Assay_Cascade_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_0" { label="Tier 1: Primary Screening"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Derivative Library Synthesis"]; B [label="Cell Viability / Cytotoxicity Assay\n(e.g., MTT Assay)"]; A -> B [label="Initial broad screen"]; }
subgraph "cluster_1" { label="Tier 2: In Vitro Target Validation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Biochemical Kinase Panel\n(e.g., ADP-Glo)"]; D [label="Determine IC50 & Kinase Selectivity"]; C -> D; }
subgraph "cluster_2" { label="Tier 3: Cellular Mechanism of Action"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Target Engagement Assay\n(e.g., CETSA)"]; F [label="Downstream Signaling Analysis\n(e.g., Phospho-Western Blot)"]; E -> F [style=dashed, label="Confirm intracellular\npathway modulation"]; }
B -> C [label="Active compounds\n(e.g., GI50 < 10 µM)", lhead="cluster_1"]; D -> E [label="Potent & selective hits\n(e.g., IC50 < 1 µM)", lhead="cluster_2"]; F -> G [label="Validated Lead Candidates", color="#EA4335", fontcolor="#EA4335"];
G [label="Lead Optimization & \nIn Vivo Studies", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
} dot Caption: A multi-tiered workflow for validating novel kinase inhibitor derivatives.
Tier 1: Primary Screening - Assessing General Cellular Activity
The first step is to determine if the synthesized derivatives have any biological effect on whole cells. A broad cytotoxicity or cell viability assay is an efficient and cost-effective method to identify compounds with general bioactivity.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5] The amount of formazan produced, measured by absorbance, is proportional to the number of living, metabolically active cells.[5] A reduction in signal indicates either cytotoxicity or cytostatic effects.
-
Cell Seeding: Seed a cancer cell line known to be dependent on kinase signaling (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the benzaldehyde derivatives (e.g., from 100 µM to 0.1 µM) in culture medium. Add the compounds to the wells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.[6]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6][7]
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Scientist's Note (Trustworthiness): The reliability of this assay depends on consistent cell numbers and metabolic activity. Always include a "no-cell" blank for background subtraction and a positive control (e.g., a known cytotoxic drug like staurosporine) to validate assay performance. Compounds that pass this tier (e.g., with a GI₅₀ < 10 µM) are prioritized for target-specific assays.
Tier 2: In Vitro Target Validation - Direct Kinase Inhibition
After identifying compounds with cellular activity, the next crucial step is to determine if they directly inhibit kinase enzymes and to assess their selectivity.
Featured Assay: ADP-Glo™ Kinase Assay
-
Principle: This is a universal, luminescence-based kinase assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction. The resulting light output is directly proportional to kinase activity. This method is suitable for virtually any kinase.[4]
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase of interest (e.g., EGFR, SRC, or another relevant kinase), its specific substrate peptide, and ATP at a concentration near its Km value to ensure sensitive detection of ATP-competitive inhibitors.
-
Inhibitor Addition: Add the benzaldehyde derivatives at various concentrations. Include a "no inhibitor" control for 100% activity and a "no enzyme" control for background.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Expertise & Experience: It is highly recommended to screen promising compounds against a panel of kinases (e.g., the Reaction Biology KinaseFinder™ panel).[3] This is critical for identifying off-target effects and establishing a selectivity profile. A compound that is highly potent against the target of interest but weak against other kinases is a much more promising therapeutic candidate.
Data Presentation: Comparative Kinase Inhibition
| Derivative | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Compound A | 50 | 250 | >10,000 | 5 |
| Compound B | 850 | >10,000 | >10,000 | >11.7 |
| Control Drug | 25 | 100 | 5,000 | 4 |
Data are hypothetical for illustrative purposes.
Tier 3: Cellular Mechanism of Action - Confirming Intracellular Activity
A compound can be a potent enzyme inhibitor in a test tube but fail in a cellular environment due to poor permeability or rapid efflux. This tier validates that the compound engages its intended target inside intact cells and produces the expected downstream effect.
Featured Assay 1: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is a powerful method for verifying target engagement in a cellular context.[8][9] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our inhibitor), it becomes more resistant to heat-induced denaturation.[10][11] By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble target protein remaining, we can confirm direct physical interaction.[9][11]
-
Cell Treatment: Treat intact cells with the derivative compound or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling on ice.[10]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of the target kinase using Western Blot or ELISA. A positive result is a "shift" in the melting curve to higher temperatures in the drug-treated samples.[12]
Featured Assay 2: Western Blot for Downstream Signaling
-
Principle: If our compound successfully inhibits a target kinase inside the cell, the phosphorylation of that kinase's downstream substrates should decrease. Western blotting allows us to visualize and quantify this effect.
dot digraph "Signaling_Pathway" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_pathway" { label="Example Kinase Signaling Pathway (EGFR)"; bgcolor="#F1F3F4";
} } dot Caption: Inhibition of a receptor tyrosine kinase blocks downstream phosphorylation events.
-
Cell Treatment: Seed cells and starve them of serum overnight to reduce basal signaling. Stimulate with an appropriate growth factor (e.g., EGF for the EGFR pathway) in the presence or absence of the inhibitor for a short period (e.g., 15-30 minutes).
-
Lysis: Immediately lyse the cells on ice with a lysis buffer containing a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Blocking & Antibody Incubation: Block the membrane with Bovine Serum Albumin (BSA)—not milk, as milk contains phosphoproteins that can cause high background.[13] Incubate with a primary antibody specific to the phosphorylated form of a downstream substrate (e.g., anti-phospho-ERK).
-
Detection: After washing, incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization (Trustworthiness): To ensure that a decrease in signal is due to reduced phosphorylation and not just less protein, strip the blot and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK).[14][15]
Conclusion: Building a Defensible Data Package
By following this tiered validation strategy, researchers can efficiently move from a large library of novel 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde derivatives to a small set of well-characterized lead candidates. This approach systematically builds a data package that confirms broad cellular activity, demonstrates potent and selective in vitro inhibition of the intended kinase target, verifies direct target engagement within the complex cellular milieu, and confirms the intended downstream mechanistic effect. This rigorous, evidence-based approach is fundamental to the successful progression of compounds in the drug discovery pipeline.
References
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
-
Title: WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL Source: ResearchGate URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL: [Link]
-
Title: In vitro NLK Kinase Assay Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]
-
Title: EnzyChrom™ Kinase Assay Kit Source: BioAssay Systems URL: [Link]
-
Title: Choosing the Right Assay for Your Kinase Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: In vitro kinase assay Source: Bio-protocol URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Kinase Target Engagement Assay Panel Screening Service Source: Creative Biolabs URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
-
Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biological Activities of Piperazine Derivatives: A Comprehensive Review Source: AME Publishing Company URL: [Link]
-
Title: Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides Source: MDPI URL: [Link]
-
Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents Source: ResearchGate URL: [Link]
Sources
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to Kinase Inhibitors Derived from a Fluorinated Benzaldehyde Scaffold: A Case Study in Structure-Activity Relationships
Introduction
In the landscape of kinase inhibitor discovery, the strategic selection of starting materials and the nuanced understanding of structure-activity relationships (SAR) are paramount. This guide delves into a comparative study of kinase inhibitors originating from a fluorinated benzaldehyde scaffold, specifically focusing on derivatives of 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and its more biologically fruitful isomer, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.
While the initial intent was to survey inhibitors derived directly from 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a comprehensive literature review reveals a notable scarcity of potent kinase inhibitors synthesized from this specific precursor. This observation, in itself, is a critical insight for medicinal chemists, suggesting that the particular arrangement of the fluoro, methylpiperazinyl, and aldehyde functionalities in this isomer may not be optimal for productive interactions with the ATP-binding pocket of many kinases.
Conversely, a positional isomer, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde , has proven to be a valuable starting material for the development of a promising class of dual FMS-like tyrosine kinase 3 (FLT3) and Aurora kinase inhibitors. This guide will therefore pivot to a detailed comparative analysis of this latter series of compounds, leveraging the extensive experimental data available to provide actionable insights for researchers, scientists, and drug development professionals. The central thesis of this guide is to illustrate how subtle changes in molecular architecture, specifically within the imidazo[4,5-b]pyridine scaffold, can profoundly impact potency, selectivity, and pharmacokinetic properties.
The Rise of Imidazo[4,5-b]pyridine-Based Dual FLT3/Aurora Kinase Inhibitors
The imidazo[4,5-b]pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, owing to its ability to mimic the purine core of ATP and form key hydrogen bonding interactions within the hinge region of the kinase active site. The synthesis of this scaffold often involves the condensation of a substituted diaminopyridine with an aldehyde. In the case of the inhibitors discussed herein, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde serves as a key building block.
The primary focus of this guide is a series of compounds that have demonstrated potent dual inhibition of FLT3 and Aurora kinases. This dual-targeting strategy is particularly relevant in the context of Acute Myeloid Leukemia (AML). Constitutive activation of FLT3, often through internal tandem duplication (FLT3-ITD) mutations, is a major driver of AML progression and is associated with a poor prognosis. [1]Aurora kinases, on the other hand, are critical regulators of mitosis, and their overexpression is common in various cancers, including AML. A dual inhibitor, therefore, has the potential to attack the cancer on two fronts: inhibiting the primary oncogenic driver (FLT3) and disrupting cell division (Aurora kinases).
Comparative Analysis of Imidazo[4,5-b]pyridine Analogs
The following sections will compare key compounds from the imidazo[4,5-b]pyridine series, highlighting how structural modifications influence their biological activity and drug-like properties. The lead compound in this series is CCT241736 (also referred to as compound 27e in some literature). [1]
Core Synthesis Workflow
The general synthetic route to this class of inhibitors involves a multi-step process, which is a critical aspect of their development and optimization. Understanding this workflow is essential for reproducing and building upon these findings.
By inhibiting FLT3, CCT241736 directly blocks the primary oncogenic signaling cascade that drives the proliferation and survival of FLT3-mutated AML cells. Concurrently, its inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication and eventual apoptosis. This multi-pronged attack can be more effective than targeting a single pathway and may help to overcome resistance mechanisms.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the key experimental protocols used in the evaluation of these kinase inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the kinase buffer.
-
Prepare a 3X solution of the kinase-antibody mixture.
-
Prepare a 3X solution of the fluorescently labeled tracer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 3X test compound solution to the wells of a microplate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Read the FRET signal on a compatible plate reader. A decrease in FRET signal indicates displacement of the tracer by the test compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding:
-
Seed AML cells (e.g., MV4-11) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
In Vivo Efficacy of CCT241736
The promising in vitro profile of CCT241736 was further validated in preclinical in vivo models. In a mouse xenograft model using the FLT3-ITD positive AML cell line MV4-11, oral administration of CCT241736 resulted in significant tumor growth inhibition. T[1]his demonstrates that the compound has favorable pharmacokinetic properties that allow it to reach and maintain effective concentrations at the tumor site. The efficacy of CCT241736 has also been confirmed in primary samples from AML patients, including those with resistance to other FLT3 inhibitors.
The comparative study of kinase inhibitors derived from the 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde scaffold, particularly the imidazo[4,5-b]pyridine series, offers a compelling narrative in modern drug discovery. The journey from early-stage hits with undesirable off-target effects to a preclinical candidate like CCT241736 with a well-balanced profile of potency, selectivity, and in vivo efficacy underscores the power of iterative design and rigorous experimental validation.
For researchers in the field, the key takeaways are:
-
The critical importance of isomeric substitution: The stark difference in the utility of 4-fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde versus its 3-fluoro-4-(4-methylpiperazin-1-yl) isomer highlights how subtle changes in the starting material can dictate the success of a medicinal chemistry campaign.
-
The value of dual-targeting strategies: For complex diseases like AML driven by multiple oncogenic pathways, dual inhibitors like CCT241736 offer a rational therapeutic approach that may lead to more durable responses and overcome resistance.
-
The necessity of a multi-parametric optimization process: Achieving a successful preclinical candidate requires a holistic approach that considers not only potency but also selectivity, pharmacokinetic properties, and safety from the early stages of discovery.
This guide serves as a testament to the intricate and logical process of kinase inhibitor development, providing both a high-level strategic overview and the detailed experimental grounding necessary for practical application in the laboratory.
References
-
Faisal, A., et al. (2020). Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736. Blood Advances, 4(8), 1636–1649. [Link]
-
Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]
Sources
GC-MS analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and its byproducts
An In-Depth Guide to the GC-MS Analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and Its Process-Related Byproducts
As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with a comprehensive, field-tested framework for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Beyond a simple protocol, we will explore the rationale behind the analytical choices, potential synthetic byproducts, and a comparative analysis with alternative techniques, ensuring a robust and reliable impurity profiling method.
Introduction: The Analytical Imperative
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of such building blocks is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Impurity profiling is therefore a critical quality control step mandated by regulatory bodies like the ICH and FDA.[1]
Gas chromatography-mass spectrometry (GC-MS) stands out as a "gold standard" analytical method for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.[3] This guide will provide a detailed GC-MS methodology specifically tailored for this analyte, discuss the likely process-related impurities based on its common synthesis route, and compare the technique's performance against liquid chromatography-based methods.
Understanding the Target: Synthesis and Potential Byproducts
To develop a robust analytical method, we must first understand the potential impurities that may be present. A common synthetic route for this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and N-methylpiperazine .[4]
Based on this synthesis, the following byproducts and impurities should be considered:
-
Unreacted Starting Materials:
-
3,4-Difluorobenzaldehyde
-
N-methylpiperazine
-
-
Positional Isomer:
-
2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde (due to substitution at the alternative position)
-
-
Over-reaction or Side-reaction Products:
-
Products involving reaction with the solvent or base.
-
-
Degradation Products:
-
4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid: Oxidation of the aldehyde group. This compound is significantly less volatile and may be challenging to analyze by GC without derivatization.
-
Our analytical method must be capable of separating the main compound from these potential impurities with high resolution.
Core Methodology: A Validated GC-MS Protocol
The following protocol is designed for optimal separation and identification. The choice of each parameter is critical for achieving a reliable, self-validating system.
Experimental Workflow Diagram
Caption: End-to-end workflow for GC-MS impurity profiling.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde sample.
-
Transfer to a 10 mL Class A volumetric flask and dissolve in high-purity methanol to the mark, creating a 1 mg/mL solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial. Causality: Methanol is an excellent solvent for this compound and is compatible with most GC injection systems. Filtering removes any particulate matter that could clog the injector or column.
-
-
Instrumentation & Conditions:
-
System: Agilent GC-MS System (e.g., 8890 GC with 5977B MS) or equivalent.
-
GC Column: Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column. Causality: A (50%-Phenyl)-methylpolysiloxane phase provides a good balance of dispersive and dipole-dipole interactions, which is ideal for resolving aromatic compounds with polar functional groups like aldehydes and amines, ensuring good peak shape.[5]
-
Injector: Split/Splitless Inlet
-
Temperature: 280°C
-
Mode: Split
-
Split Ratio: 20:1 Causality: A high injector temperature ensures rapid volatilization of the semi-volatile analyte. A split injection prevents column overloading and maintains sharp peaks for the main component.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes. Causality: The initial hold allows for focusing of early-eluting, volatile byproducts (like N-methylpiperazine). The ramp rate is optimized to provide good separation between the main peak and any closely eluting isomers or byproducts. The final hold ensures that any high-boiling point compounds are eluted from the column.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450. Causality: Standard 70 eV EI provides reproducible fragmentation patterns that are comparable to commercial libraries (e.g., NIST) for confident identification.[6] The mass range is selected to encompass the molecular ion of the target compound (m/z 222.26) and its potential fragments and byproducts.
-
-
Data Interpretation: Identifying the Peaks
The analysis will yield a total ion chromatogram (TIC). The largest peak will correspond to the main compound. Smaller peaks are potential impurities. Identification is a two-factor process:
-
Retention Time (RT): The specific time at which a compound elutes from the column.
-
Mass Spectrum: The fragmentation pattern of the compound, which serves as a chemical "fingerprint."
Expected Analytical Data
The following table summarizes the expected results for the target compound and its key potential byproducts. Retention times are estimates and will vary based on the specific instrument and conditions.
| Compound Name | Expected RT (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| N-methylpiperazine | ~4.5 | 100.16 | 100, 85, 70, 56, 42 |
| 3,4-Difluorobenzaldehyde | ~6.2 | 142.10 | 142, 141, 113, 85 |
| 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde | ~12.8 | 222.26 | 222 (M+), 221, 193, 151, 99, 70 |
| 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde | ~13.1 | 222.26 | 222 (M+), 221, 193, 151, 99, 70 (Similar to target) |
Note: The mass spectrum for the positional isomer is expected to be very similar to the target compound. Definitive identification would rely on chromatographic separation and may require confirmation with an authentic standard.
Performance Comparison: GC-MS vs. Alternative Techniques
While GC-MS is highly effective, other analytical techniques can also be employed for impurity profiling.[7][8][9] The choice of technique depends on the specific analytical challenge.
| Feature | GC-MS | HPLC-UV | LC-MS |
| Principle | Separates volatile/semi-volatile compounds in the gas phase. | Separates compounds in the liquid phase based on polarity. | Combines liquid phase separation with mass-based detection. |
| Best Suited For | Volatile starting materials, isomers, and most process byproducts.[9] | Non-volatile compounds, thermally labile substances, quantitative analysis of known impurities. | Definitive identification of non-volatile or thermally labile impurities (e.g., oxidation products).[7] |
| Strengths | • High chromatographic efficiency• Definitive identification via mass spectra• Extensive libraries | • Simple, robust, and widely available• Non-destructive• Excellent quantitation precision | • High sensitivity and selectivity• Provides molecular weight information• Applicable to a very wide range of compounds |
| Weaknesses | • Not suitable for non-volatile or thermally unstable compounds• Derivatization may be required | • Lower peak capacity than GC• UV detection lacks specificity• Co-elution can be problematic | • More complex and expensive instrumentation• Matrix effects can suppress ion signals |
| Application to Topic | Ideal for starting materials and isomers. May not detect the non-volatile benzoic acid byproduct. | Good for quantifying the main peak and known impurities. May struggle to identify unknown peaks. | The best complementary technique to GC-MS for a full impurity profile, especially for the benzoic acid byproduct. |
Conclusion
The GC-MS method detailed in this guide provides a robust, reliable, and scientifically sound approach for the analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and its volatile process-related impurities. By understanding the compound's synthesis, carefully selecting chromatographic conditions, and interpreting the resulting mass spectral data, researchers can confidently assess the purity of this critical pharmaceutical intermediate. For a complete impurity profile that includes non-volatile species, coupling GC-MS analysis with a complementary LC-MS method is the recommended best practice in the pharmaceutical industry.[1]
References
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Science Publishing Group.
- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules.
- 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. (n.d.). Benchchem.
- Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry. (2019). Journal of Analytical Methods in Chemistry.
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (2019). Energy & Fuels.
- Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
- Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook.
- Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018).
- GC AND GC/MS. (n.d.). Agilent Technologies. Lz8vOsOLpNcvva_OqQCEb8AhWhLxSSGY=)
Sources
- 1. rroij.com [rroij.com]
- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
LC-QTOF-MS for the identification of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
An In-Depth Guide to the Identification of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: A Comparative Analysis Featuring LC-QTOF-MS
Executive Summary
The unambiguous identification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is a cornerstone of drug development and manufacturing, mandated by stringent regulatory guidelines.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a representative substituted benzaldehyde compound. We will demonstrate the superior capabilities of Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) over traditional techniques such as HPLC-UV, GC-MS, and targeted LC-MS/MS. Through a detailed workflow, supporting data, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to employ high-resolution mass spectrometry for definitive molecular characterization.
The Analytical Challenge: Beyond Simple Detection
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a small organic molecule featuring several key functional groups: a benzaldehyde for potential reactivity, a fluorinated aromatic ring, and a basic piperazine moiety. In a pharmaceutical context, it could be a synthetic intermediate, a final product, or a process-related impurity. The analytical goal is not merely to detect its presence but to confirm its identity with the highest degree of confidence, often at trace levels within complex matrices.[3]
This presents several challenges:
-
Specificity: Differentiating the target analyte from structurally similar isomers or impurities.
-
Sensitivity: Detecting and identifying the compound at low concentration levels, as required by regulatory bodies like the FDA.[1]
-
Structural Confirmation: Obtaining sufficient data to prove the molecular formula and connectivity, which is impossible with non-specific detectors.
A Comparative Overview of Analytical Technologies
The choice of analytical technique is critical and depends on the specific question being asked—quantitation, tentative detection, or unambiguous identification.
| Technique | Principle | Strengths | Weaknesses | Best For |
| HPLC-UV/DAD | UV/Vis light absorbance | Cost-effective, robust, excellent for quantitation of knowns. | Low specificity, requires a chromophore, cannot identify unknown compounds.[4][5] | Routine QC, quantitation of known APIs and impurities. |
| GC-MS | Gas-phase separation, electron ionization, unit mass resolution. | Excellent for volatile/semi-volatile compounds, extensive libraries. | Requires analyte volatility; non-volatile compounds need derivatization, risk of thermal degradation.[4][6] | Residual solvent analysis, analysis of volatile impurities.[2] |
| LC-MS/MS (QQQ) | Liquid-phase separation, targeted fragmentation (MRM). | Unmatched sensitivity and selectivity for quantitation, high throughput.[2][7] | Targeted nature; requires prior knowledge of the analyte and its fragments, not suited for unknown identification.[8] | High-sensitivity quantitation of known trace impurities (e.g., genotoxins).[9] |
| LC-QTOF-MS | Liquid-phase separation, high-resolution accurate mass (HRAM) analysis. | High mass accuracy (<5 ppm) allows for molecular formula determination; MS/MS provides structural fragments for confirmation; untargeted screening capability.[1][7][10] | Higher initial cost and complexity compared to other techniques.[11] | Unambiguous identification of unknowns , impurity profiling, metabolite studies.[12] |
As the table illustrates, while other techniques have their place, only LC-QTOF-MS provides the comprehensive data required for the definitive identification of an unknown or unconfirmed substance like 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
The LC-QTOF-MS Workflow for Unambiguous Identification
The power of LC-QTOF-MS lies in its ability to provide two critical pieces of information: the precise mass of a molecule and the masses of its fragments. This combination acts as a molecular fingerprint.[10] The workflow is a systematic process designed to ensure data quality and confidence in the final identification.[1]
Caption: High-level workflow for compound identification using LC-QTOF-MS.
Step-by-Step Experimental Protocol
1. Sample Preparation
-
Rationale: The goal is to dissolve the analyte in a solvent compatible with the reverse-phase LC system and ESI, while removing any particulate matter.
-
Protocol:
-
Accurately weigh 1 mg of the sample material.
-
Dissolve in 10 mL of a 50:50 (v/v) solution of acetonitrile and water to create a 100 µg/mL stock solution.
-
Perform a serial dilution to a working concentration of 1 µg/mL using the same solvent.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an LC vial.
-
2. Liquid Chromatography (UPLC/HPLC)
-
Rationale: Chromatographic separation is essential to resolve the target analyte from other components in the sample, reducing matrix effects such as ion suppression and ensuring a clean spectrum for analysis.[13] A C18 column is chosen for its versatility with moderately polar compounds. The acidic mobile phase promotes analyte protonation for positive mode ESI.
-
Method Parameters:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. QTOF-MS Analysis
-
Rationale: The QTOF is operated in a data-dependent acquisition (DDA) or "Auto MS/MS" mode.[1] This allows the instrument to perform a full scan to detect all ions present, and then intelligently trigger MS/MS fragmentation experiments on the most intense ions, providing both precursor and fragment data in a single run.
-
Method Parameters:
-
Instrument: Agilent 6545 Q-TOF LC/MS or similar
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 325 °C
-
Nebulizer Gas: 35 psi
-
Sheath Gas Temp: 350 °C
-
Capillary Voltage: 3500 V
-
Acquisition Mode:
-
MS Scan: 100-500 m/z
-
Auto MS/MS: Isolate the top 5 most intense precursors per cycle; apply collision energy (CID) at 10, 20, and 40 eV to generate a rich fragmentation spectrum.
-
-
Data Analysis and Structural Elucidation
This is where the high-resolution data from the QTOF-MS is translated into a confident identification.
A. Accurate Mass and Molecular Formula Generation The first step is to analyze the high-resolution MS1 spectrum. The instrument measures the mass-to-charge ratio (m/z) to four or more decimal places.[7] This precision is used to generate a list of possible elemental compositions.
-
Target Analyte: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
-
Molecular Formula: C₁₂H₁₅FN₂O
-
Monoisotopic Mass: 222.1168 Da
-
Expected [M+H]⁺ ion: 223.1246 Da
Table 1: High-Resolution Mass Measurement Data
| Parameter | Result | Interpretation |
|---|---|---|
| Observed m/z | 223.1241 | The experimentally measured mass-to-charge ratio of the protonated molecule. |
| Calculated m/z | 223.1246 | The theoretical exact mass for the [C₁₂H₁₆FN₂O]⁺ ion. |
| Mass Error | -2.24 ppm | The difference between observed and calculated mass, well within the typical <5 ppm criteria for confident formula assignment. |
| Proposed Formula | C₁₂H₁₅FN₂O | The molecular formula generation software confirms this as the most likely candidate based on mass accuracy and isotopic pattern. |
B. MS/MS Fragmentation Analysis The MS/MS spectrum provides the key to confirming the molecular structure. The collision energy applied in the instrument fragments the molecule at its weakest bonds, and the resulting fragment ions are mass-analyzed.
Caption: Proposed MS/MS fragmentation pathway for the target analyte.
Table 2: Key MS/MS Fragments and Their Interpretation
| Observed m/z | Proposed Formula | Proposed Structure/Loss |
|---|---|---|
| 195.0932 | C₁₁H₁₂FN₂ | Loss of carbon monoxide (-CO) from the aldehyde group. |
| 165.0826 | C₉H₁₀FN | Cleavage of the piperazine ring, a common fragmentation pathway for such structures. |
| 83.0862 | C₅H₁₁N | The protonated N-methylpiperazine moiety, confirming this part of the structure. |
The combination of the highly accurate precursor mass and the logical fragmentation pattern provides multiple points of evidence, leading to an unambiguous structural confirmation. This self-validating system, where the fragments must logically derive from the proposed parent molecule, is a hallmark of trustworthy analytical science.[14]
Conclusion
For the definitive identification of novel or uncharacterized compounds like 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, LC-QTOF-MS is the preeminent analytical tool. While techniques like HPLC-UV and LC-QQQ-MS excel in routine quantitation of known analytes, they lack the exploratory power and structural elucidation capabilities inherent to high-resolution accurate mass spectrometry. The ability of LC-QTOF-MS to provide an accurate molecular formula and a rich fragmentation fingerprint in a single analysis allows researchers and drug development professionals to move beyond simple detection to achieve true analytical certainty, ensuring product quality and patient safety.[3]
References
-
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies Application Note URL: [Link]
-
Title: PHARMACEUTICAL IMPURITY PROFILING METOCLOPRAMIDE IMPURITIES Source: Agilent Technologies URL: [Link]
-
Title: Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry Source: National Institutes of Health (NIH) URL: [Link]
-
Title: An Overview of Liquid Chromatography-Mass Spectroscopy Instrumentation Source: Pharmacophore URL: [Link]
-
Title: For Drug Impurity Analysis and Quantitation Source: Waters Corporation URL: [Link]
-
Title: Unlocking the Potential of Pharmaceutical Impurities Source: LCGC International URL: [Link]
-
Title: PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS Source: ResearchGate URL: [Link]
-
Title: Challenges of validating small molecule LC-MS/MS biomarker methods Source: European Bioanalysis Forum URL: [Link]
-
Title: An Overview of the Untargeted Analysis Using LC–MS (QTOF): Experimental Process and Design Considerations Source: Chromatography Online URL: [Link]
-
Title: LCMS systems, quadrupole mass analyzer, TOF, QTOF Source: Agilent Technologies URL: [Link]
-
Title: UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities Source: Latin American Journal of Pharmacy URL: [Link]
-
Title: Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol Source: PubMed URL: [Link]
-
Title: Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity... Source: PubMed URL: [Link]
-
Title: Characterization, Optimization and Selection of Identification Criteria for LC-QTOF-MS Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]
-
Title: Liquid Chromatography Time-of-Flight Mass Spectrometry: Principles, Tools, and Applications for Accurate Mass Analysis Source: ResearchGate URL: [Link]
-
Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: Molecules URL: [Link]
-
Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 Source: YouTube URL: [Link]
-
Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: PubMed Central URL: [Link]
-
Title: Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS) Source: Hampton Roads Sanitation District URL: [Link]
Sources
- 1. hpst.cz [hpst.cz]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cdpr.ca.gov [cdpr.ca.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Establishing the Purity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde using High-Performance Liquid Chromatography
This guide provides a comprehensive framework for determining the purity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development, present a robust primary HPLC protocol, and compare it with a viable alternative, supported by experimental logic and data presentation. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols are self-validating and aligned with industry standards.
Introduction: The Analytical Imperative for Purity
4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a substituted benzaldehyde derivative with a molecular structure that includes a fluorinated aromatic ring and a methylpiperazinyl group. Its synthesis, often involving a nucleophilic aromatic substitution reaction between a difluorobenzaldehyde and N-methylpiperazine, can introduce a range of impurities.[1] These may include unreacted starting materials, regioisomers, or by-products from side reactions. Furthermore, the aldehyde functional group is susceptible to oxidation, forming the corresponding carboxylic acid, which necessitates careful analytical monitoring.
The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for separating compounds with varying degrees of polarity like our target analyte and its likely impurities.[3][4]
Primary Method: Reversed-Phase HPLC with UV Detection
The selection of an appropriate HPLC method is paramount for achieving accurate and reliable purity assessment. For 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a reversed-phase C18 column is the logical first choice due to the aromatic nature and moderate polarity of the analyte.[5][6][7]
-
Stationary Phase: A C18 (octadecyl) bonded silica column is chosen for its hydrophobic nature, which provides good retention for aromatic compounds.[7][8] The choice of a modern, end-capped C18 column will minimize peak tailing for the basic piperazinyl group.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is selected to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[9]
-
Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH helps to protonate the piperazinyl nitrogen, leading to sharper peaks and improved retention consistency. Formic acid is also compatible with mass spectrometry (MS) detection if further characterization of impurities is required.
-
Organic Phase (B): Acetonitrile. Acetonitrile is favored over methanol for its lower viscosity and UV cutoff, providing better resolution and baseline stability.[10]
-
-
Detection: UV detection at 254 nm is a suitable starting point, as the benzaldehyde moiety is expected to have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for all components.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min for a standard 4.6 mm internal diameter column and a column temperature of 30 °C are chosen to ensure efficient separation and reproducible retention times.
Caption: HPLC analysis workflow from preparation to reporting.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm (or optimal wavelength from PDA) |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above. Filter through a 0.45 µm membrane filter and degas.[9]
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of the 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde reference standard in the sample diluent to obtain a known concentration (e.g., 1.0 mg/mL).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
System Suitability: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard solution five times and verify that the system suitability parameters (e.g., retention time RSD, peak area RSD, tailing factor, and theoretical plates) meet the predefined acceptance criteria.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Purity Calculation: Calculate the purity of the sample using the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Comparative Method: Phenyl-Hexyl Column
While a C18 column is a robust starting point, alternative stationary phases can offer different selectivity, which may be advantageous for resolving specific impurities. A Phenyl-Hexyl column provides a different separation mechanism by introducing π-π interactions in addition to hydrophobic interactions.[11] This can be particularly effective for separating aromatic compounds and their isomers.[11]
A Phenyl-Hexyl column is chosen as a comparative method because of its unique selectivity for aromatic compounds.[12] If the primary C18 method shows co-elution of impurities with the main peak or with each other, the π-π interactions of the phenyl phase could provide the necessary resolution.
Caption: Decision logic for selecting the optimal HPLC column.
The following table outlines the expected performance differences between the C18 and Phenyl-Hexyl columns for the analysis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde and its potential impurities.
| Parameter | Primary Method (C18) | Alternative Method (Phenyl-Hexyl) | Rationale for Difference |
| Retention Mechanism | Primarily hydrophobic interactions | Mixed-mode: hydrophobic and π-π interactions | The phenyl groups on the stationary phase interact with the aromatic ring of the analyte and impurities.[11] |
| Selectivity for Aromatic Impurities | Good | Potentially Superior | π-π interactions can enhance the separation of compounds with similar hydrophobicity but different aromatic character.[11] |
| Retention of Polar Impurities | May be limited | Similar to C18 | Both are reversed-phase columns, so highly polar impurities will elute early. |
| Peak Shape for Basic Analytes | Good with an acidic mobile phase | Good with an acidic mobile phase | The underlying silica and bonding technology are key factors. |
Method Validation and Trustworthiness
To ensure the trustworthiness of the chosen HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14] This involves a series of experiments to demonstrate that the method is suitable for its intended purpose.
Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[15]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitated, respectively, with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Forced degradation studies are essential for establishing the stability-indicating nature of the HPLC method.[17][18][19][20] The sample is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method must be able to separate the main peak from all significant degradation product peaks.
Example Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) and visible light for an extended period.
Conclusion
The purity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde can be reliably established using a well-developed and validated reversed-phase HPLC method. A C18 column with a gradient elution of acetonitrile and acidified water provides a robust primary method. For challenging separations, a Phenyl-Hexyl column offers an alternative with different selectivity due to π-π interactions. The ultimate choice of method should be based on a thorough validation study, including forced degradation, to ensure its specificity, accuracy, and precision. This rigorous analytical approach is fundamental to guaranteeing the quality of pharmaceutical intermediates and the resulting APIs.
References
-
Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. (2025-09-24). Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available from: [Link]
-
HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Available from: [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]
-
Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]
-
Jin, L., et al. "RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS." Journal of Liquid Chromatography & Related Technologies, vol. 24, no. 7, 2001, pp. 999-1011. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. (2024-12-11). Available from: [Link]
-
Sravanthi, V., et al. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Journal of Pharmaceutical and Allied Sciences, vol. 12, no. 3, 2025, pp. 1-15. Available from: [Link]
-
Jin, L., et al. "Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors." Journal of Liquid Chromatography & Related Technologies, vol. 24, no. 7, 2001, pp. 999-1011. Available from: [Link]
-
Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part I). (2025-11-05). Available from: [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available from: [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available from: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]
-
LCGC International. HPLC Column Selection. (2013-05-01). Available from: [Link]
-
MACHEREY-NAGEL. Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione. Available from: [Link]
-
Wang, Y., et al. "Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum." RSC Advances, vol. 5, no. 10, 2015, pp. 7123-7129. Available from: [Link]
-
Popl, M., et al. "INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC." Journal of Chromatographic Science, vol. 13, no. 12, 1975, pp. 547-552. Available from: [Link]
-
Veeprho. Exploring the Different Mobile Phases in HPLC. (2025-02-02). Available from: [Link]
-
Pérez-Carrera, E., et al. "Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection." Journal of Chromatography A, vol. 1303, 2013, pp. 38-45. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
-
Alsante, K. M., et al. "The role of forced degradation studies in stability indicating HPLC method development." Journal of Pharmaceutical and Biomedical Analysis, vol. 44, no. 1, 2007, pp. 29-43. Available from: [Link]
-
Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025-04-08). Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). Available from: [Link]
-
Jehangir, M. "Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development." Journal of Analytical & Bioanalytical Techniques, vol. 5, no. 4, 2014, p. 1. Available from: [Link]
-
Blessy, M., et al. "Forced degradation and impurity profiling: recent trends." Journal of Pharmaceutical and Biomedical Analysis, vol. 86, 2013, pp. 159-173. Available from: [Link]
-
PrepChem.com. Preparation of 4-fluorobenzaldehyde. Available from: [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. Available from: [Link]
- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
-
Pharmaguideline. Solvents used in HPLC Mobile Phase. (2017-09-27). Available from: [Link]
-
precisionFDA. 4-((4-FLUORO-3-(1-PIPERAZINYLCARBONYL)PHENYL)METHYL)-1(2H)-PHTHALAZINONE. Available from: [Link]
-
Singh, R., et al. "Forced Degradation in Pharmaceuticals – A Regulatory Update." Journal of Pharmaceutical Research International, vol. 35, no. 10, 2023, pp. 1-14. Available from: [Link]
-
Chromatography Forum. Forced degradation studies. (2012-04-02). Available from: [Link]
-
ResearchGate. Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3). Available from: [Link]
-
PubChem. 3-Fluoro-4-(1-piperazino)-benzaldehydehydrochloride. Available from: [Link]
-
PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available from: [Link]
Sources
- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. moravek.com [moravek.com]
- 4. Solvents used in HPLC Mobile Phase | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. welch-us.com [welch-us.com]
- 11. welch-us.com [welch-us.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. researchgate.net [researchgate.net]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. library.dphen1.com [library.dphen1.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Safety Operating Guide
Strategic Guide to the Safe Disposal of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to explain not just the "how" but the "why" behind these critical procedures, ensuring a self-validating system of safety and compliance within your laboratory.
Understanding the Hazard Profile: A Molecule of Composite Risk
To effectively manage the disposal of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, we must first dissect its structure to understand its inherent hazards. The risk profile is not monolithic; it is a combination of the characteristics of its core functional groups: the fluorinated benzaldehyde and the methylpiperazine moiety.
-
Fluorinated Benzaldehyde Core: Benzaldehyde and its derivatives are known to be harmful if swallowed and can act as irritants to the skin, eyes, and respiratory system.[1][2] The presence of a fluorine atom can alter the molecule's reactivity and biological interactions, necessitating careful handling.[1] Many benzaldehydes are also classified as combustible liquids.[3]
-
Methylpiperazine Moiety: The piperazine functional group is of significant concern. Piperazine itself is classified as a corrosive chemical that can cause severe skin burns and eye damage.[4][5] Furthermore, it is a known sensitizer, meaning it can cause allergic skin reactions or even asthma-like symptoms upon inhalation with repeated exposure.[4][5][6] Some piperazine derivatives are also suspected of having reproductive toxicity.[4][5]
Given this composite profile, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde must be treated as a hazardous substance, requiring a formalized and cautious disposal pathway.
The Core Directive: Your EHS Office is the Primary Partner
Before detailing any procedural steps, the single most critical directive is this: All chemical waste disposal must be managed in strict accordance with your institution's Environmental Health & Safety (EHS) department guidelines. [7] They are the authoritative body for ensuring compliance with local, state, and federal regulations.[4][8] This guide serves to prepare the waste for them in a safe, compliant, and efficient manner. Never attempt to dispose of this chemical via standard drains or trash.[8][9]
On-Site Waste Management Protocol: From Generation to Pickup
This protocol outlines the steps for safely accumulating and storing the waste at its point of generation until it is collected by EHS personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most important line of defense.
-
Eye/Face Protection: Use safety glasses with side-shields or, preferably, a face shield.[2]
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[1][10]
-
Skin Protection: Wear a standard laboratory coat. Ensure no skin is exposed.[4]
Step 2: Waste Identification and Containerization
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container: Use a dedicated, leak-proof container with a secure, tightly-fitting lid. The container must be chemically compatible with the substance.[7]
-
Treat as Hazardous Waste: All unwanted 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, including residues in original containers, contaminated consumables (like pipette tips or weigh boats), and spill cleanup materials, must be classified as hazardous waste.[6][7]
-
Do Not Mix Waste Streams: Unless explicitly authorized by your EHS office, do not mix this waste with other chemical waste streams.[7] Incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, must be kept separate to avoid violent reactions.[2][4][11]
Step 3: Labeling for Safety and Compliance
Clear and accurate labeling prevents dangerous mistakes.
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7]
-
Required Information: Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full, unabbreviated chemical name: "4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde" .[7]
-
The approximate quantity of waste.
-
The date of waste generation (the date you started the container).[7]
-
The physical location of origin (e.g., Building, Room Number).[7]
-
Appropriate hazard pictograms (e.g., Corrosive, Irritant/Harmful).[7]
-
Step 4: Segregation and Satellite Accumulation
Proper storage minimizes risk within the laboratory.
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your lab. This area should be at or near the point of waste generation.[7]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or basin) to contain any potential leaks.[7]
-
Segregate Incompatibles: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][11]
Step 5: Arranging for Final Disposal
-
Schedule a Pickup: Once your waste container is full or you have finished the project requiring the chemical, follow your institution's procedure to schedule a waste pickup with the EHS department.
Hazard and Disposal Summary
The following table summarizes the key hazard information synthesized from related compounds, forming the basis for the recommended disposal protocol.
| Parameter | Hazard Assessment & Disposal Guideline | Supporting Sources |
| Acute Toxicity | Harmful if swallowed. | [2][5][10][12] |
| Skin Contact | Corrosive / Causes skin irritation or burns. Potential for sensitization. | [1][4][5][6] |
| Eye Contact | Causes serious eye irritation or damage. | [1][4][5][10][13] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [2][11] |
| Primary Disposal Route | Treat as hazardous waste for collection by a licensed disposal company. | [7][10][13] |
| Ultimate Disposal Method | Likely high-temperature chemical incineration. | [1][10] |
| Prohibited Disposal | DO NOT dispose of in sewer drains or general refuse. | [8][9][14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Caption: Disposal workflow for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Spill & Emergency Procedures
In the event of a minor spill, take the following actions:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.[8] Do not use combustible materials like paper towels or sawdust.[8]
-
Collect the absorbed material using non-sparking tools and place it in your labeled hazardous waste container.[8]
-
Clean the spill area as appropriate and ventilate the space.
-
For major spills, evacuate the area, alert your supervisor, and contact your institution's EHS emergency line immediately.[4][6]
By adhering to this structured and well-reasoned protocol, you ensure not only your personal safety but also the integrity of your research environment and compliance with critical regulations.
References
- Benchchem. Navigating the Disposal of 2-Benzoylbenzaldehyde: A Guide to Safe and Compliant Practices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKm1PqUArK4po_Hk2nF1DhNmtN9YwThdXV2NW9IaVIH6kxEF-DR2GHBodbilRc2gGEJyp8ADWxgGgKNI8igYGO0RWTFlYBC8iwwLMQxyE7Bug6Ctz2EkfA4N301xvyIZkdCh_f4GQ8KEZYKmnwxK3ZfTBBLlp19gkXIgf4BCOqZq4vb42mbSEcc_aReZg4Il-SzL3mMixGpQnS5hZabAwj-RdTCmg-Da2bs7UJmhlzgeIoqqI=]
- Santa Cruz Biotechnology. Piperazine Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCAUPSEWjwt51wDBEhETRR9jB7aZUkpILElw49fbQRfmBrs3a9cZG9l7PhC0s3iySaej6iVlcE61psQlWObwyQ1ddZwYhMjebbkwFI_K7FkbGNpNaxrKS6Q_DA92bUOLNlAzM=]
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomv4XTESeiZXO_vCV2p0Wf4QOO1xsRb0TUMi1UZMXd-0vBlTYLkyVs2ofccHEreKIS1wwP7kZw3rXSLXcyxnEj7ekC0LLOWz3XCsB_awMB4pvzs2owZtmMKgg3vvh3S_vdSriM5cqPN1n6vvmzTJNe3mstHPGslLR1LVyHHIHAPiRaMEDkvn50xsyeaxUodWSEVFF3IkUoRfkG6sbvEhGV-JVciIqiXHAQFR2PZH9PDZDg6xR5YtmFClT_4qI-F6151Ox63qEKc_VOZZ70Uua-hvTBbhAJEzIx1WFMACJllIuBW6qg1gT2ThiIXMP0e6izJVBsaeIdeDyDb11]
- Techno PharmChem. BENZALDEHYDE Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKCY8X3CCtRVO9BRXtwNTHG1UFfgWlEcyh4VNIuuBFRblapJ9debGliuzvccLctFFpPlllJi4c-VZGMz6CcEQrDvd-49GWYF0V3fr6OgqmElnfedAWoH54ZmsoinN7rIM34cfAwzkOprnfiEJOMl_IccJDsN_ihAkWOQRcNZQ3lCOMZhLg7pWBz7AWHH0O4g==]
- Capot Chemical. MSDS of 4-Fluoro-3-phenoxy-benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETZexNDmDyFuyTO7-okcYQVRNxlzA7nu2p2F6M0yBAf13Nf8o9NDHLnw56uZ4uEl7WTO9AgcUWI1Cy5_Pk79vg4RGAKErwxVCOpemBG3E_eg8t3jQeqLQ-gbnDtQ3Xv-S1Gp25F_L8EbTF53UFi5tA]
- ChemicalBook. Piperazine - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyiyhO2OoFRaE1vsw92jeVi6LmnIP5z2e5lbJDUHg2B75nPYUPyQYrp8uOvH7-bJSw8CpAMICbqp_NCARJPu806uqJkVKB9G85JIlyHexkwsa3OcBkwlgVO4ny5mIACJF6_aiCmop9uzTF]
- CDH Fine Chemical. 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatHIn-yQjXLnKiTJq1OARSWjGXcrcGDIyjwml8b6FL3H7ltG8Z9q6H_p_5nb2dYKmwKL3Zc3zFQIVRMzDnsTm_PCahlvsWDMnRAFKiONKnXrLyCePHxrLFgbw48dL2bqmqGXhHXAaFiOXtLOnf5s25FVW4WTdmH-TWHamfU3a-lwU_iveQw6EIBIJs5k14XZDQJ9_O3hFgC0T_CFPL6GVfB6D-JejyA==]
- Carl ROTH. Safety Data Sheet: Benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGKJMv--Nlql_pl7rVkoFN5Ht7cm9DY4YWdu79P6egjdRRrhrPLkBBeUcqus_P0dCSDVaGM4Ru9H2xpfkPlNg9iI55lF_hGWL8YCEZlGB3a7V6L9XI564gg-auSGXa47cC2cN-7dL-H0ed2ChXj4uYKdjNhddiXd9RyondvaSCukq1Rbja3mx2qCTzoXDHE96t0tuSH3nU8znI2EDkcN5oD2B7Ps2DMbFxCvldTg7cnQqTW886i-RSZ7xKIfxCWIi2rR04WOLSgQkAZH3C-lsL4za5bloZ-QvU2D0tDVWt8WHHNgBgKdsaBIiVE8v_2BzZD_yyKgMATke0JFbCwDL8g31bVZwcXiDj83gAbJbIgkhgaTWsph8C-liFK_qPDrmnCArshV1Vi7fZOz65RSgFG8uDxUuwyKSCX8cEqqDIvb4C4DeGx-qiAw==]
- Labbox. UN1990 Benzaldehyde Analytical Grade Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYmxBuw-XQfL9ZUOCxsT598wxKejQqLbWcadibdCWYBpmAQvIeHhuY9DhYgJhRUQ4glemP7Gw3nPFnLnBJH9iu-eD7gWMPvnAS6K-cZ2QQ0kWI3pJ3Bj1IFXJFN5_GPnBWtSMNexwk0PX1jIufWJecqlsF]
- New Jersey Department of Health. HAZARD SUMMARY: Piperazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZqhw7FlStA3pMfWCrMinj794Ecfgib0AmXgrU5NrUzaw1pv7OKwwFjOCZQc1hFSs1h_07MU7nG5JysowtywXJlHZJxGvfkdmDW70THC23BGaHycKFZM0IOiI884WzdTqQy6k0xeeupC-DrqKEyjjo]
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlLxahhBP6AH4Ydv4f8PSqUjuATom_tPMmJGBKlze5EhDo8h9_e1ORmUauO93am73BVP_aU6lvZ-bSonLPwiyxGC-mthX2wCYjwz0LFhHH-WQp7Ab11A4Atg6RrjNlRQ4r2wQ_2n2CNq37d-94QwNGxOMRGqKVnt2npUk4P9FWs8W-Lb7dkiIlj23rMc6RQfoFpce5Ihh6-d-Y9RGpPRp91ZNevey2d9xu0QTU0JvJIcfVVOxamg9n_9rEx9ve7TM0M48dgsK04ziD4EBBxTbV3Jiqz4t4aB8vqCbSbFnuW72GMTA3UfBfnLoGBnT4lQbtTLBVggHO5-lgMsDswPvCaspf8J7j6l_sWaFl3LaHVdZqMo2v2BP2f4U2ZpvGTdYAS6Kr0vRAUf_CJmDEF5M2uJqKkvXvkVq-JCXmhgtyMyVjfMSVtNq5pKNO6gqAfByednxdOFA=]
- Fisher Scientific. SAFETY DATA SHEET: 4-Fluorobenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFop7GDkbrqkKlGh1Q92RN6D0vgBR2GwEJIVe28cS5s5AAc3y1-fFfDDrSFy0XJDNT2KBwV88gZ68XPtQnDZDCHJUpOMsalObRSeproMBYvLNqXv9psFLW-VtYeu7xCknukeUfjGsFSzeZVWQ5zGHvuPlpRKHZDLeWphPaQ5pDp0LzkTWBws_ygHyF2FdwhIEQ=]
- Sigma-Aldrich. SAFETY DATA SHEET: 4-methylbenzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_OGw58mq2EtkWaOABE1jHFpNbB21uf4UwAKrmU7-sG0yhvpgaFKA9Sjp0t0Zjw25_dODROQTcrila_OuThPGZhzSq7vzvekRcojkEeVee58vlH_Xx1hchKKFQMSVn4yl6V5giPaY1x1zK_Ocj_9s=]
- Kasturi Aromatics. BENZALDEHYDE material safety data sheet sds/msds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3JvDtKLtzZgQ25Dm55fGXUkh9JVdmUfA-z8Le4j7yr9IdETn5SmV2ZU7FLv0ivQd22204l53rxlNLxfYFrNAEaPPkUuELzUPPbRuv_nUUjTi7RPqeg57eaYdSVJ4HPILW5Siwl6xnPnLE8Y5zuOFirbeiL6osAu3RwF2Tc7P7bB5fc7PazwHYlGvAzO4=]
- TCI Chemicals. SAFETY DATA SHEET: Piperazine Anhydrous. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb9ynjmwsC2mGn1V07W0EChExGEiG_524yvFNlPUOgto5IJZcMRE8MK815iTu_AhLsqHLJrgJCPGuq_q9N19flfukVhrVbiYsDgHMLa22t987JRdbLdbfDE-t7sC0l-gAc_VqlX0Caxpysrd4ZrDyf]
- Fisher Scientific. SAFETY DATA SHEET: 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWhTYoycb9_bu2XMxMeoUtdQGHxsutsKNyuL4PQwEosGYyAR3rCkqJ9YUiCQl2FHgjUgkVnyjiCL-MgU0jc5drgHw4bzJoeFLdUDMBecRM1GFHTSGCsFkv8YyMK6WwR7eLkyQOXKoC-XJhiKndrE57_CsYWvHdg-dbUSEPl_4BqtXbvVp5h6m8jl8f7EhPwropSxE2xSIaHqIOh3uuG0KBPfPvkXNAuqXI4ytIk__U92FGFtCVuhs1wjtkQJUybMz_3pk48SUfHqCB4DHvebtpA9xIZdc8ZlgMg9ZgkQHP2nf9PQ==]
- Carl ROTH. Safety Data Sheet: Benzaldehyde ROTICHROM® Working Standard. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG46F2ABoV1uyxO_J-bjhuDw6kJ9u-d3jMzdfWkuBOIwoKzsJ5s3QyXXB13dCboEmzNCW6MQii_tfBvVE8yyLcR_4hb1eZjvCkZCzs55umU0mAfkgvV6SGBQxmMOYKAetXb96GJr6QkoXbZ7ZmsrkhrjqFD8sUYzLXOKIfHMTLdJ7vFQnF38sYCmi_p2wF1fyopeYFjyloMsSoCLRHtHAwVhbQdVJu38FauoaLWcW-KFXeSn_VOVw-aCXXffettYKk-eZuGjPU-8x6rWOzbqkvYBzWRWcGYNKQUWlHEA2WTWPhPoTBmHVKUzr63YQLduO5L4R0P3jTMIHzjn0VN6FJnaHWudYVQCmKtQHWMe-ZpDMls8XVlGnCOR5907n6TH0cmrruYHY7FEzJ6Mmrtjqxklrtr8N1O63q-hKauq0MTbRbr1GTAS1Cug==]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. kasturiaromatics.com [kasturiaromatics.com]
- 3. carlroth.com [carlroth.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. carlroth.com [carlroth.com]
- 10. capotchem.com [capotchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.ca [fishersci.ca]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com [carlroth.com]
Personal protective equipment for handling 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
Comprehensive Safety and Handling Guide: 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde
This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (CAS No. 1197193-16-0). As a trusted partner in your research, we aim to deliver value beyond the product itself by ensuring you have the critical information to maintain a safe and efficient laboratory environment. The following procedures are based on a thorough analysis of the compound's structural components—an aromatic aldehyde and a piperazine derivative—and data from closely related analogues.
Hazard Analysis: A Tale of Two Moieties
-
The Aldehyde Group: Aromatic aldehydes, such as 4-fluorobenzaldehyde, are known to be irritants.[1][2] They can cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[1][2][3] Some are also flammable liquids.[1][2]
-
The Piperazine Group: Piperazine and its derivatives are a class of compounds with a more severe hazard profile. They are often corrosive and can cause severe skin burns and eye damage.[4] A significant concern with piperazine derivatives is their potential to cause respiratory and skin sensitization, leading to allergic reactions upon repeated exposure.[4][5][6] Some piperazine compounds are also suspected of causing reproductive toxicity.[4]
Given this information, it is prudent to treat 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a substance that is, at a minimum, a skin and eye irritant, a potential sensitizer, and possibly harmful if ingested or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and preparing solutions | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields or chemical splash goggles- Laboratory coat | Protects against incidental skin and eye contact with the solid compound. Double-gloving is a prudent measure due to the potential for skin sensitization. |
| Conducting reactions and transfers | - Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile)- Chemical splash goggles and a face shield- Chemical-resistant laboratory coat or apron | Provides enhanced protection against splashes and spills of the compound in solution. A face shield offers an additional layer of protection for the face and neck.[7] |
| Work with potential for aerosolization (e.g., sonication, heating) | - All PPE from the previous level- Use of a certified chemical fume hood is mandatory. | A fume hood is a critical engineering control to prevent inhalation of potentially harmful vapors or aerosols. |
Glove Selection: Standard disposable nitrile gloves offer protection against incidental contact.[7] For prolonged handling or in situations with a higher risk of spillage, it is advisable to wear more robust gloves, such as neoprene or butyl rubber, over an inner pair of nitrile gloves. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
Workflow for Safe Handling and Disposal
The following diagram outlines the recommended workflow for handling 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, from receipt to disposal.
Caption: Workflow for handling 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.
Step-by-Step Operational Plan:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace in a certified chemical fume hood.
-
Handling:
-
Weighing: If the compound is a solid, weigh it carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and ensure that your setup is secure.
-
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Ensure adequate ventilation. Do not let the product enter drains.[3]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3] If not breathing, give artificial respiration.[3] Seek medical attention.[3]
-
Ingestion: Do not induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.[3]
-
Disposal Plan:
All waste containing 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, including contaminated gloves, absorbent materials, and empty containers, should be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Conclusion: A Culture of Safety
While 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde presents potential hazards, these can be effectively managed through a combination of engineering controls, appropriate personal protective equipment, and safe work practices. By understanding the risks and adhering to the guidelines outlined in this document, you can ensure a safe and productive research environment.
References
-
Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
-
PubMed. (2020). Piperazine derivatives as dangerous abused compounds. [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment | US EPA. [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
